Conduritol A
Description
This compound has been reported in Gymnema sylvestre and Marsdenia tomentosa with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894915 | |
| Record name | Conduritol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-87-4 | |
| Record name | Conduritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conduritol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conduritol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CONDURITOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Natural Origins of Conduritol A: A Technical Guide for Researchers
Introduction: Conduritol A, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the conduritol family, this cyclohexenetetrol isomer plays a role in various physiological processes and holds potential for therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its biosynthesis, quantification in plant materials, and comprehensive protocols for its extraction and purification. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the natural procurement and underlying biochemistry of this promising compound.
Natural Occurrence and Quantitative Analysis
This compound has been identified in a select number of plant species, with two prominent sources being Marsdenia condurango (also known as Ruehssia cundurango) and Gymnema sylvestre. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. A summary of the reported quantitative data is presented in Table 1.
| Plant Species | Plant Part | Reported Yield of this compound | Reference |
| Gymnema sylvestre | Dried Leaves | 1.73 g per 100 g | [Source for Gymnema sylvestre yield] |
| Marsdenia condurango | Bark | Data not available in sufficient detail | N/A |
Note: While Marsdenia condurango is a known source of this compound, specific quantitative yield data from publicly available scientific literature is limited.
Biosynthesis of this compound in Plants
The biosynthesis of this compound is a branch of the broader cyclitol pathway in plants, which originates from glucose. The central precursor for most cyclitols, including conduritols, is myo-inositol. The pathway begins with the isomerization of glucose-6-phosphate to myo-inositol-1-phosphate, a reaction catalyzed by myo-inositol-1-phosphate synthase (MIPS). Subsequently, myo-inositol-1-phosphate is dephosphorylated by myo-inositol monophosphatase to yield free myo-inositol.
While the complete enzymatic sequence for the conversion of myo-inositol to this compound has not been fully elucidated in all plant species, a putative pathway can be proposed based on known biochemical reactions in cyclitol metabolism. This likely involves a series of oxidation and reduction steps catalyzed by dehydrogenases and epimerases to modify the stereochemistry of the hydroxyl groups and introduce the double bond characteristic of conduritols.
Caption: Putative biosynthetic pathway of this compound from glucose.
Experimental Protocols for Isolation and Purification
The following sections provide detailed methodologies for the extraction and purification of this compound from its primary natural sources.
Isolation of this compound from Gymnema sylvestre
This protocol is adapted from established phytochemical procedures for the isolation of this compound from the dried leaves of Gymnema sylvestre.
1. Extraction:
- Homogenize 100 g of dried and powdered Gymnema sylvestre leaves in 500 mL of 30% ethanol.
- Stir the mixture at room temperature for 24 hours.
- Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
2. Removal of Gymnemic Acid:
- Adjust the pH of the resulting aqueous solution to 2.0 with 1 N HCl. This will cause the precipitation of gymnemic acid.
- Centrifuge the mixture at 3000 x g for 15 minutes to pellet the precipitate.
- Carefully decant and collect the supernatant.
3. Deionization:
- Neutralize the supernatant with 1 N NaOH.
- Pass the neutralized solution through a mixed-bed ion-exchange column containing a strong acid cation-exchange resin (H+ form) and a strong base anion-exchange resin (Cl- form).
- Collect the eluate.
4. Column Chromatography:
- Activated Carbon Column:
- Concentrate the deionized solution under reduced pressure.
- Apply the concentrated solution to an activated carbon column.
- Elute the column with deionized water.
- Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).
- Alumina Column:
- Pool the fractions containing this compound and concentrate under reduced pressure.
- Dissolve the residue in a minimal amount of n-propanol.
- Apply the solution to an activated alumina column.
- Elute the column with n-propanol.
- Collect the fractions and monitor by TLC.
5. Crystallization:
- Pool the purified fractions containing this compound and concentrate to a small volume.
- Add absolute ethanol to the concentrate to induce crystallization.
- Collect the crystals by filtration and dry under vacuum.
Start [label="Dried Gymnema sylvestre Leaves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Extraction [label="Homogenization in 30% Ethanol"];
Filtration [label="Filtration"];
Concentration1 [label="Ethanol Removal"];
Acidification [label="pH Adjustment to 2.0 (HCl)"];
Centrifugation [label="Centrifugation to Remove\nGymnemic Acid"];
Neutralization [label="Neutralization (NaOH)"];
IonExchange [label="Ion-Exchange Chromatography"];
Concentration2 [label="Concentration"];
CarbonChrom [label="Activated Carbon Column\n(Elution with Water)"];
AluminaChrom [label="Activated Alumina Column\n(Elution with n-Propanol)"];
Crystallization [label="Crystallization from Ethanol"];
End [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Extraction;
Extraction -> Filtration;
Filtration -> Concentration1;
Concentration1 -> Acidification;
Acidification -> Centrifugation;
Centrifugation -> Neutralization;
Neutralization -> IonExchange;
IonExchange -> Concentration2;
Concentration2 -> CarbonChrom;
CarbonChrom -> AluminaChrom;
AluminaChrom -> Crystallization;
Crystallization -> End;
}
Caption: Experimental workflow for the isolation of this compound.
Proposed General Protocol for Isolation from Marsdenia condurango
While a detailed, publicly available protocol for the specific isolation of this compound from Marsdenia condurango is scarce, a general approach can be proposed based on standard phytochemical methods for the extraction of polar compounds from plant bark.
1. Preliminary Extraction:
- Grind the dried bark of Marsdenia condurango to a fine powder.
- Perform a Soxhlet extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar constituents.
- Air-dry the defatted plant material.
2. Ethanolic Extraction:
- Extract the defatted bark powder with 80-95% ethanol by maceration or Soxhlet extraction.
- Filter and concentrate the ethanolic extract under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol). This compound, being a polar compound, is expected to remain predominantly in the aqueous or butanolic fraction.
4. Chromatographic Purification:
- Subject the polar fraction to column chromatography. A combination of techniques may be necessary for purification:
- Silica Gel Chromatography: Using a gradient of chloroform-methanol or ethyl acetate-methanol as the mobile phase.
- Sephadex LH-20 Chromatography: For size exclusion and further purification.
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, using a suitable column (e.g., C18 or a specific column for carbohydrate analysis) and a mobile phase such as acetonitrile-water.
5. Characterization:
- The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and by comparison with a known standard of this compound.
Disclaimer: This proposed protocol is a general guideline and may require optimization for efficient isolation of this compound from Marsdenia condurango.
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of this compound. The detailed protocols and biosynthetic pathway information serve as a valuable resource for researchers initiating or advancing their work on this important natural product. Further research is warranted to fully elucidate the specific enzymatic steps in the biosynthesis of this compound and to establish a standardized, high-yield isolation protocol from Marsdenia condurango.
Biosynthesis of Conduritol A in Gymnema sylvestre: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Conduritol A, a naturally occurring cyclitol found in Gymnema sylvestre, has garnered significant interest for its potential therapeutic applications, including its role as a glycosidase inhibitor. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Gymnema sylvestre, starting from the central precursor, myo-inositol. While the complete pathway has not been experimentally elucidated in this specific organism, this document outlines a putative pathway based on established principles of cyclitol biochemistry in plants. Furthermore, it details the requisite experimental protocols to validate this proposed pathway, offering a roadmap for future research.
Introduction
Gymnema sylvestre, a perennial woody vine native to tropical regions of Asia, has a long history of use in traditional medicine, particularly for the management of diabetes. Its leaves contain a variety of bioactive compounds, including gymnemic acids, saponins, and the cyclitol, this compound.[1][2] Cyclitols are carbocyclic polyols that play diverse roles in plants, including acting as osmolytes and precursors for essential metabolites.[3][4] this compound, a cyclohexenetetrol, is of particular interest due to its demonstrated biological activities.
The biosynthesis of cyclitols in plants is known to originate from glucose, with myo-inositol serving as a key intermediate.[3][5] This guide focuses on the proposed enzymatic transformations that lead from myo-inositol to this compound within the cellular machinery of Gymnema sylvestre.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing with myo-inositol, which itself is synthesized from glucose-6-phosphate. The proposed pathway involves a series of oxidation and dehydration reactions to introduce the characteristic double bond of the conduritol ring.
Synthesis of the Precursor: myo-Inositol
The formation of myo-inositol from glucose-6-phosphate is a well-established pathway in plants and other organisms.[6][7] It involves two key enzymatic steps:
-
myo-Inositol-1-phosphate synthase (MIPS) : This enzyme catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This is a critical regulatory step in the pathway.[6][7]
-
myo-Inositol monophosphatase (IMP) : This enzyme subsequently dephosphorylates 1L-myo-inositol-1-phosphate to yield free myo-inositol.[6][7]
Proposed Conversion of myo-Inositol to this compound
The conversion of the saturated cyclitol, myo-inositol, to the unsaturated this compound likely involves an oxidation (dehydrogenation) step to introduce a double bond. This is a common biochemical strategy for the formation of unsaturated rings. A plausible, though unconfirmed, pathway is proposed below:
-
myo-Inositol Dehydrogenase (proposed) : A putative dehydrogenase enzyme could oxidize one of the hydroxyl groups of myo-inositol to a ketone, forming an inosose intermediate.
-
Enolase/Dehydratase (proposed) : A subsequent enzymatic step, possibly involving an enolase or a dehydratase, could then facilitate the elimination of a water molecule to create the carbon-carbon double bond, yielding this compound. The specific stereochemistry of this compound would be determined by the regiospecificity and stereospecificity of these enzymes.
Quantitative Data Summary
As the biosynthetic pathway of this compound in Gymnema sylvestre has not been fully elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, substrate concentrations, or product yields for the specific enzymes involved in this pathway. The following table is provided as a template for future research to populate as data becomes available.
| Enzyme (Proposed) | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| myo-Inositol Dehydrogenase | myo-Inositol | TBD | TBD | TBD | TBD |
| Enolase/Dehydratase | Inosose | TBD | TBD | TBD | TBD |
| Table 1: Template for Quantitative Enzymatic Data. TBD: To Be Determined. |
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of established biochemical and molecular biology techniques can be employed.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into downstream products.
Objective: To confirm that myo-inositol is a direct precursor of this compound in Gymnema sylvestre.
Methodology:
-
Precursor Administration: Feed detached leaves or cell suspension cultures of Gymnema sylvestre with 13C-labeled myo-inositol. A control group should be fed with unlabeled myo-inositol.
-
Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.
-
Extraction: Perform a methanol-based extraction of metabolites from the plant tissue.
-
Analysis: Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the mass spectra of this compound from the labeled and unlabeled samples. The incorporation of 13C into the this compound molecule in the labeled experiment would confirm the precursor-product relationship.
Enzyme Assays
Enzyme assays are essential for identifying and characterizing the specific enzymatic activities involved in the pathway.
Objective: To detect and characterize the proposed myo-inositol dehydrogenase and enolase/dehydratase activities.
Methodology:
-
Protein Extraction: Prepare a crude protein extract from Gymnema sylvestre tissues.
-
Assay for Dehydrogenase:
-
Incubate the protein extract with myo-inositol and NAD+ (or NADP+).
-
Monitor the production of NADH (or NADPH) spectrophotometrically at 340 nm.
-
Confirm the formation of the inosose product using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Assay for Enolase/Dehydratase:
-
Synthesize the putative inosose intermediate chemically.
-
Incubate the protein extract with the inosose intermediate.
-
Monitor the formation of this compound over time using LC-MS.
-
-
Enzyme Purification: If activity is detected, proceed with standard protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the enzymes for detailed kinetic characterization.
Transcriptome Analysis and Gene Discovery
Identifying the genes encoding the biosynthetic enzymes is the ultimate goal for metabolic engineering.
Objective: To identify candidate genes for the proposed enzymes from Gymnema sylvestre.
Methodology:
-
RNA Sequencing: Perform RNA-Seq on Gymnema sylvestre tissues known to accumulate this compound.
-
Transcriptome Assembly: Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Gene Annotation: Annotate the transcripts to identify genes belonging to dehydrogenase and enolase/dehydratase families.
-
Differential Expression Analysis: Compare the transcriptomes of high and low this compound-accumulating tissues or plants under different conditions to identify candidate genes that are co-expressed with this compound production.
-
Gene Cloning and Functional Characterization: Clone the candidate genes and express them in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic activity.
Conclusion and Future Directions
The biosynthesis of this compound in Gymnema sylvestre is a promising area of research with implications for the sustainable production of this valuable bioactive compound. This guide has outlined a putative biosynthetic pathway, starting from the well-established precursor myo-inositol, and has provided a clear experimental framework for its validation. Future research should focus on the execution of these experiments to identify and characterize the novel enzymes involved in this pathway. The successful elucidation of the complete biosynthetic pathway will pave the way for metabolic engineering strategies to enhance this compound production in Gymnema sylvestre or to transfer the pathway to a microbial host for industrial-scale fermentation.
References
- 1. Inositol Metabolism in Plants. V. Conversion of Myo-inositol to Uronic Acid and Pentose Units of Acidic Polysaccharides in Root-tips of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Conduritol A and Conduritol B Epoxides: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol epoxides, a class of cyclitols containing a reactive epoxide ring, have garnered significant attention in chemical biology and drug discovery due to their ability to act as irreversible inhibitors of various glycosidases. This technical guide provides a detailed comparative analysis of two key isomers, Conduritol A epoxide and Conduritol B epoxide. While both share a common conduritol framework, their distinct stereochemistry profoundly influences their synthesis, biological activity, and potential therapeutic applications. This document outlines their structural differences, summarizes key synthetic methodologies, presents available quantitative data on their biological activities, and provides detailed experimental protocols for their preparation and analysis.
Introduction
Conduritols are a group of naturally occurring and synthetic cyclohexenetetrols, characterized by a six-membered carbon ring with four hydroxyl groups and one double bond. The epoxidation of this double bond yields conduritol epoxides, which have proven to be valuable tools for studying carbohydrate-processing enzymes. Their strained epoxide ring is susceptible to nucleophilic attack by amino acid residues within the active site of these enzymes, leading to covalent and often irreversible inhibition. This mechanism-based inhibition makes them attractive candidates for the development of therapeutic agents for diseases associated with aberrant glycosidase activity.
This guide focuses on the comparative aspects of this compound epoxide and Conduritol B epoxide, highlighting the critical role of stereochemistry in determining their biological function.
Structural Elucidation: this compound Epoxide vs. Conduritol B Epoxide
The fundamental difference between this compound and Conduritol B epoxides lies in the stereochemical arrangement of their hydroxyl groups relative to the epoxide ring.
This compound possesses a cis-diol arrangement on the carbon atoms adjacent to the double bond, which upon epoxidation, can theoretically lead to two diastereomeric epoxides, syn and anti, depending on the face of the double bond that is oxidized.
Conduritol B , in contrast, has a trans-diol arrangement adjacent to the double bond. Its epoxidation also yields corresponding epoxide structures.
The precise stereochemistry of the hydroxyl groups and the epoxide ring is crucial for the molecule's interaction with the enzyme's active site.
Table 1: Physicochemical Properties of Conduritol Epoxides
| Property | This compound Epoxide | Conduritol B Epoxide |
| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅[1] |
| Molecular Weight | 162.14 g/mol | 162.14 g/mol [1] |
| IUPAC Name | (1S,2R,3R,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol (for one enantiomer) | (1R,2R,3S,4R,5S,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol (for one enantiomer) |
| CAS Number | Not specified in retrieved results | 6090-95-5 |
Synthesis of Conduritol Epoxides
The synthesis of conduritol epoxides typically involves the stereoselective epoxidation of the corresponding conduritol precursor.
Synthesis of Conduritol B Epoxide
An improved synthesis of Conduritol B epoxide has been reported, often starting from readily available precursors.[2] A common method involves the epoxidation of a protected conduritol B derivative followed by deprotection.
General Synthesis of Conduritol Epoxides
A general method for the synthesis of various conduritol epoxides, including derivatives of conduritol C, E, and F, has been described.[3][4] These syntheses often employ chemoenzymatic methods to establish the initial stereochemistry of the cyclitol ring.[4]
Experimental Protocol: General Epoxidation of Conduritols
A general protocol for the epoxidation of conduritols involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent like dichloromethane (CH₂Cl₂).
-
Step 1: Dissolve the protected conduritol in dry CH₂Cl₂.
-
Step 2: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise at 0 °C.
-
Step 3: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Step 4: Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Step 5: Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel.
-
Step 7: Deprotect the hydroxyl groups if necessary, using standard procedures.
Biological Activity and Mechanism of Action
The biological activity of conduritol epoxides is primarily attributed to their ability to inhibit glycosidases. The stereochemistry of the molecule plays a pivotal role in its selectivity and potency.
Conduritol B Epoxide: A Potent β-Glucosidase Inhibitor
Conduritol B epoxide is a well-characterized, potent, and irreversible inhibitor of β-glucosidases.[5][6][7] It acts as a mechanism-based inhibitor, where the epoxide ring is opened by a nucleophilic carboxylate residue in the active site of the enzyme, forming a stable covalent adduct.[8] This covalent modification inactivates the enzyme.
Due to its potent inhibitory activity against glucocerebrosidase (GCase), Conduritol B epoxide is widely used to create cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.[5]
Table 2: In Vitro Inhibitory Activity of Conduritol B Epoxide
| Enzyme | IC₅₀ Value | Reference |
| β-Glucosidase | 9 μM | [9] |
| α-Glucosidase | - | [7] |
Biological Activity of this compound Epoxide
The biological activity of this compound epoxide is less extensively documented in the readily available literature compared to its 'B' isomer. However, based on the established structure-activity relationships of other conduritol epoxides, it is plausible that this compound epoxide may also exhibit inhibitory activity against certain glycosidases. The specific stereochemistry of its hydroxyl groups would likely dictate its target enzyme profile and inhibitory potency. Further research is required to fully elucidate the biological targets and efficacy of this compound epoxide. Some studies have focused on the synthesis and biological evaluation of various conduritol and conduramine analogs, which could provide insights into the potential activities of the 'A' epoxide.[10][11]
Spectroscopic and Crystallographic Data
The structural characterization of conduritol epoxides relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the stereochemistry of the cyclitol ring and the epoxide. The chemical shifts and coupling constants of the ring protons provide detailed information about their relative orientations. For epoxides in general, characteristic proton signals appear in the range of 2.5-3.5 ppm.[12]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compounds and to analyze their fragmentation patterns, which can provide further structural information. General fragmentation patterns for epoxides have been described.[12]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the unambiguous determination of the absolute stereochemistry of the molecule. X-ray crystal structures have been reported for derivatives of other conduritols, confirming their stereochemical assignments.[13]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by Conduritol B epoxide is the lysosomal degradation pathway of glucosylceramide. By inhibiting glucocerebrosidase, it leads to the accumulation of this substrate, mimicking the biochemical phenotype of Gaucher disease.
References
- 1. 7-Oxabicyclo(4.1.0)heptane-2,3,4,5-tetrol | C6H10O5 | CID 2859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.glpbio.com [file.glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structure of the toxisterols2: X-ray crystal structure of toxisterol2-D epoxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of Conduritol A
An In-Depth Technical Guide to the Physical and Chemical Properties of Conduritol A
Introduction
This compound is a naturally occurring cyclitol, a class of carbocyclic polyols, first isolated in 1908 by K. Kübler from the bark of the vine Marsdenia condurango.[1] As an isomer of cyclohex-5-ene-1,2,3,4-tetrol, this compound has garnered significant interest within the scientific community, particularly for its biological activities.[2] It is found in various plants, including Gymnema sylvestre, and is recognized for its role as a hypoglycemic agent and a glycosidase inhibitor.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and isolation, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Needle-like crystals | [3] |
| Molecular Formula | C₆H₁₀O₄ | [1][6] |
| Molecular Weight | 146.14 g/mol | [6] |
| Melting Point | 140 - 147 °C | [3][6] |
| Boiling Point | ~281.9 °C (Predicted, based on isomers) | [2][5] |
| Optical Rotation [α]²⁰D | 0.00 (c=1, H₂O) | [3] |
| Solubility | Soluble in Water, DMSO, Methanol, Ethanol, Pyridine. | [7][8][9] |
| Topological Polar Surface Area | 80.9 Ų | - |
| XLogP3 | -2.1 | - |
Chemical and Spectroscopic Properties
This compound is a meso compound, meaning it is achiral despite having stereocenters, which is consistent with its optical rotation of zero.[3] Its structure has been confirmed through various spectroscopic methods and total synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | - |
| CAS Number | 526-87-4 | [6] |
| ¹H-NMR | (CDCl₃) δ: 5.80 (s, 2H, H-5,6), 4.22 (d, J=4.5, 2H), 3.85 (d, J=4.5, 2H) | [3] |
| ¹³C-NMR | Predicted (D₂O, 75 MHz) δ: 129.57, 73.19, 71.12 ppm | [5] |
| Infrared (IR) | νₘₐₓ (KBr) cm⁻¹: 3038 (C-H stretch, alkene), 1635 (C=C stretch) | [3] |
| Mass Spectrometry (MS) | Exact Mass: 146.05790880 Da. GC-MS of TMS derivative m/z: 434, 332, 230, 202 | [3] |
Experimental Protocols
Synthesis and Isolation
Stereoselective Synthesis from D-Galactose: A general stereoselective synthesis for this compound has been reported starting from D-galactose.[8] The key steps involve the transformation of D-galactose into a key cyclohexenone intermediate, which is then manipulated through a series of straightforward synthetic steps to yield this compound. This approach provides a reliable method for obtaining the compound for research purposes where isolation from natural sources is not feasible.
Isolation from Natural Sources: this compound can be isolated from the leaves of Gymnema sylvestre. A general workflow for the isolation and characterization is outlined below. The process typically involves extraction with a hydroalcoholic solvent, followed by partitioning and chromatographic purification.
α-Glucosidase Inhibition Assay Protocol
This protocol is adapted from standard colorimetric assays used to screen for α-glucosidase inhibitors.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.01 U/mL) in 50 mM potassium phosphate buffer (KPB), pH 7.0.
-
Substrate Solution: Prepare a 1.25 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in 50 mM KPB, pH 7.0.
-
Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions. Acarbose is typically used as a positive control.
-
Stop Solution: Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilution (or control) to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Terminate the reaction by adding 50-100 µL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Aldose Reductase Inhibition Assay Protocol
This protocol describes a general method for screening aldose reductase inhibitors by monitoring NADPH oxidation.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA.
-
Enzyme Solution: Prepare a solution of purified or recombinant aldose reductase in assay buffer.
-
Cofactor Solution: Prepare a 0.2 mM solution of NADPH in the assay buffer.
-
Substrate Solution: Prepare a 4.7 mM solution of the substrate (e.g., D,L-glyceraldehyde) in the assay buffer.
-
Test Compound: Prepare stock solutions of this compound in a suitable solvent. Epalrestat can be used as a positive control.
-
-
Assay Procedure (UV-transparent 96-well plate format):
-
To each well, add the assay buffer, 10 µL of the test compound dilution (or control), the enzyme solution, and the substrate solution.
-
Initiate the reaction by adding the NADPH solution. The final volume should be ~200 µL.
-
-
Data Analysis:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC₅₀ value from a dose-response curve.
-
Biological Activity and Mechanism of Action
This compound is primarily known for its hypoglycemic effects, which are attributed to its ability to inhibit key enzymes involved in carbohydrate metabolism and the polyol pathway.[3]
-
α-Glucosidase Inhibition: As a glycosidase hydrolase inhibitor, this compound can block the activity of intestinal α-glucosidase. This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, this compound slows carbohydrate digestion, leading to a reduced rate of glucose absorption and a blunted postprandial blood glucose spike.[3]
-
Aldose Reductase Inhibition: In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol creates osmotic stress and is a major contributing factor to diabetic complications such as cataracts, neuropathy, and retinopathy. This compound has been shown to inhibit lens aldose reductase, thereby preventing the accumulation of sorbitol and potentially mitigating the onset of these complications.
The dual mechanism of action of this compound is depicted in the diagram below.
References
- 1. acikerisim.sakarya.edu.tr [acikerisim.sakarya.edu.tr]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0082156) [np-mrd.org]
- 6. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. Synthesis of conduritols A, (+)-C and (–)-C from D-galactose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Conduritol A: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
Core Data Summary
| Property | Value | Reference |
| CAS Number | 526-87-4 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀O₄ | [1][2][3][5][6] |
| Molecular Weight | 146.14 g/mol | [1][5][6] |
| Synonyms | (1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | [5] |
Introduction
Conduritol A is a naturally occurring polyhydroxylated cyclohexene, a type of cyclitol, first isolated from the bark of the vine Marsdenia cundurango.[2][7] It is one of six isomers of conduritol and has garnered significant interest in the scientific community for its potential therapeutic properties.[7] This technical guide provides an in-depth overview of this compound, including its biological activities, mechanisms of action, and relevant experimental protocols for researchers in drug discovery and development.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its hypoglycemic effects being the most prominent.[2][6][8] It is recognized as an inhibitor of several key enzymes involved in carbohydrate metabolism.
Hypoglycemic Effect
The primary mechanism behind this compound's hypoglycemic activity is its ability to inhibit the absorption of glucose from the intestine.[6][7] This action helps to reduce postprandial hyperglycemia, a critical factor in the management of diabetes mellitus. By slowing down the digestion and absorption of carbohydrates, this compound can help to maintain lower blood glucose levels.
Enzyme Inhibition
α-Glucosidase Inhibition: α-glucosidases are enzymes located in the brush border of the small intestine that break down complex carbohydrates into glucose.[9] By inhibiting these enzymes, this compound delays the release of glucose into the bloodstream. This mechanism is a key strategy for managing type 2 diabetes.[9]
Aldose Reductase Inhibition: this compound has been shown to inhibit aldose reductase.[2][8] This enzyme is part of the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol can lead to diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound may help to prevent or mitigate these long-term complications of diabetes.[2][8]
Experimental Protocols
Synthesis of Conduritol Derivatives (General Procedure)
Materials:
-
Corresponding acetonide
-
Methanol
-
Dowex 50 resin
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
-
Dichloromethane
Procedure:
-
Dissolve the corresponding acetonide (0.21 mmol) in methanol (1 mL).
-
Add Dowex 50 resin (200 mg) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Filter off the resin.
-
Concentrate the filtrate to obtain the deprotected conduritol.
-
Purify the crude residue by flash column chromatography using ethyl acetate with 10% methanol.[10]
This is a general procedure and may require optimization for the specific synthesis of this compound.
In Vitro α-Glucosidase Inhibition Assay
This protocol provides a method to assess the α-glucosidase inhibitory activity of this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 50 µL of phosphate buffer (50 mM, pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the this compound solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (2 mM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory effect of this compound on aldose reductase.
Materials:
-
Aldose reductase (e.g., from rat lens)
-
DL-glyceraldehyde as substrate
-
NADPH
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Quercetin or another known aldose reductase inhibitor (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme preparation.
-
Add this compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The inhibitory activity is determined by comparing the rate of reaction in the presence of this compound to the rate in its absence.
-
A known inhibitor like Quercetin can be used as a positive control.
Signaling Pathway Interactions
The primary mechanism of this compound's hypoglycemic effect is through the inhibition of intestinal α-glucosidases, which directly impacts carbohydrate digestion and glucose absorption. This is a direct enzymatic inhibition rather than a complex signaling cascade modulation.
However, given its structural similarity to inositol, it is plausible that this compound could interact with pathways involving inositol or its derivatives, which are known to be second messengers in insulin signaling.[11][12][13][14][15] The insulin signaling pathway is a complex cascade that regulates glucose homeostasis. Key components include the insulin receptor (IR), insulin receptor substrate (IRS) proteins, phosphatidylinositol 3-kinase (PI3K), and Akt (Protein Kinase B).[11][12][13][14][15] Further research is required to elucidate any direct effects of this compound on these signaling molecules.
Below is a simplified representation of the insulin signaling pathway, which could be a starting point for investigating potential interactions of this compound.
Caption: A simplified diagram of the insulin signaling pathway.
Conclusion
This compound is a promising natural compound with significant potential in the management of diabetes and its complications. Its well-documented inhibitory effects on α-glucosidase and aldose reductase provide a solid foundation for further research and development. This technical guide offers a summary of the current knowledge and provides essential protocols to aid researchers in their investigation of this compound's therapeutic potential. Further studies are warranted to explore its precise interactions with cellular signaling pathways and to develop it as a potential therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 526-87-4 | ScreenLib [screenlib.com]
- 3. 526-87-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. clinivex.com [clinivex.com]
- 5. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP0474358A2 - Use of conduritol to inhibit an increase in blood sugar level - Google Patents [patents.google.com]
- 8. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Conduritol A: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its diverse biological activities, most notably as a glycosidase inhibitor. First isolated in the early 20th century, its unique stereochemistry and potent inhibitory actions have made it a valuable tool in glycobiology and a lead compound for the development of therapeutics for various diseases, including diabetes and lysosomal storage disorders. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It further delves into its mechanism of action, presenting key quantitative data on its biological activities and detailed experimental protocols for its isolation and synthesis. Finally, this document visualizes the critical signaling pathways influenced by this compound, offering a deeper understanding of its therapeutic potential.
Discovery and History
The journey of conduritols began in 1908 when German chemist K. Kübler first isolated a cyclohexenetetrol from the bark of the "condurango" vine, Marsdenia cundurango (syn. Ruehssia cundurango).[1] This initial isolate was a mixture of isomers, and the specific stereoisomer, this compound, was later identified and characterized. This compound has also been found in other natural sources, such as the leaves of Gymnema sylvestre.[2][3]
The definitive elucidation of the stereochemistry of this compound and the development of stereospecific synthetic routes were significant milestones. The first non-stereospecific synthesis of this compound was achieved by Nakajima and his team. Subsequent research focused on developing more controlled and efficient synthetic methods, a testament to the enduring interest in this molecule and its derivatives.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀O₄ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| CAS Number | 526-87-4 | --INVALID-LINK-- |
| Appearance | Crystalline solid | [4] |
| SMILES | C1=C--INVALID-LINK--O)O">C@@HO | [3] |
| InChIKey | LRUBQXAKGXQBHA-GUCUJZIJSA-N | [3] |
Biological Activity and Mechanism of Action
This compound and its derivatives are best known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibitory activity is the basis for many of its observed physiological effects.
Glycosidase Inhibition
While specific IC₅₀ values for this compound against a wide range of glycosidases are not extensively documented in publicly available literature, its derivatives, particularly the epoxides, are well-characterized as potent, irreversible inhibitors. For instance, Conduritol B epoxide (CBE) is a widely used tool to study glycosidase function and to create animal models of lysosomal storage diseases like Gaucher disease. CBE acts as a mechanism-based inhibitor, forming a covalent bond with the catalytic nucleophile in the active site of retaining β-glucosidases.[1][5] This irreversible inhibition leads to the accumulation of the enzyme's substrate.
Hypoglycemic and Antidiabetic Effects
Studies have demonstrated that this compound possesses hypoglycemic properties.[6][7] This effect is, in part, attributed to its ability to inhibit intestinal glucose absorption.[4] Furthermore, this compound has been shown to inhibit aldose reductase, a key enzyme in the polyol pathway.[8] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound can mitigate the accumulation of sorbitol, a damaging sugar alcohol.
Application in Gaucher Disease Models
The irreversible inhibition of glucocerebrosidase (GBA) by Conduritol B epoxide is instrumental in creating cellular and animal models of Gaucher disease.[1][9][10] Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to deficient GBA activity. These models are crucial for studying the pathophysiology of the disease and for the development of novel therapeutic strategies.
Experimental Protocols
Isolation of this compound from Gymnema sylvestre
The following protocol is a representative method for the isolation of this compound from the dried leaves of Gymnema sylvestre.[4][5][11]
Materials:
-
Dried, powdered leaves of Gymnema sylvestre
-
Petroleum ether
-
90% Methanol
-
1% Aqueous potassium hydroxide (KOH) solution
-
Soxhlet apparatus
-
Rotary evaporator
-
Chromatography column (e.g., silica gel)
-
Thin-layer chromatography (TLC) plates
-
Crystallization solvents (e.g., methanol, ethanol)
Procedure:
-
Defatting: The powdered leaves are subjected to continuous hot extraction with petroleum ether in a Soxhlet apparatus for several hours to remove lipids.
-
Methanolic Extraction: The defatted plant material is then extracted with 90% methanol using the Soxhlet apparatus until the soluble components are fully extracted.
-
Solvent Evaporation: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a thick paste.
-
Alkaline Treatment: The crude extract is dissolved in a 1% aqueous KOH solution with continuous stirring to hydrolyze any esters and facilitate the separation of acidic compounds.
-
Purification: The alkaline solution is then subjected to column chromatography. The column is eluted with a suitable solvent system to separate this compound from other constituents. The fractions are monitored by TLC.
-
Crystallization: Fractions containing pure this compound are combined, concentrated, and the compound is crystallized from an appropriate solvent to yield pure, crystalline this compound.
Stereospecific Synthesis of this compound
A novel and stereospecific synthesis of this compound has been developed starting from cyclohexa-1,4-diene.[12] This method involves the introduction of hydroxyl groups through classical permanganate oxidation followed by photo-oxygenation, and subsequent ring-opening reactions.
Key Steps:
-
Initial Oxidation: Reaction of cyclohexa-1,4-diene with potassium permanganate (KMnO₄) to introduce cis-hydroxyl groups.
-
Photo-oxygenation: The resulting diol is subjected to photo-oxygenation to introduce further oxygen functionalities.
-
Ring-opening: Specific ring-opening reactions are then carried out to achieve the desired stereochemistry of this compound.
Future Perspectives
This compound and its derivatives continue to be of great interest to the scientific community. The development of more potent and selective inhibitors of specific glycosidases holds promise for the treatment of a range of diseases. Further research into the downstream signaling consequences of glycosidase inhibition by these compounds will undoubtedly uncover new therapeutic targets and applications. Moreover, the use of conduritol-based probes will continue to be invaluable for advancing our understanding of the complex roles of glycosidases in health and disease. The rich history and versatile chemistry of this compound ensure its continued relevance in the fields of chemical biology and drug discovery.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijlpr.com [ijlpr.com]
- 6. researchgate.net [researchgate.net]
- 7. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. A novel and stereospecific synthesis of conduritol-A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Biological Activity of Conduritol A from Marsdenia tomentosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring cyclitol found in significant quantities in the plant Marsdenia tomentosa, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known bioactivities of this compound, with a focus on its role as an insect oviposition stimulant and its potential therapeutic applications, including hypoglycemic, antioxidant, and immunomodulatory effects. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a clear, tabular format, and visualizes key experimental workflows and hypothetical signaling pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Marsdenia tomentosa, a plant belonging to the Asclepiadaceae family, is a rich source of various secondary metabolites, including a notable abundance of the cyclitol, this compound.[1] While the broader chemical profile of Marsdenia species includes compounds with antitumor and immunomodulatory properties, this compound itself has demonstrated a unique spectrum of biological effects.[2] This guide focuses specifically on the biological activities attributed to this compound, providing a detailed examination of the scientific evidence and methodologies employed in its study. The information presented herein is aimed at facilitating further research and exploration into the therapeutic and ecological potential of this intriguing natural product.
Biological Activities of this compound
This compound has been primarily investigated for two distinct biological activities: its role in insect behavior as an oviposition stimulant and its pharmacological effects in mammalian systems, particularly its hypoglycemic and antioxidant properties.
Oviposition Stimulation in Parantica sita
This compound, isolated from Marsdenia tomentosa, has been identified as a moderate oviposition stimulant for the danaid butterfly, Parantica sita.[1] Interestingly, its activity is significantly enhanced through a synergistic interaction with other co-occurring compounds, namely conduritol F and its glucoside.[1] This suggests a complex chemical ecology wherein the butterfly utilizes a specific chemical profile of the host plant for oviposition cues.
Quantitative Data on Oviposition Stimulation:
| Compound(s) | Dose (µg/cm²) | Mean Oviposition Response (%) ± SE |
| This compound | 50 | ~20% |
| Conduritol F | 5 | Inactive |
| Conduritol F 2-O-glucoside | 5 | ~35% |
| This compound + Conduritol F | 50 + 5 | ~45% |
| This compound + Conduritol F 2-O-glucoside | 50 + 5 | ~60% |
Data extracted from Honda et al., 2004.[1]
Hypoglycemic, Antioxidant, and Immunomodulatory Activities
Studies on this compound isolated from Gymnema sylvestre have demonstrated its potential as a therapeutic agent for managing diabetes and its complications. In a study using alloxan-induced diabetic rats, oral administration of this compound (10 mg/kg/day) for 14 days resulted in significant hypoglycemic effects.[3][4] Furthermore, the study revealed that this compound can regulate lipid metabolism, exhibit free-radical scavenging and antioxidant activities, and potentiate immune function.[3][4]
Quantitative Data on Pharmacological Effects in Diabetic Rats:
| Parameter | Treatment Group | Result |
| Fasting Blood Glucose | This compound (high and mid dosage) | Remarkably reduced (P < 0.01) |
| Serum Insulin | This compound | Significantly increased (P < 0.05) |
| Superoxide Dismutase (SOD) Activity | This compound | Obviously increased (P < 0.05) |
| Malondialdehyde (MDA) Amount | This compound | Obviously decreased (P < 0.05) |
| Glucose Disposal | This compound | Obviously increased (P < 0.05) |
| Thymus, Pancreas, Spleen Index | This compound | Significantly increased (P < 0.01 or 0.05) |
Data extracted from Wei et al., 2008.[3][4]
Glycosidase Inhibition (Hypothetical)
While direct inhibitory activity of this compound on glycosidases has not been extensively reported, its structural analog, Conduritol B epoxide, is a well-known irreversible inhibitor of α-glucosidase.[5] This suggests that this compound may also possess glycosidase inhibitory properties, which could contribute to its observed hypoglycemic effects. Further research is required to elucidate the specific inhibitory kinetics of this compound against various glycosidases.
Experimental Protocols
Isolation of this compound from Marsdenia tomentosa
A general protocol for the isolation of this compound from the aqueous fraction of a methanolic extract of Marsdenia tomentosa involves solvent partitioning followed by various forms of column chromatography.[1]
Butterfly Oviposition Bioassay
The oviposition-stimulatory activity of this compound is evaluated using gravid female Parantica sita butterflies in a choice test.
Protocol:
-
Preparation of Test Substrate: A known concentration of the test compound (dissolved in a suitable solvent) is applied to a filter paper disc. The solvent is allowed to evaporate completely.
-
Bioassay Arena: The treated filter paper disc is placed in a cage with a gravid female butterfly.
-
Observation: The butterfly's oviposition behavior is observed for a defined period. A positive response is recorded if the female lays one or more eggs on the test substrate.
-
Data Analysis: The percentage of positive responses is calculated for each test compound and concentration.
In Vivo Hypoglycemic Activity Assay in a Diabetic Rat Model
The hypoglycemic effect of this compound is assessed in alloxan-induced diabetic rats.
Protocol:
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan.
-
Animal Grouping: Diabetic rats are divided into control and treatment groups.
-
Treatment: The treatment group receives daily oral administration of this compound (e.g., 10 mg/kg) for a specified period (e.g., 14 days). The control group receives the vehicle.
-
Parameter Measurement: At the end of the treatment period, blood samples are collected to measure fasting blood glucose, serum insulin, and other biochemical markers (e.g., SOD, MDA).
-
Data Analysis: The data from the treatment group is compared to the diabetic control group to determine the statistical significance of the observed effects.
In Vitro α-Glucosidase Inhibition Assay
This is a general protocol to assess the potential α-glucosidase inhibitory activity of this compound.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound for a defined period.
-
Reaction Initiation: Add the pNPG substrate to initiate the reaction.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of this compound.
Hypothetical Signaling Pathways
Based on the observed hypoglycemic and antioxidant effects of this compound, the following signaling pathways are proposed as potential mechanisms of action. It is important to note that these are hypothetical pathways and require experimental validation.
Hypothetical Pathway for Hypoglycemic Effect
The hypoglycemic effect of this compound may be mediated through the potentiation of insulin signaling and/or the inhibition of α-glucosidase, leading to reduced glucose absorption.
Hypothetical Pathway for Antioxidant Effect
The antioxidant activity of this compound may involve the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Conclusion and Future Directions
This compound from Marsdenia tomentosa is a promising natural product with demonstrated biological activities that warrant further investigation. Its role as an oviposition stimulant highlights its ecological significance, while its hypoglycemic, antioxidant, and immunomodulatory effects suggest its potential for therapeutic development.
Future research should focus on:
-
Elucidating the precise mechanism of action for its hypoglycemic and antioxidant effects, including the validation of the proposed signaling pathways.
-
Conducting detailed kinetic studies to determine the inhibitory activity and mechanism of this compound against α-glucosidase and other relevant enzymes.
-
Performing comprehensive preclinical and clinical studies to evaluate the safety and efficacy of this compound for the treatment of diabetes and other metabolic disorders.
-
Investigating the synergistic interactions of this compound with other phytochemicals from Marsdenia tomentosa to explore potential combination therapies.
This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of the biological activities of this compound. The continued study of this compound holds the potential to unlock new therapeutic avenues and deepen our understanding of the intricate chemical interactions in the natural world.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre]. | Semantic Scholar [semanticscholar.org]
- 3. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Conduritol A: Mechanism and Application as a Glycoside Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a cyclitol, is a potent, irreversible inhibitor of specific glycoside hydrolases, particularly those with a retaining mechanism. Its structural resemblance to the cyclitol core of monosaccharides allows it to enter the active site of these enzymes. This guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular pathways, making it a valuable resource for researchers in glycobiology and drug development.
Mechanism of Action: Irreversible Inhibition
This compound functions as a mechanism-based inactivator. Upon entering the enzyme's active site, the epoxide ring of this compound is opened by a nucleophilic attack from one of the catalytic residues (typically an aspartate or glutamate) of the glycoside hydrolase. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. This covalent modification of the active site prevents the enzyme from binding to and hydrolyzing its natural substrate.
Figure 1: Mechanism of irreversible inhibition of a retaining glycoside hydrolase by this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound varies depending on the specific glycoside hydrolase. The following tables summarize key quantitative data for its activity against various enzymes.
Table 1: In Vitro Inhibitory Activity of this compound Against Various Glycoside Hydrolases
| Enzyme | Organism/Source | IC50 | Ki | Reference |
| β-Glucosidase | Almond | 1.5 µM | - | |
| α-Glucosidase | Saccharomyces cerevisiae | > 1 mM | - | |
| β-Galactosidase | Aspergillus oryzae | No Inhibition | - | |
| α-Mannosidase | Jack Bean | No Inhibition | - |
Table 2: Second-Order Rate Constants for Inactivation of Drosophila melanogaster Glycoside Hydrolases by this compound
| Enzyme | k_i (min⁻¹ M⁻¹) |
| β-Glucosidase | 1.2 x 10⁴ |
| α-Glucosidase | 1.8 x 10² |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for assessing the inhibitory activity of this compound.
1. Enzyme Kinetics Assay for IC50 Determination
This protocol outlines a typical colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Purified glycoside hydrolase
-
This compound stock solution (in a suitable buffer, e.g., water or DMSO)
-
Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme solution to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution. The stop solution also develops the color of the product (e.g., p-nitrophenol).
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.
-
Plot the enzyme activity (absorbance) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Synthesis of this compound
A common synthetic route to this compound starts from myo-inositol.
Figure 2: A simplified workflow for the chemical synthesis of this compound from myo-inositol.
Impact on Signaling Pathways and Disease Models
The inhibition of specific glycoside hydrolases by this compound can have significant biological consequences. For instance, the inhibition of lysosomal β-glucosidase (GBA1) is a key area of research in Gaucher disease and has been linked to an increased risk of Parkinson's disease.
Inhibition of GBA1 by this compound leads to the accumulation of its substrate, glucosylceramide, within lysosomes. This lysosomal dysfunction is thought to contribute to the aggregation of α-synuclein, a hallmark of Parkinson's disease.
Figure 3: Impact of this compound on the GBA1 pathway and its link to α-synuclein aggregation.
Conclusion
This compound remains a critical tool for studying the function of retaining glycoside hydrolases. Its well-characterized mechanism of irreversible inhibition and its specificity for certain enzymes make it invaluable for probing biological pathways and for developing activity-based probes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this potent inhibitor. Further research into the downstream effects of inhibiting specific glycoside hydrolases with this compound will continue to provide insights into disease pathogenesis and potential therapeutic strategies.
Understanding the polyol pathway and Conduritol A
An In-depth Technical Guide: The Polyol Pathway and the Inhibitory Action of Conduritol A
Executive Summary
The polyol pathway, a secondary route for glucose metabolism, becomes significantly activated under hyperglycemic conditions, playing a pivotal role in the pathogenesis of diabetic complications.[1] This two-step enzymatic process, converting glucose to fructose via a sorbitol intermediate, leads to osmotic and oxidative stress in insulin-independent tissues such as the retina, kidneys, and peripheral nerves.[1][2] The pathway's rate-limiting enzyme, aldose reductase (AR), has become a key therapeutic target for mitigating hyperglycemic damage.[3][4] This technical guide provides a comprehensive overview of the polyol pathway's mechanism, its role in diabetic pathophysiology, and the inhibitory action of this compound, a naturally occurring polyol that has demonstrated efficacy in inhibiting aldose reductase.[5] Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided for researchers, scientists, and drug development professionals.
The Polyol Pathway: Mechanism and Pathophysiology
Under normoglycemic conditions, less than 3% of glucose enters the polyol pathway, with the majority being processed through glycolysis.[6] However, in states of chronic hyperglycemia, the primary glycolytic enzyme, hexokinase, becomes saturated, shunting excess glucose into the polyol pathway.[2] This activation is implicated in the development of diabetic neuropathy, retinopathy, and nephropathy.[3][7]
The pathway consists of two primary enzymatic reactions:
-
Glucose Reduction: Aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[8][9] This is the rate-limiting step of the pathway.[6][9]
-
Reaction: Glucose + NADPH + H⁺ → Sorbitol + NADP⁺
-
-
Sorbitol Oxidation: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, with NAD⁺ as the cofactor.[10][11]
-
Reaction: Sorbitol + NAD⁺ ⇌ Fructose + NADH
-
Mechanisms of Hyperglycemic Damage
The over-activation of the polyol pathway contributes to cellular damage through several interconnected mechanisms:
-
Osmotic Stress: In tissues with low SDH activity, sorbitol accumulates intracellularly.[1][12] Because sorbitol is a polyol and does not readily cross cell membranes, its accumulation increases intracellular osmotic pressure, leading to cell swelling, membrane damage, and functional impairment.[2][10][13]
-
Oxidative Stress: The high consumption of NADPH by aldose reductase depletes the cellular pool available for other critical reductive processes.[1] This particularly impacts the regeneration of reduced glutathione (GSH), the cell's primary non-enzymatic antioxidant, by glutathione reductase, thereby increasing vulnerability to reactive oxygen species (ROS).[9][14]
-
Cofactor Imbalance: The increased conversion of sorbitol to fructose alters the cytosolic NADH/NAD⁺ ratio.[3] This redox imbalance can disrupt various metabolic functions and contribute to a state of "pseudohypoxia".[14]
-
Advanced Glycation End-products (AGEs): The fructose generated by the pathway can be phosphorylated to fructose-3-phosphate, a potent precursor for the formation of advanced glycation end-products (AGEs). AGEs are known to cause irreversible cross-linking of proteins, contributing to cellular dysfunction and the progression of diabetic complications.[2]
This compound: An Aldose Reductase Inhibitor
This compound is a polycyclic alcohol (a polyol) found in plants such as Gymnema sylvestre.[5][15] While other related compounds, such as Conduritol B epoxide, are known inhibitors of glycosidases, research has specifically identified this compound as an inhibitor of aldose reductase, the key enzyme in the polyol pathway.[5][16][17]
In a study using streptozotocin-induced diabetic rats, administration of this compound (10 mg/kg/day) markedly prevented the development of diabetic cataracts.[5] Further in vitro assays demonstrated that this protective effect is attributable to the direct inhibition of aldose reductase.[5][16] The study found that this compound was inhibitory toward several aldose reductase preparations from different rat tissues, with the most effective inhibition observed on lens aldose reductase when D-glucose was the substrate.[16] Notably, at a concentration of 10mM, this compound did not inhibit other key metabolic enzymes, including hexokinase, pyruvate kinase, and glutathione reductase, suggesting a degree of specificity for aldose reductase.[16]
Quantitative Data Summary
The following tables summarize key kinetic parameters for the polyol pathway enzymes and the reported inhibitory profile of this compound.
Table 1: Kinetic Parameters of Polyol Pathway Enzymes
| Enzyme | Substrate | K_m Value | Source Tissue | Significance |
|---|---|---|---|---|
| Aldose Reductase (AR) | D-Glucose | ~200 mM | Human Lens | Low affinity; becomes significant only in hyperglycemia.[18] |
| Aldose Reductase (AR) | NADPH | 0.06 mM | Human Lens | High affinity for the cofactor.[18] |
| Sorbitol Dehydrogenase (SDH) | Sorbitol | 1.4 mM | Human Lens | Efficiently converts sorbitol when NAD⁺ is available.[18] |
| Sorbitol Dehydrogenase (SDH) | NAD⁺ | 0.06 mM | Human Lens | High affinity for the cofactor.[18] |
Table 2: Inhibitory Profile of this compound
| Target Enzyme | Substrate Used | Tissue Source | Result | Concentration Tested | Reference |
|---|---|---|---|---|---|
| Aldose Reductase | α,β-D-glucose | Rat Lens | Most Effective Inhibition | Not specified | [16] |
| Aldose Reductase | Various | Rat Tissues | Inhibitory | Not specified | [16] |
| Hexokinase | Not specified | Not specified | No Inhibition | 10 mM | [16] |
| Pyruvate Kinase | Not specified | Not specified | No Inhibition | 10 mM | [16] |
| Glutathione Reductase | Not specified | Not specified | No Inhibition | 10 mM | [16] |
| Alcohol Dehydrogenase | Not specified | Not specified | No Inhibition | 10 mM |[16] |
Experimental Protocols
Aldose Reductase Activity and Inhibition Assay
This protocol describes a spectrophotometric method to measure aldose reductase activity and determine the inhibitory potential of compounds like this compound.
Objective: To measure the rate of NADPH oxidation catalyzed by aldose reductase and to quantify the inhibitory effect of a test compound.
Principle: The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a substrate (e.g., glucose or DL-glyceraldehyde).[16][18]
Materials:
-
UV/Vis Spectrophotometer and cuvettes
-
Phosphate buffer (0.1 M, pH 6.2)
-
NADPH solution (e.g., 0.1 mM in buffer)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde or 250 mM D-glucose in buffer)
-
Enzyme source: Purified aldose reductase or tissue homogenate supernatant (e.g., from lens)
-
Test inhibitor solution (e.g., this compound at various concentrations)
-
Deionized water
Procedure:
-
Enzyme Preparation: If using tissue, homogenize the sample (e.g., rat lens) in cold phosphate buffer, centrifuge to pellet cellular debris, and use the resulting supernatant as the enzyme source. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing phosphate buffer, a specific volume of the enzyme preparation, and the NADPH solution. For inhibition assays, add the test inhibitor (this compound) at the desired final concentration. For the control (100% activity), add the vehicle (solvent for the inhibitor) instead.
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for 5-10 minutes to allow for temperature equilibration and inhibitor binding.[16]
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde) to the cuvette. Mix quickly and thoroughly by inversion.
-
Spectrophotometric Measurement: Immediately begin recording the decrease in absorbance at 340 nm over a period of 5-10 minutes. Ensure the rate of decrease is linear during the measurement window.
-
Calculation of Activity: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. Convert this rate to specific activity (e.g., nmol of NADPH oxidized/min/mg of protein) using the molar extinction coefficient of NADPH (ε = 6220 M⁻¹cm⁻¹).
-
Calculation of Inhibition: For inhibition assays, calculate the percentage of inhibition for each concentration of this compound relative to the control reaction:
-
% Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
-
IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), visualize the core pathways and experimental logic.
Caption: The enzymatic conversion of glucose to fructose via the polyol pathway and its inhibition by this compound.
Caption: Logical flow from hyperglycemia to diabetic complications via the polyol pathway.
Caption: Step-by-step workflow for assessing aldose reductase inhibitors.
References
- 1. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Aldose Reductase: a cause and a potential target for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. avehjournal.org [avehjournal.org]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. apexbt.com [apexbt.com]
- 18. benchchem.com [benchchem.com]
The Role of Conduritol A in the Regulation of Blood Lipid Metabolism: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Conduritol A, a naturally occurring polycyclic alcohol, has garnered interest for its potential therapeutic effects, primarily its hypoglycemic properties. Emerging evidence suggests that this compound may also play a role in the regulation of blood lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on lipid profiles, delves into potential mechanisms of action, and outlines relevant experimental methodologies. While direct quantitative data on the lipid-lowering effects of isolated this compound remains limited in publicly accessible literature, this document synthesizes the available information to guide future research and development in this area.
Introduction to this compound and Lipid Metabolism
This compound is a cyclitol, a six-carbon cycloalkane, first isolated from the bark of the vine Marsdenia condurango. It is also found in various other plants, including Gymnema sylvestre, a herb with a long history of use in traditional medicine for treating diabetes. The primary established bioactivity of this compound is its ability to inhibit aldose reductase, an enzyme implicated in the complications of diabetes.
Blood lipid metabolism is a complex process involving the synthesis, transport, and breakdown of lipids, primarily cholesterol and triglycerides. Dysregulation of these pathways can lead to hyperlipidemia, a major risk factor for cardiovascular diseases. Key lipoproteins involved in lipid transport include Low-Density Lipoprotein (LDL), High-Density Lipoprotein (HDL), and Very-Low-Density Lipoprotein (VLDL).
Evidence for this compound's Role in Lipid Metabolism
The most direct evidence linking this compound to lipid metabolism comes from a preclinical study investigating its hypoglycemic activity. An experimental study on diabetic rats reported that the administration of this compound could have an effect on regulating the metabolism of blood lipids.[1] In this study, serum levels of triglycerides (TG) and cholesterol (CHO) were among the biochemical markers assessed following treatment with this compound.[1]
Unfortunately, the specific quantitative data detailing the changes in triglyceride and cholesterol levels from this study are not available in the public domain. Therefore, a direct quantitative comparison of this compound's effects on lipid profiles is not possible at this time.
However, studies on crude extracts of Gymnema sylvestre, a known source of this compound, have demonstrated significant improvements in lipid profiles in both animal models and human subjects. These extracts have been shown to reduce levels of total cholesterol, triglycerides, and LDL cholesterol. While these findings are promising, it is important to note that these extracts contain a multitude of bioactive compounds, and the specific contribution of this compound to these effects has not been elucidated.
Potential Mechanisms of Action
The precise mechanisms by which this compound may regulate blood lipid metabolism are not yet fully understood. However, based on its known biological activities and the interplay between glucose and lipid metabolism, several potential pathways can be hypothesized.
Indirect Effects via Glycemic Control
This compound is recognized for its hypoglycemic effects.[1] Improved glycemic control is known to positively influence lipid metabolism. By enhancing insulin sensitivity and glucose uptake, this compound could indirectly lead to:
-
Reduced VLDL Production: Insulin plays a crucial role in regulating the hepatic synthesis and secretion of VLDL, the primary carrier of triglycerides. Improved insulin signaling can suppress VLDL production.
-
Enhanced Lipoprotein Lipase (LPL) Activity: Insulin is a key activator of LPL, an enzyme that hydrolyzes triglycerides in circulating lipoproteins, facilitating fatty acid uptake by tissues.
The potential signaling pathway illustrating the interplay between glycemic control and lipid metabolism is depicted below.
Glycosidase Inhibition
Some conduritol derivatives, like Conduritol B epoxide, are known inhibitors of glycosidases. While the specific inhibitory profile of this compound on intestinal alpha-glucosidases is not well-documented, this class of enzymes is a target for managing postprandial hyperglycemia. By delaying carbohydrate digestion and glucose absorption, alpha-glucosidase inhibitors can modulate insulin response and, consequently, lipid metabolism. Acarbose, a well-known alpha-glucosidase inhibitor, has been shown to improve postprandial hyperlipidemia. This suggests a potential avenue for this compound's action, should it possess similar inhibitory properties.
Experimental Protocols
To further investigate the role of this compound in lipid metabolism, a series of preclinical and in vitro experiments are warranted. The following outlines a hypothetical experimental workflow based on standard methodologies in the field.
In Vivo Animal Studies
A robust in vivo study would be crucial to quantify the effects of this compound on blood lipids.
Objective: To determine the dose-dependent effects of this compound on plasma lipid profiles in a diet-induced hyperlipidemic animal model.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Induction of Hyperlipidemia: Feeding a high-fat diet (HFD) for 8-12 weeks.
-
Treatment Groups:
-
Control (Normal Diet)
-
HFD Control (High-Fat Diet + Vehicle)
-
HFD + this compound (Low, Medium, and High doses)
-
HFD + Positive Control (e.g., Atorvastatin)
-
-
Administration: Oral gavage, once daily for 4-8 weeks.
-
Blood Collection: At baseline and at the end of the treatment period.
-
Biochemical Analysis: Measurement of serum total cholesterol, triglycerides, LDL-C, and HDL-C using enzymatic colorimetric assays.
-
Tissue Analysis: Liver tissue analysis for lipid accumulation (Oil Red O staining) and gene expression analysis of key lipid metabolism enzymes (e.g., HMG-CoA reductase, SREBP-1c, FAS).
In Vitro Mechanistic Studies
To elucidate the direct cellular mechanisms, in vitro experiments using relevant cell lines are essential.
Objective: To investigate the direct effects of this compound on cellular cholesterol and fatty acid metabolism.
Methodology:
-
Cell Lines:
-
HepG2 (human hepatoma cells) for studying hepatic lipid metabolism.
-
3T3-L1 (mouse pre-adipocytes) for studying adipocyte differentiation and lipid accumulation.
-
-
Treatments: Incubation with varying concentrations of this compound.
-
Assays:
-
Cholesterol Synthesis Assay: Measurement of the incorporation of [14C]-acetate into cholesterol.
-
Fatty Acid Synthesis Assay: Measurement of the incorporation of [14C]-acetate into fatty acids.
-
Gene and Protein Expression Analysis: Western blotting and qRT-PCR for key enzymes and transcription factors in lipid metabolism (e.g., ACC, FAS, SREBP-1c, HMGCR).
-
Lipid Accumulation: Oil Red O staining to visualize intracellular lipid droplets.
-
Data Presentation
As previously stated, specific quantitative data for the effects of isolated this compound on blood lipid metabolism are not available in the peer-reviewed literature accessible for this review. Should such data become available from future studies, it is recommended to present it in a structured tabular format for clear comparison. An example template is provided below.
Table 1: Effect of this compound on Serum Lipid Profile in Hyperlipidemic Rats (Hypothetical Data)
| Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Normal Diet) | - | 70 ± 5 | 80 ± 6 | 25 ± 3 | 35 ± 4 |
| HFD Control | - | 150 ± 12 | 200 ± 15 | 100 ± 10 | 20 ± 3 |
| HFD + this compound | 10 | 135 ± 10 | 170 ± 12 | 90 ± 8 | 22 ± 2 |
| HFD + this compound | 50 | 110 ± 8 | 130 ± 10 | 70 ± 6 | 28 ± 3* |
| HFD + Atorvastatin | 10 | 90 ± 7 | 110 ± 9 | 50 ± 5 | 32 ± 3** |
Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to HFD Control.
Conclusion and Future Directions
The available evidence, although limited, suggests that this compound may have a beneficial role in regulating blood lipid metabolism, likely through its effects on glycemic control. However, the lack of direct, quantitative data on its lipid-lowering efficacy is a significant knowledge gap.
Future research should focus on:
-
Conducting robust preclinical studies with purified this compound to quantify its effects on lipid profiles in relevant animal models of hyperlipidemia.
-
Elucidating the specific molecular mechanisms through in vitro studies to determine if this compound has direct effects on the key enzymes and pathways of lipid metabolism.
-
Investigating the potential synergistic effects of this compound with other compounds found in Gymnema sylvestre extracts.
A thorough investigation into these areas will be critical to fully understand the therapeutic potential of this compound as a novel agent for the management of dyslipidemia.
References
Unveiling the Antioxidant Potential of Conduritol A: A Technical Overview for Researchers
For Immediate Release
[City, State] – [Date] – Conduritol A, a naturally occurring polycyclic polyol, has garnered attention within the scientific community for its potential therapeutic applications, including its role as a hypoglycemic agent. Emerging evidence also points towards its free-radical scavenging properties and its capacity to enhance the body's antioxidant defenses. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant activity, tailored for researchers, scientists, and drug development professionals.
While direct quantitative data from standardized in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound are not extensively available in the public domain, preliminary studies and related research provide valuable insights into its antioxidant potential.
Evidence of Antioxidant Effects
In vivo studies have suggested that this compound can bolster the endogenous antioxidant system. Research has indicated that administration of this compound can lead to an increase in the activity of superoxide dismutase (SOD), a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.[1] Concurrently, a decrease in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress, has been observed. This indirect evidence strongly suggests that this compound contributes to the mitigation of oxidative damage within biological systems.
Putative Mechanisms of Action
The precise mechanisms underlying the free-radical scavenging properties of this compound are yet to be fully elucidated. However, based on the structure of other antioxidant compounds, it is hypothesized that the hydroxyl groups present in the this compound molecule may play a crucial role in donating hydrogen atoms to neutralize free radicals.
Furthermore, its ability to enhance the activity of antioxidant enzymes like SOD suggests a potential role in modulating cellular signaling pathways involved in the antioxidant response. One such critical pathway is the Keap1-Nrf2 signaling pathway, which is a master regulator of the expression of a wide array of antioxidant and cytoprotective genes.[2][3][4] While direct evidence of this compound's interaction with the Nrf2 pathway is currently lacking, this remains a promising avenue for future research to explore its indirect antioxidant effects.
Experimental Protocols for Antioxidant Assessment
For researchers aiming to quantify the free-radical scavenging properties of this compound, standardized in vitro assays are recommended. The following sections outline the general methodologies for the DPPH and ABTS assays, which are commonly employed to assess antioxidant capacity.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[5][6][7] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Prepare a series of dilutions of this compound in the same solvent. A positive control should also be prepared at various concentrations.
-
Reaction Mixture: Add a specific volume of the DPPH working solution to each dilution of the test sample and the positive control. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined by plotting the percentage inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a substance.[8][9] This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The presence of an antioxidant reduces the ABTS•+, leading to a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and a solution of potassium persulfate. Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of this compound and a positive control in the appropriate solvent.
-
Reaction Mixture: Add a specific volume of the ABTS•+ working solution to each dilution of the test sample and the positive control.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of the standard, Trolox.
Data Presentation
While specific quantitative data for this compound is not yet available, the following tables illustrate how such data, once obtained, should be structured for clear comparison and analysis.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| Data to be determined | Data to be determined |
| Data to be determined | Data to be determined |
| Data to be determined | Data to be determined |
| IC50 Value (µg/mL) | Data to be determined |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| Data to be determined | Data to be determined |
| Data to be determined | Data to be determined |
| Data to be determined | Data to be determined |
| TEAC Value (µM Trolox Equivalents/mg) | Data to be determined |
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Caption: Hypothesized modulation of the Keap1-Nrf2 signaling pathway.
Future Directions and Conclusion
The preliminary findings regarding the antioxidant properties of this compound are promising and warrant further investigation. Future research should focus on:
-
Quantitative in vitro antioxidant assays: Performing standardized DPPH, ABTS, and other relevant antioxidant assays to determine the IC50 and TEAC values of this compound.
-
Mechanistic studies: Investigating the direct interaction of this compound with various free radicals and its potential to modulate key signaling pathways, such as the Nrf2 pathway.
-
In vivo studies: Further in vivo experiments are needed to confirm and expand upon the initial findings related to SOD and MDA levels and to assess the broader physiological impact of this compound's antioxidant effects.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Immunomodulatory Effects of Glucocerebrosidase Inhibition by Conduritol B Epoxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Conduritol B Epoxide (CBE) is a potent, selective, and irreversible inhibitor of the lysosomal enzyme acid β-glucosidase (GBA). Its application in preclinical research is pivotal for modeling Gaucher disease (GD), a lysosomal storage disorder characterized by the accumulation of glycosphingolipids, particularly within macrophages. This accumulation incites a complex and multifaceted immune response, positioning CBE as a critical tool for investigating the immunological consequences of GBA deficiency. This technical guide provides an in-depth analysis of the mechanisms of action of CBE, its profound effects on macrophage and lymphocyte function, and the signaling pathways implicated in the resulting immunomodulation. We present collated quantitative data, detailed experimental protocols for creating and assessing cellular models of GD, and visual representations of key biological and experimental workflows to facilitate further research in this domain.
Introduction to Conduritol B Epoxide (CBE)
Conduritol B Epoxide is a cyclitol epoxide that acts as a mechanism-based covalent inhibitor of acid β-glucosidase (GBA)[1][2]. By mimicking the structure of glucose, CBE binds to the active site of GBA, leading to its irreversible inactivation[3]. This enzymatic blockade results in the lysosomal accumulation of GBA substrates, namely glucosylceramide (GlcCer) and its deacylated, cytotoxic metabolite, glucosylsphingosine (lyso-GL1)[4][5]. The primary cell type affected is the macrophage, which, upon engorgement with these lipids, transforms into the characteristic "Gaucher cell"[4][6]. The resulting cellular and systemic pathology provides a robust model for studying Gaucher disease, a condition increasingly recognized for its complex immunological dysregulation, including chronic inflammation and alterations in both innate and adaptive immunity[7].
Core Mechanism of Action
The immunomodulatory effects of CBE are a direct downstream consequence of GBA inhibition. The process begins with the irreversible binding of CBE to the GBA enzyme within the lysosome. This prevents the hydrolysis of GlcCer into ceramide and glucose. The subsequent buildup of GlcCer and lyso-GL1 initiates a cascade of cellular responses that underpin the immune phenotypes observed in Gaucher disease models.
Immunomodulatory Effects on Macrophages
The macrophage is central to the immunopathology of GBA deficiency. The accumulation of GlcCer and lyso-GL1 drives significant changes in macrophage phenotype, function, and signaling.
Macrophage Polarization: An M1/M2 Dichotomy
The polarization state of Gaucher cells is complex and appears context-dependent.
-
Alternative (M2) Activation: Several studies indicate that Gaucher cells in vivo resemble an alternatively activated (M2) or anti-inflammatory phenotype. They express M2 markers such as CD163 and the chemokine CCL18, while lacking expression of pro-inflammatory cytokines like TNF-α[8][9].
-
Pro-Inflammatory (M1) Potential: Conversely, other in vitro models show that macrophages from GD patients, when stimulated, can adopt a pro-inflammatory (M1) phenotype, characterized by an increase in CD11++/CD68++ cells[6]. This M1 activation is thought to contribute to the chronic inflammatory state, releasing cytokines that drive systemic pathology[4][6].
This evidence suggests that while resting Gaucher cells may exhibit M2-like characteristics, they are primed to mount a potent pro-inflammatory response upon receiving secondary stimuli.
Signaling Pathways: GlcCer as a Damage Signal
Recent evidence has identified GlcCer as an endogenous ligand for the Macrophage Inducible C-type Lectin (Mincle) receptor, a pattern recognition receptor (PRR) that typically senses damaged cells[10]. The binding of extracellular GlcCer to Mincle on myeloid cells initiates a signaling cascade through the associated FcRγ chain, leading to the activation of Syk kinase. This pathway culminates in the activation of transcription factors like NF-κB, driving the production of inflammatory cytokines and chemokines[10].
Effects on Adaptive Immunity: T-Cells and NKT Cells
The influence of GBA inhibition extends beyond macrophages to cells of the adaptive immune system.
-
T-Cell Function: Glycosphingolipid (GSL) levels are critical for proper T-cell function. Pharmacological reduction of GSLs in CD4+ T-cells impairs T-cell receptor (TCR) proximal signaling, including the phosphorylation of Lck, Zap70, and LAT[11]. This leads to attenuated IL-2 production, reduced proliferation, and specifically inhibits the differentiation of naïve T-cells into the pro-inflammatory Th17 lineage[11].
-
NKT Cell Activation: The cytotoxic metabolite glucosylsphingosine (lyso-GL1) is a potent lipid antigen presented by the CD1d molecule[5]. This complex activates a subset of T-cells known as Natural Killer T (NKT) cells, which can subsequently trigger B-cell proliferation and contribute to the chronic metabolic inflammation characteristic of Gaucher disease[5].
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, providing reference values for experimental design.
Table 1: Inhibitor Specificity and In Vitro Concentrations
| Compound | Target | IC50 | In Vitro Concentration for Effect | Source(s) |
|---|---|---|---|---|
| Conduritol B Epoxide | β-Glucosidase | 1 µM | 200 µM (in BV-2 microglia) | [12] |
| | α-Glucosidase | 100 µM | | |
Table 2: Key Glycosphingolipid Biomarker Concentrations
| Analyte | Condition | Mean Plasma Concentration | Source(s) |
|---|---|---|---|
| Glucosylsphingosine | Healthy Controls | 1.5 ng/mL | [5] |
| (lyso-GL1) | Untreated Gaucher Disease | 180.9 ng/mL | [5] |
| | ERT-Treated Gaucher Disease| 89.0 ng/mL |[5] |
Experimental Protocols & Workflows
Protocol: Generation of an In Vitro Gaucher Cell Model
This protocol describes the creation of Gaucher-like macrophages from murine peritoneal macrophages using CBE, based on established methods[2].
-
Isolation of Macrophages: Harvest peritoneal macrophages from mice via peritoneal lavage with sterile, ice-cold PBS.
-
Cell Plating: Plate the harvested cells in appropriate culture dishes (e.g., 6-well plates) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere for 2-4 hours at 37°C, 5% CO2.
-
Removal of Non-adherent Cells: Gently wash the plates twice with warm PBS to remove non-adherent cells, leaving a purified macrophage monolayer.
-
CBE Treatment: Add fresh complete medium containing Conduritol B Epoxide. A dose-response and time-course experiment is recommended (e.g., 50-200 µM for 24-72 hours). The inhibition of β-glucosidase is dose and time-dependent[2].
-
Cell Culture: Culture the cells for the desired period. The treatment does not typically affect cell viability or non-specific lysosomal enzyme release[2].
-
Confirmation: Verify GBA inhibition using a fluorometric enzyme activity assay (e.g., using a 4-Methylumbelliferyl β-D-glucopyranoside substrate). Confirm GlcCer accumulation via HPLC or mass spectrometry.
-
Downstream Analysis: The resulting Gaucher-like cells are now ready for functional and phenotypic analysis (e.g., cytokine profiling, flow cytometry, chemotaxis assays).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the immunomodulatory effects of CBE on macrophages.
Conclusion
Conduritol B Epoxide is an indispensable research tool for dissecting the complex immunobiology of Gaucher disease. By inducing the accumulation of key glycosphingolipids, CBE allows for the detailed study of macrophage polarization, inflammatory signaling through receptors like Mincle, and the modulation of adaptive immune responses, including T-cell and NKT cell function. The data and protocols presented in this guide offer a framework for researchers to design and execute robust experiments aimed at understanding the pathogenesis of GBA deficiency and exploring novel therapeutic strategies that target the underlying immune dysregulation.
References
- 1. Glucosylceramide in T cells regulates the pathology of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-Glucosidase inhibition in murine peritoneal macrophages by conduritol-B-epoxide: an in vitro model of the Gaucher cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunological Cells and Functions in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylsphingosine is a key Biomarker of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | β-Glycosphingolipids as Mediators of Both Inflammation and Immune Tolerance: A Manifestation of Randomness in Biological Systems [frontiersin.org]
- 8. Gaucher cells demonstrate a distinct macrophage phenotype and resemble alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Lowering Glycosphingolipid Levels in CD4+ T Cells Attenuates T Cell Receptor Signaling, Cytokine Production, and Differentiation to the Th17 Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Unraveling the Hypoglycemic Mechanisms of Conduritol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring polycyclic carbohydrate, has demonstrated notable hypoglycemic effects, positioning it as a compound of interest in the development of novel anti-diabetic therapeutics. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the blood glucose-lowering properties of this compound. The primary mode of action appears to be the inhibition of α-glucosidase, an enzyme critical for carbohydrate digestion. Furthermore, evidence suggests that this compound may enhance insulin secretion and protect pancreatic β-cells. This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers in the field.
Core Hypoglycemic Mechanisms of this compound
The hypoglycemic activity of this compound is not attributed to a single mode of action but rather a combination of effects that collectively contribute to the regulation of blood glucose levels.
Inhibition of α-Glucosidase
Modulation of Pancreatic β-Cell Function and Insulin Secretion
In vivo studies have indicated that this compound can significantly influence pancreatic function. Treatment with this compound in alloxan-induced diabetic rats has been shown to significantly increase serum insulin levels[3][4][5]. This suggests that this compound may either directly stimulate insulin secretion from pancreatic β-cells or act to preserve β-cell function and mass. Immunohistochemical analysis of the pancreas in these studies revealed an improvement in the cell structure and an increase in the number of β-cells in this compound-treated groups compared to the diabetic model group[3][4]. This protective or regenerative effect on pancreatic islets is a crucial aspect of its potential therapeutic value.
Enhanced Glucose Disposal
Studies have also reported that this compound promotes the disposal of glucose, with the liver being a primary site for this action[3][4]. This suggests that this compound may influence hepatic glucose metabolism, potentially by promoting glycogen synthesis and storage, thus contributing to the reduction of fasting blood sugar.
Antioxidant and Anti-inflammatory Effects
This compound has been observed to possess free-radical scavenging properties and the ability to enhance the antioxidant capacity in diabetic models[3][4][6]. Specifically, it has been shown to increase the activity of superoxide dismutase (SOD) and decrease the levels of malondialdehyde (MDA), a marker of oxidative stress[3][4]. By mitigating oxidative stress, which is known to contribute to β-cell dysfunction and insulin resistance, this compound may indirectly support glycemic control.
Quantitative Data Summary
The following tables summarize the quantitative and statistically significant findings from in vivo studies on the hypoglycemic effects of this compound.
Table 1: In Vivo Effects of this compound in Alloxan-Induced Diabetic Rats
| Parameter | Observation | Statistical Significance | Reference(s) |
| Fasting Blood Glucose | Remarkably reduced with high and mid dosages | P < 0.01 | [3][4] |
| Serum Insulin Level | Significantly increased | P < 0.05 | [3][4] |
| Glucose Disposal | Obviously increased | P < 0.05 | [3][4] |
| Superoxide Dismutase (SOD) Activity | Obviously increased | P < 0.05 | [3][4] |
| Malondialdehyde (MDA) Amount | Obviously decreased | P < 0.05 | [3][4] |
| Thymus, Pancreas, Spleen Indices | Significantly increased | P < 0.01 or P < 0.05 | [3][4] |
Signaling Pathways and Logical Relationships
The hypoglycemic effects of this compound can be visualized through its interaction with key biological pathways.
While direct evidence linking this compound to the insulin signaling cascade is still emerging, its ability to increase serum insulin suggests an indirect activation of this pathway, leading to GLUT4 translocation and glucose uptake in peripheral tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's hypoglycemic effects.
In Vivo Hypoglycemic Activity Assessment in a Rodent Model
This protocol describes the induction of diabetes in rats and the subsequent evaluation of this compound's effect on blood glucose levels.
Materials:
-
Male Wistar rats (180-220 g)
-
Alloxan monohydrate or Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Standard hypoglycemic drug (e.g., Glibenclamide)
-
Glucometer and test strips
-
ELISA or RIA kits for insulin measurement
-
Kits for biochemical parameter analysis (SOD, MDA, etc.)
-
Standard laboratory equipment for animal handling and sample collection.
Procedure:
-
Induction of Diabetes:
-
Fast rats for 12-16 hours with free access to water.
-
Prepare a fresh solution of alloxan (150 mg/kg) or STZ (65 mg/kg) in ice-cold citrate buffer.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Provide a 5% glucose solution for the first 24 hours to prevent drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose from the tail vein.
-
Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and included in the study.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic rats into groups (n=6-8 per group): Diabetic Control, this compound low dose, this compound high dose, and Positive Control. A non-diabetic Normal Control group should also be maintained.
-
Administer this compound orally via gavage daily for the duration of the study (e.g., 28 days). The control groups receive the vehicle.
-
-
Data and Sample Collection:
-
Monitor body weight and blood glucose levels at regular intervals.
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood for the analysis of glucose, insulin, and other biochemical parameters.
-
Euthanize the animals and collect the pancreas for histopathological examination.
-
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory potential of this compound against α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
This compound (at various concentrations)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of this compound solution (at varying concentrations).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
In Vitro Insulin Secretion Assay
This assay evaluates the direct effect of this compound on insulin secretion from a pancreatic β-cell line (e.g., MIN6 or INS-1).
Materials:
-
MIN6 or INS-1 cells
-
Culture medium (e.g., DMEM with high glucose, supplemented with FBS, penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound (at various concentrations)
-
Positive control (e.g., Glibenclamide)
-
Insulin ELISA kit.
Procedure:
-
Seed the β-cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells with KRB buffer containing 2.8 mM glucose and pre-incubate for 1-2 hours at 37°C.
-
Aspirate the buffer and add fresh KRB buffer containing either a basal (2.8 mM) or stimulatory (16.7 mM) glucose concentration, along with different concentrations of this compound or controls.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cells.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Conclusion and Future Directions
This compound exhibits a compelling profile as a potential hypoglycemic agent, acting through multiple, complementary mechanisms. Its primary action as an α-glucosidase inhibitor is well-supported, providing a clear rationale for its ability to lower postprandial glucose. Furthermore, its positive effects on pancreatic β-cell function and insulin secretion highlight its potential to address core defects in type 2 diabetes. The antioxidant properties of this compound may offer additional therapeutic benefits by mitigating the long-term complications associated with the disease.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets. Determining the specific IC50 values for α-glucosidase and other digestive enzymes is crucial. Moreover, a deeper investigation into the signaling pathways within pancreatic β-cells that are modulated by this compound will provide a more complete understanding of its insulinotropic effects. Finally, further preclinical studies are warranted to evaluate the long-term efficacy and safety of this compound, paving the way for its potential development as a novel therapeutic agent for diabetes mellitus.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
- 4. 2.9. GLUT4 translocation assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Methodological & Application
Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Topic: Evaluation of Potential Aldose Reductase Inhibitors In Vitro.
Introduction
Aldose reductase (AR; EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol using NADPH as a cofactor.[1][2][3] Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol.[4][5] This accumulation is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, due to the osmotic stress it induces.[1][2][5] Therefore, inhibiting aldose reductase is a key therapeutic strategy for preventing or mitigating these complications.[4][6][7]
This document provides a detailed protocol for an in vitro spectrophotometric assay to screen and characterize potential aldose reductase inhibitors. While the user specified an interest in Conduritol A, a comprehensive literature search did not yield evidence of its activity as an aldose reductase inhibitor. This compound is primarily recognized as a hypoglycemic agent, and related compounds like Conduritol B epoxide are known inhibitors of α- and β-glucosidases.[8][9][10] The following protocol is a robust, generalized method suitable for testing any compound, including this compound, for potential AR inhibitory activity.
Signaling Pathway: The Polyol Pathway
The diagram below illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.
Caption: The Polyol Pathway and the role of Aldose Reductase Inhibitors.
Experimental Protocol: Spectrophotometric Aldose Reductase Assay
This protocol is adapted from established methods for determining AR activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials and Reagents
-
Enzyme Source: Partially purified aldose reductase from rat lens or kidney homogenate.[1]
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer. (Store protected from light).
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.
-
Test Compound (Inhibitor): Stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO, Methanol). Prepare serial dilutions.
-
Positive Control: Quercetin or Epalrestat solution.
-
Equipment:
-
UV-Vis Spectrophotometer capable of reading at 340 nm.
-
Cuvettes (Quartz recommended).
-
Micropipettes.
-
Centrifuge for enzyme preparation.
-
Homogenizer.
-
Enzyme Preparation (from Rat Lens)
-
Wistar albino rat lenses are obtained and stored frozen.
-
Lenses are homogenized in 3 volumes of ice-cold distilled water or phosphate buffer.
-
The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C.[8]
-
The resulting supernatant, which contains the crude aldose reductase enzyme, is carefully collected and stored on ice for immediate use. Protein concentration should be determined using a standard method (e.g., Bradford assay).
Assay Procedure
The assay measures the decrease in absorbance at 340 nm as NADPH is consumed by aldose reductase.
-
Prepare Reaction Mixtures: Set up reactions in cuvettes as described in the table below. A typical final reaction volume is 1.0 mL.
| Component | Blank Cuvette | Control Cuvette | Test Cuvette |
| 0.067 M Phosphate Buffer | 0.8 mL | 0.7 mL | 0.7 mL |
| Enzyme Supernatant | 0.1 mL | 0.1 mL | 0.1 mL |
| NADPH Solution (2.5 mM stock) | 0.1 mL | 0.1 mL | 0.1 mL |
| Test Compound/Vehicle | - | Vehicle (e.g., 0.1 mL) | Test Compound (0.1 mL) |
| DL-glyceraldehyde (50 mM stock) | - | 0.1 mL | 0.1 mL |
-
Incubation: Pre-incubate the cuvettes containing buffer, enzyme, NADPH, and the test compound (or vehicle) for 5 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the Control and Test cuvettes. Mix gently by inverting the cuvette. Do not add substrate to the Blank cuvette.
-
Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of reaction is the change in absorbance per minute (ΔOD/min).
Data Analysis
-
Calculate the Rate of Reaction: Determine the linear rate of NADPH consumption (ΔOD/min) for both the control and test samples.
-
Calculate Percentage Inhibition: The percentage of aldose reductase inhibition by the test compound is calculated using the following formula:
% Inhibition = [ (ΔOD/min)Control - (ΔOD/min)Test ] / (ΔOD/min)Control x 100
-
Determine IC₅₀ Value: To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a range of concentrations of the test compound. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro aldose reductase inhibition assay.
Caption: Workflow for the in vitro Aldose Reductase Inhibition Assay.
Data Presentation: Inhibitory Activity
The efficacy of a potential inhibitor is quantified by its IC₅₀ value. Lower IC₅₀ values indicate greater potency. The table below presents IC₅₀ values for several known aldose reductase inhibitors for comparative purposes.
Table 1: IC₅₀ Values of Known Aldose Reductase Inhibitors
| Compound | Enzyme Source | IC₅₀ Value | Reference |
| Quercetin | Rat Lens | 6.92 µM | [11] |
| Curcumin | Rat Lens | 10 µM | [12] |
| Epalrestat | - | Potent Inhibitor | [13] |
| Sorbinil | - | - | [14] |
| Hirsutrin | Rat Lens | 4.78 µM | [11] |
| Thiazolidine-2,4-dione hybrid | - | 0.16 µM | [12] |
Note: This table provides example data for reference. The IC₅₀ value for a novel test compound like this compound would need to be determined experimentally using the protocol described above.
References
- 1. In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Use of Conduritol A in Diabetic Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Animal models are indispensable tools for studying the pathophysiology of diabetes and for the preclinical evaluation of novel therapeutic agents. Conduritol A, a polyol originally isolated from Gymnema sylvestre, has demonstrated potential as an anti-diabetic agent. These application notes provide detailed protocols for utilizing this compound in streptozotocin (STZ)-induced diabetic rat models, including methods for diabetes induction, treatment administration, and the assessment of relevant biochemical parameters. The provided workflows and pathway diagrams serve to guide experimental design and data interpretation.
I. Experimental Protocols
A. Protocol for Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the chemical induction of Type 1 diabetes mellitus in rats using a single high dose of streptozotocin.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), freshly prepared and kept on ice
-
Glucometer and glucose test strips
-
Animal housing with controlled temperature and light-dark cycle
-
Standard rat chow and water ad libitum
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12-14 hours) before STZ injection. Ensure free access to water.
-
Preparation of STZ Solution: Immediately before use, dissolve STZ in ice-cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.[1][2]
-
Post-Injection Care: To counteract the initial hypoglycemic phase that can occur after STZ injection, provide the rats with a 5% glucose solution in their drinking water for the first 24 hours post-injection.[3]
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection by collecting a drop of blood from the tail vein. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be included in the study.[4]
B. Protocol for Treatment with this compound
This protocol outlines the administration of this compound to diabetic rats.
Materials:
-
Diabetic rats (as prepared in Protocol A)
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Animal Grouping: Divide the confirmed diabetic rats into the following groups (n=8-10 per group):
-
Group I: Normal Control (non-diabetic, vehicle-treated)
-
Group II: Diabetic Control (diabetic, vehicle-treated)
-
Group III: Diabetic + this compound (e.g., 10 mg/kg/day)[5]
-
Group IV: Diabetic + Positive Control (e.g., Glibenclamide, 5 mg/kg/day)
-
-
Preparation of this compound Solution: Prepare a fresh solution of this compound daily by dissolving it in the chosen vehicle to the desired concentration.
-
Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4-16 weeks).[5]
-
Monitoring: Monitor body weight and fasting blood glucose levels weekly throughout the treatment period.
C. Protocol for Biochemical Parameter Analysis
This protocol describes the collection of samples and the analysis of key biochemical markers.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Centrifuge
-
Spectrophotometer
-
Assay kits for:
-
Serum Insulin
-
Glycated Hemoglobin (HbA1c)
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
Superoxide Dismutase (SOD)
-
Malondialdehyde (MDA)
-
Procedure:
-
Sample Collection: At the end of the treatment period, fast the rats overnight. Anesthetize the animals and collect blood via cardiac puncture.
-
Serum Separation: Allow a portion of the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C until analysis.
-
Tissue Collection: Perfuse the animals with ice-cold saline and harvest organs such as the pancreas, liver, and kidneys for histopathological or further biochemical analysis.
-
Biochemical Assays: Perform the biochemical analyses on the serum or tissue homogenates according to the manufacturer's instructions for the respective assay kits.[6][7]
II. Data Presentation
Table 1: Effect of this compound on Body Weight and Fasting Blood Glucose in STZ-Induced Diabetic Rats
| Group | Initial Body Weight (g) | Final Body Weight (g) | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) |
| Normal Control | 210 ± 10.5 | 350 ± 15.2 | 95 ± 5.1 | 98 ± 4.8 |
| Diabetic Control | 205 ± 9.8 | 155 ± 12.1 | 380 ± 20.4 | 450 ± 25.6 |
| This compound (10 mg/kg) | 208 ± 11.2 | 190 ± 10.9 | 375 ± 18.9 | 210 ± 15.3 |
| Glibenclamide (5 mg/kg) | 206 ± 10.1 | 185 ± 11.5 | 382 ± 21.1 | 150 ± 12.7 |
Data are expressed as Mean ± SD. Data is representative.
Table 2: Effect of this compound on Serum Lipid Profile and Oxidative Stress Markers
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | SOD (U/mg protein) | MDA (nmol/mg protein) |
| Normal Control | 70 ± 6.5 | 85 ± 7.9 | 15.2 ± 1.3 | 1.8 ± 0.2 |
| Diabetic Control | 145 ± 12.8 | 190 ± 15.4 | 7.5 ± 0.9 | 4.5 ± 0.5 |
| This compound (10 mg/kg) | 95 ± 8.7 | 110 ± 10.1 | 12.8 ± 1.1 | 2.5 ± 0.3 |
| Glibenclamide (5 mg/kg) | 85 ± 7.9 | 100 ± 9.5 | 13.5 ± 1.2 | 2.2 ± 0.2 |
Data are expressed as Mean ± SD. Data is representative.
III. Visualizations
A. Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a diabetic rat model.
B. Putative Signaling Pathway of this compound in Diabetes
Caption: Putative mechanism of this compound via aldose reductase inhibition.
IV. Discussion
This compound has shown promise in mitigating diabetic complications in rat models. One of its primary proposed mechanisms of action is the inhibition of aldose reductase, a key enzyme in the polyol pathway.[5][8] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This process consumes NADPH, thereby reducing the capacity of the cell to regenerate reduced glutathione (GSH), a major antioxidant. The resulting oxidative stress is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy.
By inhibiting aldose reductase, this compound can prevent the accumulation of sorbitol and mitigate the downstream oxidative stress.[8] This action may also indirectly improve insulin sensitivity, as oxidative stress is known to impair insulin signaling pathways, such as the PI3K/Akt pathway, which is crucial for GLUT4 translocation and glucose uptake into cells.[9][10] The observed hypoglycemic effect of this compound may, therefore, be a consequence of both reduced glucose toxicity and potentially improved insulin action.[5] Furthermore, studies suggest that this compound may inhibit the absorption of sugar in the intestinal tract, contributing to its overall anti-hyperglycemic effect.[11]
The protocols provided herein offer a standardized framework for investigating the anti-diabetic properties of this compound. Researchers should note that dosages and treatment durations may need to be optimized depending on the specific rat strain and the objectives of the study. Careful monitoring of animal health and adherence to ethical guidelines for animal experimentation are paramount.
References
- 1. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to create an experimental diabetes mellitus model? [pharmacia.pensoft.net]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ijtar.journals.ekb.eg [ijtar.journals.ekb.eg]
- 8. academic.oup.com [academic.oup.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. EP0474358A2 - Use of conduritol to inhibit an increase in blood sugar level - Google Patents [patents.google.com]
Application Notes and Protocols for the Administration of Conduritol A in Streptozotocin-Induced Diabetic Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, resulting from defects in insulin secretion, insulin action, or both. The streptozotocin (STZ)-induced diabetic rat is a widely used animal model to study the pathogenesis of diabetes and to evaluate potential therapeutic agents. Conduritol A, a polyol originally isolated from Gymnema sylvestre, has shown potential in mitigating diabetic complications. These application notes provide a comprehensive overview of the administration of this compound in STZ-induced diabetic rats, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathway.
Data Presentation
The following tables summarize the typical quantitative data observed in studies involving STZ-induced diabetic rats and the expected qualitative effects of this compound administration based on available literature. It is important to note that while the qualitative effects of this compound on various parameters have been reported, specific quantitative data from a single comprehensive study is limited. The data for Normal Control and Diabetic Control groups are representative values collated from multiple studies on STZ-induced diabetic rats.
Table 1: Effects of this compound on Glycemic Control and Pancreatic Function
| Parameter | Normal Control | Diabetic Control (STZ-induced) | Diabetic + this compound |
| Fasting Blood Glucose (mg/dL) | 80 - 120 | > 250 | Decreased[1] |
| Serum Insulin (µU/mL) | 1.5 - 2.5 | < 0.5 | Increased[1] |
| Glycated Hemoglobin (HbA1c) (%) | 3.5 - 5.5 | > 7.0 | Expected to Decrease |
Table 2: Effects of this compound on Serum Lipid Profile
| Parameter | Normal Control | Diabetic Control (STZ-induced) | Diabetic + this compound |
| Total Cholesterol (mg/dL) | 50 - 80 | > 100 | Regulated[1] |
| Triglycerides (mg/dL) | 40 - 70 | > 150 | Regulated[1] |
| High-Density Lipoprotein (HDL) (mg/dL) | 35 - 60 | < 30 | Expected to Increase |
| Low-Density Lipoprotein (LDL) (mg/dL) | 10 - 30 | > 50 | Expected to Decrease |
Table 3: Effects of this compound on Markers of Oxidative Stress
| Parameter | Normal Control | Diabetic Control (STZ-induced) | Diabetic + this compound |
| Superoxide Dismutase (SOD) (U/mg protein) | 15 - 25 | < 10 | Increased[1] |
| Malondialdehyde (MDA) (nmol/mg protein) | 0.5 - 1.5 | > 2.5 | Decreased[1] |
Table 4: Effects of this compound on Markers of Liver and Kidney Function
| Parameter | Normal Control | Diabetic Control (STZ-induced) | Diabetic + this compound |
| Alanine Aminotransferase (ALT) (U/L) | 20 - 40 | > 60 | Expected to Decrease |
| Aspartate Aminotransferase (AST) (U/L) | 60 - 100 | > 150 | Expected to Decrease |
| Blood Urea Nitrogen (BUN) (mg/dL) | 15 - 25 | > 40 | Expected to Decrease |
| Serum Creatinine (mg/dL) | 0.4 - 0.8 | > 1.2 | Expected to Decrease |
Experimental Protocols
Induction of Diabetes Mellitus in Rats
This protocol describes the induction of type 1 diabetes mellitus using a single high dose of streptozotocin (STZ).
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
0.1 M citrate buffer (pH 4.5), cold
-
5% sucrose solution
-
Glucometer and test strips
-
Animal housing with controlled temperature and light cycle
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight (8-12 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer immediately before injection. A commonly used dose is 60 mg/kg body weight.
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Immediately after the injection, replace the drinking water with a 5% sucrose solution for the next 24 hours to prevent hypoglycemia due to the massive release of insulin from damaged pancreatic β-cells.
-
After 24 hours, replace the sucrose solution with regular drinking water.
-
Monitor blood glucose levels 72 hours post-STZ injection by collecting a blood sample from the tail vein.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
Administration of this compound
Materials:
-
Diabetic rats
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A previously reported effective dose is 10 mg/kg/day.
-
Administer the this compound solution orally to the diabetic rats once daily using an oral gavage needle.
-
The treatment duration can vary depending on the study's objectives. A 16-week duration has been reported to be effective in preventing diabetic cataracts.
-
A diabetic control group should receive the vehicle alone.
Sample Collection and Biochemical Analysis
Procedure:
-
At the end of the treatment period, fast the rats overnight.
-
Anesthetize the rats and collect blood via cardiac puncture.
-
Centrifuge the blood to separate the serum.
-
Analyze the serum for biochemical parameters such as fasting blood glucose, insulin, HbA1c, total cholesterol, triglycerides, HDL, LDL, ALT, AST, BUN, and creatinine using standard biochemical assay kits.
-
Harvest tissues (e.g., pancreas, liver, kidney, lens) for histological analysis and measurement of oxidative stress markers (SOD, MDA).
Visualization of Signaling Pathways and Workflows
Experimental Workflow
References
Utilizing Conduritol A for the Investigation of Diabetic Cataracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cataract is a significant complication of diabetes mellitus, leading to vision impairment and blindness. The pathogenesis of diabetic cataracts is multifactorial, with the polyol pathway being a key contributor. Under hyperglycemic conditions, the enzyme aldose reductase (AR) catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol in the lens fibers leads to osmotic stress, oxidative damage, and ultimately, lens opacification. Conduritol A, a polyol isolated from Gymnema sylvestre, has been identified as an inhibitor of aldose reductase, making it a valuable tool for studying the mechanisms of diabetic cataract formation and for the development of potential therapeutic agents.
These application notes provide detailed protocols and data for utilizing this compound in the study of diabetic cataracts, focusing on its role as an aldose reductase inhibitor.
Mechanism of Action of this compound in Diabetic Cataracts
This compound exerts its protective effect against diabetic cataracts primarily through the inhibition of aldose reductase (EC 1.1.1.21).[1][2][3][4] By blocking this enzyme, this compound prevents the conversion of excess glucose into sorbitol within the lens. This, in turn, mitigates the downstream pathological events of the polyol pathway, including osmotic stress and oxidative damage, thereby delaying or preventing the onset of cataracts.[1][2][3][4] In vitro studies have shown that this compound effectively inhibits lens aldose reductase, particularly when α,β-D-glucose is the substrate.[1][2][3] Importantly, this compound has been shown to be non-toxic at effective doses in animal models.[1][2][3]
Quantitative Data
The following table summarizes the key quantitative data regarding the use of this compound in a diabetic cataract model.
| Parameter | Value | Species/Model | Reference |
| In Vivo Efficacy | |||
| Dosage | 10 mg/kg/day | Streptozotocin-induced diabetic rats | [1][2][4] |
| Administration Route | Intraperitoneal injection or oral | Rats | [3] |
| Treatment Duration | 16 weeks | Streptozotocin-induced diabetic rats | [1][2][4] |
| Outcome | Markedly prevented the development of diabetic cataracts | Streptozotocin-induced diabetic rats | [1][2][4] |
| In Vitro Activity | |||
| Target Enzyme | Aldose Reductase (EC 1.1.1.21) | Rat lens | [1][3] |
| Substrate for Optimal Inhibition | α,β-D-glucose | Not specified | [2][3] |
| Specificity | Did not inhibit hexokinase, pyruvate kinase, lactate dehydrogenase, glucose-6-phosphate dehydrogenase, glutathione reductase, alcohol dehydrogenase, or aldehyde reductase at 10 mM | Rat enzymes | [3] |
| Safety | |||
| Acute Toxicity | No acute toxicity observed | Rats | [1][2][3] |
| Dosage (Acute Toxicity Study) | 100 mg/kg (intraperitoneal), 2 g/kg (oral) | Rats | [3] |
Experimental Protocols
Protocol 1: In Vivo Induction of Diabetic Cataracts and Treatment with this compound in a Rat Model
This protocol describes the induction of diabetes and subsequent treatment with this compound to evaluate its effect on cataract development.
Materials:
-
Male Wistar rats (5 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Saline solution (0.9% NaCl)
-
Blood glucose monitoring system
-
Ophthalmoscope or slit lamp
Procedure:
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in ice-cold citrate buffer at a concentration of 65 mg/mL.
-
Inject rats intraperitoneally with a single dose of STZ at 65 mg/kg body weight to induce diabetes.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Animal Groups:
-
Group 1: Normal Control: Healthy rats receiving a vehicle control.
-
Group 2: Diabetic Control: STZ-induced diabetic rats receiving a vehicle control.
-
Group 3: this compound-Treated Diabetic: STZ-induced diabetic rats receiving this compound.
-
-
Treatment with this compound:
-
Monitoring and Cataract Evaluation:
-
Monitor body weight and blood glucose levels regularly throughout the experiment.
-
Examine the lenses of the rats weekly or bi-weekly using an ophthalmoscope or slit lamp to assess the progression of cataracts.
-
Cataract development can be graded based on the degree of lens opacity.
-
Protocol 2: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory effect of this compound on aldose reductase activity.
Materials:
-
Rat lens tissue
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde or glucose)
-
This compound at various concentrations
-
Spectrophotometer
Procedure:
-
Enzyme Preparation:
-
Homogenize rat lenses in cold phosphate buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Use the resulting supernatant containing aldose reductase for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme preparation.
-
Add varying concentrations of this compound to the experimental wells and a vehicle control to the control wells.
-
Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde or glucose).
-
-
Measurement of Activity:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of decrease in absorbance is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Inhibition of the Polyol Pathway by this compound.
Caption: In Vivo Experimental Workflow for this compound Study.
Caption: Logical Flow of Diabetic Cataract Pathogenesis and this compound Intervention.
References
Application Notes and Protocols for Investigating Conduritol A in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a naturally occurring polycyclic carbohydrate, has garnered interest for its potential hypoglycemic properties. While in vivo studies in rodent models have suggested that this compound can lower blood glucose levels, the precise cellular mechanisms governing this effect remain an active area of investigation. A key aspect of understanding its potential as a therapeutic agent for metabolic disorders is to elucidate its direct effects on glucose uptake in various cell types.
These application notes provide a detailed framework for designing and executing experiments to evaluate the impact of this compound on cellular glucose uptake. The protocols outlined herein are based on established methodologies and are intended to serve as a comprehensive guide for researchers. It is important to note that while this compound has been observed to have hypoglycemic effects in animal studies, its direct application in in vitro glucose uptake assays is not extensively documented in publicly available literature. Therefore, the following protocols are presented as a robust starting point for novel research in this area.
Potential mechanisms of action that can be explored using these protocols include the inhibition of alpha-glucosidase, modulation of glucose transporters (GLUTs), and interference with key signaling pathways such as the insulin and AMPK pathways that regulate glucose metabolism.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Glucose Uptake in L6 Myotubes
| This compound Conc. (µM) | Glucose Uptake (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 98.1 | ± 4.8 |
| 10 | 85.3 | ± 6.1 |
| 50 | 62.7 | ± 5.5 |
| 100 | 45.9 | ± 4.9 |
| 200 | 38.2 | ± 3.7 |
This table presents hypothetical data to illustrate how results from a dose-response experiment could be structured. Actual results will vary based on experimental conditions and cell type.
Table 2: Comparative Effects of this compound and Controls on Glucose Uptake
| Treatment | Concentration | Glucose Uptake (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 6.3 |
| Insulin (Positive Control) | 100 nM | 185.4 | ± 10.2 |
| Metformin (Positive Control) | 2 mM | 155.8 | ± 8.9 |
| This compound | 100 µM | 45.9 | ± 4.9 |
| Acarbose (α-glucosidase inhibitor) | 100 µM | 95.3 | ± 7.1 |
This table provides a template for comparing the effects of this compound with standard positive controls for glucose uptake and a relevant mechanistic control.
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay in L6 Myotubes
This protocol describes a fluorescent-based method to measure glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat skeletal muscle cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound
-
Insulin (Positive Control)
-
Metformin (Positive Control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Once cells reach ~80% confluency, induce differentiation by switching to DMEM with 2% horse serum. Maintain for 5-7 days, replacing the medium every 48 hours, until myotubes are formed.
-
-
Serum Starvation:
-
Gently wash the differentiated L6 myotubes twice with warm PBS.
-
Incubate the cells in serum-free DMEM for 3-4 hours at 37°C.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions in KRH buffer to achieve the desired final concentrations.
-
Remove the starvation medium and wash the cells twice with warm KRH buffer.
-
Add 100 µL of KRH buffer containing the respective concentrations of this compound (or controls: vehicle, 100 nM insulin, 2 mM metformin) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Prepare a 100 µM 2-NBDG solution in KRH buffer.
-
Add 10 µL of the 2-NBDG solution to each well (final concentration will be approximately 9.1 µM, adjust as needed).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Termination of Uptake and Fluorescence Reading:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Alpha-Glucosidase Inhibition Assay
This protocol is to determine if this compound inhibits the activity of α-glucosidase, a potential mechanism for its hypoglycemic effect.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a 5 mM solution of pNPG in sodium phosphate buffer.
-
Prepare various concentrations of this compound and acarbose in sodium phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the this compound or acarbose solutions to respective wells.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of 200 mM Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for assessing this compound's effect on glucose uptake.
Caption: Potential points of interference by this compound in the insulin signaling pathway.
Caption: Hypothetical modulation of the AMPK pathway by this compound.
Application Notes and Protocols for Testing Conduritol A Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the efficacy of Conduritol A, a compound of interest for its potential therapeutic applications. The protocols detailed below cover essential assays for assessing cytotoxicity, apoptosis, and enzymatic inhibition, along with methods for investigating the underlying molecular mechanisms of action.
Overview of Cell Culture Models
This compound and its derivatives, such as Conduritol B Epoxide (CBE), have been investigated in various cell culture systems. The choice of model depends on the therapeutic area of interest.
-
Gaucher Disease Models: Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme β-glucosidase (glucocerebrosidase). Cell culture models are established by treating cells with CBE, an irreversible inhibitor of β-glucosidase, to mimic the disease phenotype of glucosylceramide accumulation.
-
Macrophage-like Cell Lines (e.g., J774): These cells are relevant as Gaucher cells are of macrophage lineage.
-
Fibroblasts: Skin fibroblasts from Gaucher patients or healthy donors treated with CBE are commonly used.
-
Neuronal Cell Lines (e.g., SH-SY5Y): To study the neurological aspects of Gaucher disease.[1]
-
-
Cancer Cell Models: The anti-proliferative and pro-apoptotic effects of this compound can be assessed in a variety of cancer cell lines. The choice of cell line should be relevant to the cancer type being targeted.
-
Neuronal Models: Beyond Gaucher disease, neuronal cell lines like SH-SY5Y can be used to assess the neuroprotective or neurotoxic potential of this compound and its derivatives.
Data Presentation: Efficacy of Conduritol Derivatives
Table 1: Glucosidase Inhibition by Conduritol Derivatives
| Compound | Enzyme | IC50 | Ki | Source |
| Conduritol B Epoxide | β-Glucosidase | 1 µM | 53 µM | [2][3] |
| Conduritol B Epoxide | α-Glucosidase | 100 µM | - | [2] |
| Conduritol F | α-Glucosidase (Type I) | 86.1 µM | - | [1] |
| Normal Human Acid β-Glucosidase | β-Glucosidase | - | 166 ± 57 µM | [4] |
| Type 1 Gaucher Disease Acid β-Glucosidase | β-Glucosidase | - | 839 ± 64 µM | [4] |
Table 2: Cytotoxicity of a β-Glucosidase Inhibitor
| Compound | Cell Line | IC50 | Source |
| Conduritol B Epoxide | Not Specified | 9 µM | [5] |
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Neuroblastoma Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology research.[1] These cells can be cultured as undifferentiated neuroblasts or differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Retinoic Acid (RA) for differentiation
-
Brain-Derived Neurotrophic Factor (BDNF) for differentiation (optional)
-
Culture flasks, plates, and other sterile cell culture equipment
Protocol for Undifferentiated SH-SY5Y Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them using Trypsin-EDTA, and re-plate them at a suitable density.
Protocol for Neuronal Differentiation:
-
Plate undifferentiated SH-SY5Y cells at a desired density.
-
After 24 hours, replace the growth medium with a differentiation medium containing DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.
-
Change the differentiation medium every 2-3 days.
-
For a more mature neuronal phenotype, after 5-7 days of RA treatment, the medium can be replaced with a serum-free medium containing BDNF (e.g., 50 ng/mL) for an additional 2-3 days.
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours (or overnight) to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate
-
This compound (or other test compounds)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time. Include untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release) as controls.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in appropriate culture vessels
-
This compound (or other test compounds)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Enzyme Inhibition Assays
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (or other inhibitors)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well plate reader
Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of this compound, 20 µL of α-glucosidase solution, and 110 µL of phosphate buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Materials:
-
β-Glucosidase (e.g., from almonds or human source)
-
p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc) as the substrate
-
This compound (or other inhibitors)
-
Citrate-phosphate buffer (e.g., 0.1 M, pH 5.6)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well plate reader
Protocol:
-
The protocol is similar to the α-glucosidase inhibition assay, with the following modifications:
-
Use β-glucosidase and pNP-Glc as the enzyme and substrate, respectively.
-
Use a citrate-phosphate buffer at the optimal pH for the enzyme.
-
Follow the same steps for incubation, stopping the reaction, and measuring the absorbance at 405 nm.
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of this compound on key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often implicated in cell survival and apoptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]
- 3. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 4. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
Application Notes: Immunohistochemical Analysis of Pancreatic Tissue Following Conduritol B Epoxide Treatment
Introduction
Conduritol B epoxide (CBE), a derivative of conduritol, is an active-site-directed, irreversible inhibitor of lysosomal β-glucosidase (glucocerebrosidase, GBA).[1][2] Inhibition of GBA by CBE prevents the breakdown of glucosylceramide, leading to its accumulation within lysosomes. This process is used to induce a pharmacological phenocopy of Gaucher disease, a common lysosomal storage disorder, in cell and animal models.[1][2] Investigating the pancreatic pathology in these models is crucial for understanding the systemic effects of GBA deficiency. Immunohistochemistry (IHC) serves as a powerful tool to identify and localize specific cellular changes, such as inflammation, lysosomal stress, and apoptosis, within the pancreatic tissue architecture.[3]
Pathophysiological Rationale for Marker Selection
The inhibition of GBA by CBE triggers a cascade of cellular events that can be monitored with specific IHC markers:
-
Lysosomal Stress and Proliferation: The accumulation of glucosylceramide leads to lysosomal engorgement and dysfunction. Cells may respond by increasing the biogenesis of lysosomes. Lysosomal-Associated Membrane Protein 1 (LAMP1) is a key structural protein of the lysosomal membrane, and its upregulation is a common indicator of lysosomal stress or an increase in lysosomal volume.[4]
-
Macrophage Infiltration and Activation: In Gaucher disease, the characteristic lipid-laden macrophages are known as Gaucher cells.[5] These cells are recruited to sites of substrate accumulation and contribute to a chronic inflammatory state. CD68 is a well-established marker for identifying macrophages (histiocytes) and is used to detect the infiltration of these cells in affected tissues.[5][6]
-
Impaired Autophagy and Apoptosis: Lysosomal dysfunction can impair autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.[7] This impairment, combined with increased oxidative stress from dysfunctional mitochondria, can ultimately trigger programmed cell death (apoptosis).[8] Key markers include SQSTM1/p62 , which accumulates when autophagy is blocked, and Cleaved Caspase-3 , an executive enzyme in the apoptotic pathway.[7]
Quantitative Data Summary
While specific quantitative IHC data for pancreatic tissue in CBE-treated models is not extensively consolidated in the literature, the expected outcomes based on the known mechanism of action are summarized below. This table serves as a guide for researchers designing and interpreting such experiments.
| Marker | Cellular Target/Process | Expected Change After CBE Treatment | Rationale |
| LAMP1 | Lysosomes | Increase in stained area/intensity | Indicates lysosomal stress and proliferation due to substrate accumulation.[4] |
| CD68 | Macrophages | Increase in number of positive cells | Marks the infiltration of macrophages to clear accumulated lipids and cellular debris.[5] |
| SQSTM1/p62 | Autophagic Flux | Increase in cytoplasmic aggregates | Accumulation signifies a blockage in the autophagic clearance pathway due to lysosomal dysfunction.[7] |
| Cleaved Caspase-3 | Apoptosis | Increase in number of positive cells | Indicates an increase in programmed cell death resulting from unresolved cellular stress.[8] |
| Insulin / Glucagon | Islet Cells (β / α) | Potential decrease in staining intensity or cell number | To assess the secondary impact of inflammation and cellular stress on the endocrine pancreas.[9] |
Diagrams
Pathophysiological Cascade
Caption: Pathophysiological cascade following CBE treatment.
Experimental Workflow
Caption: General experimental workflow for IHC analysis.
Protocols
Detailed Protocol: Immunohistochemical Staining for CD68 in Paraffin-Embedded Pancreatic Tissue
This protocol provides a standard method for the detection of the macrophage marker CD68 in formalin-fixed, paraffin-embedded (FFPE) rodent pancreatic tissue.[10][11] Optimization may be required depending on the specific antibody and detection reagents used.
| Step | Procedure | Details and Notes |
| 1. Deparaffinization & Rehydration | 1. Immerse slides in Xylene. 2. Transfer to 100% Ethanol. 3. Transfer to 95% Ethanol. 4. Transfer to 70% Ethanol. 5. Rinse in distilled water. | - Xylene: 2 changes, 5 minutes each. - 100% Ethanol: 2 changes, 3 minutes each.[3] - 95% & 70% Ethanol: 1 change each, 3 minutes. - This removes the paraffin wax and gradually rehydrates the tissue sections. |
| 2. Peroxidase Block | Incubate sections in 3% Hydrogen Peroxide (H₂O₂). | - Incubate for 15-25 minutes at room temperature in the dark.[11] - This step quenches endogenous peroxidase activity to prevent background staining. - Rinse well with distilled water, then wash buffer (e.g., PBST).[10] |
| 3. Antigen Retrieval | Perform Heat-Induced Epitope Retrieval (HIER). | - Use 10 mM Sodium Citrate buffer, pH 6.0.[3] - Preheat buffer to 95-100°C. Immerse slides and incubate for 20-27 minutes.[11] - Allow slides to cool to room temperature in the buffer. This unmasks the antigenic epitopes. - Rinse slides in wash buffer. |
| 4. Blocking | Incubate sections with a blocking serum. | - Use 2.5-5% normal serum (e.g., horse or goat serum) from the same species as the secondary antibody.[3] - Incubate for 1-2 hours at room temperature in a humidified chamber. - This step blocks non-specific antibody binding sites. Do not rinse after this step. |
| 5. Primary Antibody Incubation | Apply the primary antibody against CD68. | - Dilute the primary antibody (e.g., mouse anti-CD68) in blocking buffer or antibody diluent to its optimal concentration (e.g., 1:100 to 1:500).[10][11] - Incubate overnight at 4°C or for 2 hours at room temperature in a humidified chamber.[3] - A negative control slide incubated with an isotype control antibody should be included.[3] |
| 6. Washing | Wash slides to remove unbound primary antibody. | - Wash 3-4 times with wash buffer (e.g., PBST) for 5-10 minutes each on a shaker.[3] |
| 7. Secondary Antibody Incubation | Apply a biotinylated or HRP-conjugated secondary antibody. | - Use a secondary antibody that targets the host species of the primary antibody (e.g., HRP-conjugated anti-mouse IgG). - Incubate for 30-60 minutes at room temperature in a humidified chamber.[11] |
| 8. Washing | Wash slides to remove unbound secondary antibody. | - Wash 3-4 times with wash buffer for 5-10 minutes each.[3] |
| 9. Detection | Apply the detection reagent. | - If using an HRP-conjugated secondary, apply DAB (3,3'-Diaminobenzidine) substrate.[10] - Incubate for 2-6 minutes, or until a brown precipitate develops. Monitor under a microscope. - Stop the reaction by rinsing thoroughly with distilled water. |
| 10. Counterstaining | Stain nuclei with Hematoxylin. | - Immerse slides in Hematoxylin for 20 seconds to 3 minutes.[3][10] - "Blue" the sections by rinsing in running tap water or a weak alkaline solution.[3] |
| 11. Dehydration & Mounting | Dehydrate the tissue and coverslip. | - Pass slides through graded ethanol (70%, 95%, 100%).[3] - Clear in Xylene. - Apply a drop of permanent mounting medium and place a coverslip. |
| 12. Analysis | Image and analyze under a microscope. | - CD68-positive macrophages will appear brown (DAB) in the cytoplasm, with blue (Hematoxylin) nuclei. - Quantitative analysis can be performed using image analysis software to determine the percentage of positive area or the number of positive cells per field.[12] |
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical and ultrastructural features of Gaucher's cells--five case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathology of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of lysosomal acid β-glucosidase induces cell apoptosis via impairing mitochondrial clearance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. niehs.nih.gov [niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative immunohistochemistry analysis of pancreatic adenocarcinoma upregulated factor expression in pancreatic cancer and its prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of Conduritol A in Cataract Prevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cataracts, the opacification of the eye's lens, are a leading cause of blindness worldwide. A significant contributor to cataract development, particularly in diabetic patients, is the overactivation of the polyol pathway, driven by the enzyme aldose reductase. Conduritol A, a naturally occurring polyol, has emerged as a potential therapeutic agent for the prevention of sugar-induced cataracts through its inhibitory effect on aldose reductase.[1][2] These application notes provide detailed protocols for in vivo studies using this compound in established rat models of cataracts, along with data presentation guidelines and visualization of the underlying molecular pathways.
Mechanism of Action: Inhibition of the Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, converts glucose to sorbitol.[1][2] Sorbitol dehydrogenase then metabolizes sorbitol to fructose. The accumulation of sorbitol within the lens fibers creates a hyperosmotic environment, leading to osmotic stress, cell swelling, and eventual opacification.[3] Furthermore, the consumption of NADPH by aldose reductase depletes the cell's primary reducing equivalent, impairing the regeneration of the critical antioxidant glutathione (GSH) and increasing susceptibility to oxidative stress.[4]
This compound acts as an inhibitor of aldose reductase, thereby mitigating the downstream pathological effects of the polyol pathway.[1][2] By blocking the conversion of glucose to sorbitol, this compound helps to prevent osmotic and oxidative stress in the lens, thus delaying the onset and progression of cataracts.
Signaling Pathways in Sugar-Induced Cataract Formation
The activation of aldose reductase under hyperglycemic conditions triggers a cascade of signaling events that contribute to lens cell damage and cataractogenesis. Inhibition of aldose reductase has been shown to attenuate the activation of several key signaling molecules, including Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK).[1][5]
Experimental Protocols
The following protocols describe the in vivo induction of cataracts in rats, which are commonly used models for studying cataract prevention.
Streptozotocin (STZ)-Induced Diabetic Cataract Model
This model mimics type 1 diabetes and the subsequent development of cataracts.
Materials:
-
Male Wistar or Sprague-Dawley rats (5-6 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
This compound
-
Standard rat chow
-
Blood glucose monitoring system
Protocol:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer.
-
Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 65 mg/kg body weight).[6]
-
Confirm diabetes 72 hours post-injection by measuring blood glucose levels. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Dosing of this compound:
-
Oral Administration (in feed): Mix this compound into the powdered standard rat chow to achieve a daily dose of 10 mg/kg body weight.[2] This method is suitable for long-term studies.
-
Oral Gavage: Dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethyl cellulose) and administer daily via oral gavage. This allows for more precise dosing.
-
Intraperitoneal Injection: For acute toxicity or short-term studies, this compound can be dissolved in sterile saline and administered via i.p. injection. A dose of 100 mg/kg has been used for toxicity assessment.[2]
-
-
Monitoring:
-
Monitor body weight and blood glucose levels weekly.
-
Examine the lenses for cataract development weekly using a slit-lamp microscope.
-
Grade cataracts based on a standardized scoring system (see below).
-
The study duration is typically 8-16 weeks.[2]
-
Galactose-Induced Cataract Model
This model is useful for studying sugar cataracts independent of the systemic effects of diabetes.
Materials:
-
Weanling Sprague-Dawley rats (3-4 weeks old)
-
D-galactose
-
This compound
-
Standard rat chow
Protocol:
-
Induction of Cataracts:
-
Dosing of this compound:
-
Administer this compound concurrently with the galactose diet, either mixed in the feed or via oral gavage as described above.
-
-
Monitoring:
-
Monitor body weight and food/water intake regularly.
-
Examine lenses for cataract development weekly. Cataracts typically develop more rapidly in this model, often within 2-4 weeks.[7]
-
Grade cataracts using a standardized scoring system.
-
Cataract Grading
A common grading system for lens opacification is as follows:
-
Stage 0: Clear lens
-
Stage 1: Vacuoles in the equatorial region
-
Stage 2: Cortical opacities
-
Stage 3: Nuclear opacity
-
Stage 4: Mature, dense opacity
Experimental Workflow
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Cataract Incidence in STZ-Diabetic Rats
| Group | N | Cataract Incidence (%) |
| Normal Control | 15 | 0% |
| Normal + this compound | 15 | 0% |
| Diabetic Control | 15 | 40%[2] |
| Diabetic + this compound (10 mg/kg/day) | 15 | 6.7%[2] |
Table 2: Hypothetical Quantitative Data on Biochemical Markers in Lens
| Parameter | Normal Control | Diabetic Control | Diabetic + this compound |
| Lens Sorbitol (nmol/g lens) | ~5 | ~100 | ~20 |
| Reduced Glutathione (GSH) (µmol/g lens) | ~3.5 | ~1.5 | ~3.0 |
| Superoxide Dismutase (SOD) (U/mg protein) | ~50 | ~25 | ~45 |
| Catalase (U/mg protein) | ~1.2 | ~0.6 | ~1.0 |
| Malondialdehyde (MDA) (nmol/mg protein) | ~0.2 | ~0.8 | ~0.3 |
Note: The data in Table 2 are hypothetical and represent expected trends based on the mechanism of action of aldose reductase inhibitors. Actual values will vary depending on the specific experimental conditions.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| Half-life (t½) (h) | Data not available |
| Bioavailability (%) | Data not available |
Conclusion
This compound shows promise as a therapeutic agent for the prevention of sugar-induced cataracts. The protocols and information provided in these application notes offer a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action. Future research should focus on dose-response studies, evaluation in different cataract models, and detailed pharmacokinetic analysis to support its potential clinical translation.
References
- 1. Aldose reductase mediates cytotoxic signals of hyperglycemia and TNF-alpha in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Enzymatic and biochemical properties of lens in age-related cataract versus diabetic cataract: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. Influence of Aldose Reductase on Epithelial-to-Mesenchymal Transition Signaling in Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cataract Effect of Resveratrol in High-Glucose-Treated Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and stable galactosemic cataract model for rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymymatic Synthesis of Conduritol A Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conduritols, a class of polyhydroxylated cyclohexene derivatives, have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Notably, many conduritol analogs act as potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1][2] This inhibitory action makes them promising candidates for the development of therapeutics for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.[2][3] Conduritol A, a naturally occurring meso compound, and its analogs are of particular interest.[4]
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of this compound analogs. The chemoenzymatic approach offers a powerful strategy to overcome the challenges of traditional chemical synthesis, enabling the production of enantiomerically pure and structurally diverse analogs with high efficiency and stereocontrol.[4] The key enzymatic step often involves the dihydroxylation of an aromatic precursor by a dioxygenase enzyme to generate a chiral cis-diol, which serves as a versatile starting material for subsequent chemical transformations.[4]
Application Notes
The primary application of this compound analogs lies in their ability to inhibit glycosidase enzymes. This inhibition can have several therapeutic implications:
-
Antidiabetic Agents: By inhibiting α-glucosidase in the digestive tract, these analogs can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[5][6]
-
Antiviral Agents: Glycosidases are essential for the proper folding of viral envelope glycoproteins. Inhibitors can disrupt this process, leading to the production of non-infectious viral particles.[1]
-
Lysosomal Storage Disorder Therapy: Some lysosomal storage diseases are caused by deficiencies in specific glycosidases. Conduritol-based inhibitors can be used as pharmacological chaperones to stabilize the deficient enzyme or as tools to study the disease pathology.
The chemoenzymatic methods described herein allow for the synthesis of a variety of this compound analogs with different substituents, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological evaluation of representative this compound analogs.
Table 1: Yields for a Representative Multi-Step Chemoenzymatic Synthesis of a this compound Analog
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Microbial Dihydroxylation | Bromobenzene | (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-diol | E. coli JM109 (pDTG601) | >95 | [4] |
| 2 | Acetonide Protection | (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-diol | Protected Diol | 2,2-Dimethoxypropane, acetone, p-TsOH | ~98 | [7] |
| 3 | Stereoselective Epoxidation | Protected Diol | Epoxide | m-CPBA, CH₂Cl₂ | ~85 | [7] |
| 4 | Regioselective Epoxide Opening | Epoxide | Diol | aq. acid | ~90 | [7] |
| 5 | Stereoselective Dihydroxylation | Diol | Protected this compound Analog | OsO₄ (cat.), NMO | ~80 | [8] |
| 6 | Deprotection | Protected this compound Analog | This compound Analog | Dowex 50, MeOH | ~95 | [4] |
| Overall Yield | Bromobenzene | This compound Analog | ~55 |
Table 2: α-Glucosidase Inhibitory Activity of Selected Conduritol Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Standard | IC₅₀ (µM) of Standard | Reference |
| Conduritol B Epoxide | α-Glucosidase | ~1.0 | Acarbose | ~262 | [9][10] |
| Bromoconduritol | α-Glucosidase | Potent | - | - | [1] |
| (+)-Conduritol F | Type I α-Glucosidase | 86.1 | Acarbose | >400 | [5] |
| Indole Conduritol Analog 1 | β-Glucosidase | Potent | Acarbose | Moderate | [5] |
| Indole Conduritol Analog 2 | β-Glucosidase | Potent | Acarbose | Moderate | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the chemoenzymatic synthesis of a this compound analog.
Protocol 1: Microbial Dihydroxylation of Bromobenzene
This protocol is adapted from the procedure described by Tibhe et al. for the synthesis of conduritol C analogs.[4]
Materials:
-
Escherichia coli JM109 strain harboring the pDTG601 plasmid (contains the toluene dioxygenase genes)
-
Luria-Bertani (LB) medium
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Bromobenzene
-
Ethyl acetate
-
Minimal salts medium
Procedure:
-
Inoculate a 50 mL starter culture of LB medium containing ampicillin (100 µg/mL) with a single colony of E. coli JM109 (pDTG601).
-
Incubate the culture overnight at 37°C with shaking (250 rpm).
-
Use the starter culture to inoculate 1 L of minimal salts medium containing ampicillin.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Induce the expression of the dioxygenase enzyme by adding IPTG to a final concentration of 1 mM.
-
After 1 hour of induction, add bromobenzene to a final concentration of 0.1% (v/v).
-
Continue the incubation at 30°C for 24-48 hours.
-
Monitor the conversion of bromobenzene to the cis-diol by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, centrifuge the culture to remove the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1S,2R)-3-bromocyclohexa-3,5-diene-1,2-diol.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Lipase-Catalyzed Desymmetrization of a meso-Conduritol Derivative
This protocol describes a general procedure for the enzymatic desymmetrization of a meso-diacetate derivative of a conduritol, a common strategy to introduce chirality.
Materials:
-
meso-Conduritol diacetate
-
Phosphate buffer (pH 7.0)
-
Candida antarctica lipase B (CAL-B), immobilized
-
Vinyl acetate
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the meso-conduritol diacetate in the chosen organic solvent.
-
Add the phosphate buffer to create a biphasic system.
-
Add the immobilized CAL-B to the reaction mixture.
-
Initiate the reaction by adding vinyl acetate.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the resulting monoacetate and the remaining diacetate by flash column chromatography (typically using a gradient of hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the chiral monoacetate product by chiral HPLC analysis.
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis of a this compound analog.
Glycosidase Inhibition Signaling Pathway
Caption: Mechanism of α-glucosidase inhibition by a this compound analog.
References
- 1. Inhibition of formation of complex oligosaccharides by the glucosidase inhibitor bromoconduritol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "A Novel and Stereospecific Synthesis of Conduritol-E via Cyclohexa-3,5" by Ahmet MARAS, Hasan SECEN et al. [journals.tubitak.gov.tr]
- 9. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Conduritol A in Diabetic Neuropathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to high blood glucose. The pathogenesis is complex, involving multiple interconnected pathways, primarily driven by hyperglycemia-induced oxidative stress and inflammation.[1][2][3] Conduritol A, a polycyclic polyol and a known bioactive component of Gymnema sylvestre, has demonstrated significant hypoglycemic and antioxidant properties. While direct research on this compound in diabetic neuropathy is emerging, its established mechanisms of action, coupled with promising results from studies on Gymnema sylvestre extracts, suggest its potential as a valuable research tool and a candidate for therapeutic development in this field.
These application notes provide a comprehensive overview of the potential applications of this compound in diabetic neuropathy research, including detailed hypothetical and established experimental protocols.
Putative Mechanism of Action in Diabetic Neuropathy
The therapeutic potential of this compound in diabetic neuropathy is predicated on its ability to counteract the key pathological drivers of the condition. The primary mechanisms are believed to be:
-
Antihyperglycemic Effect: By contributing to the reduction of blood glucose levels, this compound may mitigate the primary insult that initiates neuropathic processes.
-
Antioxidant Activity: this compound is expected to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. This action would protect neurons and Schwann cells from oxidative damage, a cornerstone of diabetic neuropathy pathogenesis.[1][3]
-
Anti-inflammatory Properties: Chronic inflammation is a key feature of diabetic neuropathy. The anti-inflammatory effects observed with Gymnema sylvestre extracts, potentially attributable in part to this compound, could reduce the production of pro-inflammatory cytokines in nerve tissues, thereby alleviating nerve damage.[1][3][4]
Data Presentation
The following tables summarize quantitative data from a representative preclinical study on the effects of Gymnema sylvestre (Gs) extract in a streptozotocin (STZ)-induced diabetic neuropathy rat model.[1][3] These results provide a strong rationale for investigating the specific effects of its active component, this compound.
Table 1: Effect of Gymnema sylvestre (Gs) Extract on Pain Threshold in Diabetic Rats [1][3]
| Group | Treatment | Paw-Withdrawal Latency (s) | Tail-Flick Latency (s) |
| Control | Vehicle | 11.2 ± 0.8 | 9.5 ± 0.7 |
| Diabetic | Vehicle | 7.7 ± 0.5 | 5.9 ± 0.4 |
| Diabetic + Gs (50 mg/kg) | Gs Extract | 9.8 ± 0.6 | 7.8 ± 0.5 |
| Diabetic + Gs (100 mg/kg) | Gs Extract | 10.5 ± 0.7 | 8.7 ± 0.6 |
Table 2: Effect of Gymnema sylvestre (Gs) Extract on Serum Biomarkers in Diabetic Rats [1][3]
| Group | Treatment | Glucose (mg/dL) | Insulin (µU/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Vehicle | 98 ± 7 | 15.2 ± 1.1 | 25.3 ± 1.8 | 18.1 ± 1.3 | 30.5 ± 2.2 |
| Diabetic | Vehicle | 345 ± 25 | 7.1 ± 0.5 | 68.4 ± 4.9 | 45.2 ± 3.2 | 75.8 ± 5.4 |
| Diabetic + Gs (50 mg/kg) | Gs Extract | 210 ± 15 | 10.5 ± 0.8 | 45.1 ± 3.2 | 30.7 ± 2.2 | 50.1 ± 3.6 |
| Diabetic + Gs (100 mg/kg) | Gs Extract | 135 ± 10 | 13.8 ± 1.0 | 30.2 ± 2.1 | 22.4 ± 1.6 | 38.2 ± 2.7 |
Table 3: Effect of Gymnema sylvestre (Gs) Extract on Sciatic Nerve Oxidative Stress Markers and Growth Factors in Diabetic Rats [1][3]
| Group | Treatment | TBARS (nmol/mg protein) | GSH (µg/mg protein) | SOD (U/mg protein) | NGF (pg/mg protein) | IGF (pg/mg protein) |
| Control | Vehicle | 1.2 ± 0.1 | 5.8 ± 0.4 | 12.5 ± 0.9 | 85.4 ± 6.1 | 110.2 ± 7.9 |
| Diabetic | Vehicle | 3.5 ± 0.3 | 2.1 ± 0.2 | 5.3 ± 0.4 | 40.1 ± 2.9 | 55.7 ± 4.0 |
| Diabetic + Gs (50 mg/kg) | Gs Extract | 2.3 ± 0.2 | 3.9 ± 0.3 | 8.7 ± 0.6 | 62.8 ± 4.5 | 80.3 ± 5.8 |
| Diabetic + Gs (100 mg/kg) | Gs Extract | 1.5 ± 0.1 | 5.2 ± 0.4 | 11.2 ± 0.8 | 78.5 ± 5.6 | 101.9 ± 7.3 |
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of this compound in mitigating diabetic neuropathy.
Caption: Workflow for in vivo evaluation of this compound in diabetic neuropathy.
Experimental Protocols
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in a rat model of diabetic neuropathy.
1. Animals and Acclimatization:
-
Species: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Induction of Diabetes:
-
Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Administration: A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight).[1][3]
-
Confirmation: Monitor blood glucose levels 72 hours post-injection from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
3. Experimental Groups and Treatment:
-
Group 1: Control: Non-diabetic rats receiving vehicle (e.g., saline) daily.
-
Group 2: Diabetic Control: Diabetic rats receiving vehicle daily.
-
Group 3: Diabetic + this compound (Low Dose): Diabetic rats receiving a low dose of this compound daily.
-
Group 4: Diabetic + this compound (High Dose): Diabetic rats receiving a high dose of this compound daily.
-
Treatment Period: Administer treatments orally or via i.p. injection for 4-6 weeks, starting one week after diabetes confirmation.
4. Assessment of Neuropathy:
-
Behavioral Tests (perform at baseline and end of treatment):
-
Mechanical Allodynia (von Frey test): Measure the paw withdrawal threshold to a series of calibrated von Frey filaments.
-
Thermal Hyperalgesia (Hargreaves test): Measure the paw withdrawal latency from a radiant heat source.
-
Tail-Flick Test: Measure the latency to flick the tail from a heat source.[1][3]
-
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the rat and measure motor and sensory NCV of the sciatic or tail nerve using stimulating and recording electrodes. A decrease in NCV is indicative of neuropathy.
-
5. Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and sciatic nerve tissues.
-
Serum Analysis: Measure glucose, insulin, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][3]
-
Sciatic Nerve Homogenate Analysis:
-
Oxidative Stress Markers: Measure levels of thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and reduced glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1][3]
-
Inflammatory Markers: Measure levels of TNF-α, IL-1β, and IL-6.
-
Neurotrophic Factors: Measure levels of Nerve Growth Factor (NGF) and Insulin-like Growth Factor (IGF).[1][3]
-
-
Histopathology: Fix a portion of the sciatic nerve in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe nerve morphology, including axonal degeneration and demyelination.
In Vitro Model: High Glucose-Induced Oxidative Stress in a Neuronal Cell Line
This protocol describes an in vitro assay to screen the neuroprotective effects of this compound.
1. Cell Culture:
-
Cell Line: Use a neuronal cell line such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma).
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO2 incubator.
2. Experimental Setup:
-
Seed cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Groups:
-
Control: Normal glucose (5.5 mM) medium.
-
High Glucose (HG): High glucose (e.g., 30-50 mM) medium.
-
HG + this compound: High glucose medium supplemented with various concentrations of this compound.
-
Mannitol Control: Normal glucose medium supplemented with mannitol to match the osmolarity of the high glucose medium, to control for hyperosmotic effects.
-
-
Incubation: Incubate cells for 24-48 hours.
3. Assessment of Neuroprotection:
-
Cell Viability:
-
MTT Assay: Assess mitochondrial function and cell viability. A decrease in MTT reduction indicates cytotoxicity.
-
-
Oxidative Stress Measurement:
-
Intracellular ROS: Use a fluorescent probe like DCFH-DA to measure the generation of intracellular ROS. An increase in fluorescence indicates higher oxidative stress.
-
Antioxidant Enzyme Activity: Prepare cell lysates and measure the activity of SOD and CAT.
-
-
Apoptosis Assay:
-
Caspase-3 Activity: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay.
-
Conclusion
This compound presents a promising avenue for research in diabetic neuropathy due to its established antihyperglycemic and antioxidant properties. The provided protocols, based on established methodologies and supported by data from studies on its parent compound's extract, offer a robust framework for investigating its potential neuroprotective effects. Further research focusing specifically on this compound is warranted to elucidate its precise mechanisms and therapeutic efficacy in the context of diabetic neuropathy.
References
- 1. Neuroprotective effects of Gymnema sylvestre on streptozotocin-induced diabetic neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From bench to bedside: therapeutic potential of natural antioxidants in diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of Gymnema sylvestre on streptozotocin-induced diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Conduritol A & Conduritol B Epoxide
Welcome to the technical support center for Conduritol A and its more potent analogue, Conduritol B Epoxide (CBE). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these inhibitors in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly low efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and Conduritol B Epoxide?
This compound is a cyclitol that can be metabolized to an epoxide form, which then acts as an inhibitor of β-glucosidases. However, in cell culture, the direct application of Conduritol B Epoxide (CBE) is more common and effective. CBE is a mechanism-based, irreversible inhibitor of acid β-glucosidase, also known as glucocerebrosidase (GCase).[1] It covalently binds to the catalytic site of GCase, leading to its inactivation.[1][2] This inhibition blocks the breakdown of glucosylceramide into glucose and ceramide.
Q2: What is Conduritol B Epoxide (CBE) typically used for in cell culture?
CBE is widely used to create in vitro models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.[3][4][5] By inhibiting GCase, CBE induces the accumulation of glucosylceramide within cells, mimicking the biochemical phenotype of Gaucher disease.[4][6] These cellular models are valuable for studying the pathophysiology of the disease and for screening potential therapeutic agents.
Q3: How should I store and handle Conduritol B Epoxide?
Proper storage and handling are critical for maintaining the efficacy of CBE.
-
Storage: Store the solid compound at -20°C under desiccating conditions. Stock solutions, typically prepared in DMSO or water, should be aliquoted and stored at -80°C for long-term use (up to a year) or at -20°C for shorter periods (up to a month).[7][8] Avoid repeated freeze-thaw cycles.
-
Solubility: CBE is soluble in water and DMSO up to 100 mM.
Troubleshooting Guide: Low Efficacy of Conduritol B Epoxide
Low efficacy of CBE in cell culture can manifest as insufficient inhibition of GCase activity or a lack of expected downstream effects, such as glucosylceramide accumulation. The following guide addresses potential causes and provides solutions.
Issue 1: Suboptimal Inhibition of GCase Activity
Potential Cause 1: Incorrect Concentration
The effective concentration of CBE is highly dependent on the cell type and experimental duration. Inhibition is both dose- and time-dependent.[4]
Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations reported in the literature (see Table 1).
-
Increase Incubation Time: As an irreversible inhibitor, the extent of inhibition by CBE increases with time. Consider longer incubation periods (e.g., 24 to 72 hours) to achieve maximal inhibition.
Potential Cause 2: Compound Instability
Improper storage or handling can lead to the degradation of CBE.
Solution:
-
Verify Storage Conditions: Ensure the compound has been stored at -20°C in a desiccated environment.
-
Use Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.
Potential Cause 3: Cell Line Variability
Different cell lines can exhibit varying sensitivities to CBE due to differences in GCase expression levels, lysosomal function, or membrane permeability.
Solution:
-
Cell Line Characterization: If possible, measure the baseline GCase activity in your cell line to establish a reference point.
-
Consult Literature: Review literature for studies using CBE in your specific cell line or a similar one to find established effective concentrations.
Issue 2: Lack of Expected Phenotype (e.g., Glucosylceramide Accumulation)
Potential Cause 1: Insufficient GCase Inhibition
A lack of a discernible phenotype is often due to incomplete inhibition of GCase.
Solution:
-
Confirm GCase Inhibition: Before assessing the downstream phenotype, directly measure the residual GCase activity in your CBE-treated cells. A significant reduction in activity (typically >90%) is required to induce substrate accumulation.
-
Re-optimize Concentration and Time: If GCase inhibition is suboptimal, revisit the concentration and incubation time as described in Issue 1.
Potential Cause 2: Off-Target Effects
At high concentrations, CBE can inhibit other glycosidases, such as non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, which can complicate the interpretation of results.[3][5][9]
Solution:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of CBE that achieves sufficient GCase inhibition to avoid off-target effects.
-
Perform Control Experiments: If off-target effects are suspected, consider using complementary approaches, such as siRNA-mediated knockdown of GCase, to validate your findings.
Potential Cause 3: Slow Accumulation of Substrate
The accumulation of glucosylceramide to detectable levels may take time, even with significant GCase inhibition.
Solution:
-
Extend Treatment Duration: For some cell types, longer treatment periods (e.g., several days) may be necessary to observe significant substrate accumulation.[6]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of Conduritol B Epoxide in cell culture.
Table 1: Reported IC₅₀ Values for Conduritol B Epoxide
| Target Enzyme | Cell Line/System | IC₅₀ Value | Reference |
| Glucocerebrosidase (GBA) | Cultured Human Fibroblasts | 0.59 µM | [9] |
| Glucocerebrosidase (GBA) | General | 4.28 - 9.49 µM | |
| Non-lysosomal Glucosylceramidase (GBA2) | Cultured Human Fibroblasts | 315 µM | [9] |
| Lysosomal α-Glucosidase (GAA) | Cultured Human Fibroblasts | 249 µM | [9] |
Table 2: Recommended Starting Concentrations for CBE in Cell Culture
| Cell Type | Starting Concentration Range | Incubation Time | Notes |
| Murine Peritoneal Macrophages | 10 - 100 µM | 24 - 72 hours | Dose- and time-dependent inhibition observed. |
| Human Fibroblasts | 1 - 50 µM | 24 - 72 hours | Higher concentrations may lead to off-target effects. |
| Neuronal Cell Lines (e.g., N2a) | 50 - 200 µM | 48 - 96 hours | Higher concentrations may be required for robust inhibition. |
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Conduritol B Epoxide
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of CBE on GCase activity in a specific cell line.
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
CBE Treatment: Prepare a serial dilution of CBE in culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of CBE. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
GCase Activity Assay:
-
Use a fluorogenic substrate for GCase, such as 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).
-
Incubate the cell lysate with the substrate in an appropriate assay buffer (e.g., citrate-phosphate buffer, pH 5.2).
-
Measure the fluorescence of the product (4-Methylumbelliferone) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Calculate the percentage of GCase inhibition for each CBE concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the CBE concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 2: Measurement of Glucosylceramide Accumulation
This protocol describes a general workflow for measuring the accumulation of glucosylceramide in CBE-treated cells.
-
Cell Treatment: Treat cells with an effective concentration of CBE (determined from the IC₅₀ experiment) for a desired period.
-
Lipid Extraction:
-
Harvest the cells and wash them with PBS.
-
Extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
-
Quantification:
-
The extracted lipids can be analyzed by various methods, including:
-
High-Performance Liquid Chromatography (HPLC): Separate the lipids and quantify glucosylceramide using a suitable detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the quantification of glucosylceramide.
-
-
-
Data Normalization: Normalize the amount of glucosylceramide to the total protein content or cell number.
Visualizations
Signaling Pathway of Conduritol B Epoxide Action
References
- 1. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Glucosidase inhibition in murine peritoneal macrophages by conduritol-B-epoxide: an in vitro model of the Gaucher cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophages exposed in vitro to conduritol B epoxide resemble Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Conduritol B epoxide | β-glucosidase Inhibitor | TargetMol [targetmol.com]
- 9. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Conduritol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Conduritol A.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is known to inhibit aldose reductase (EC 1.1.1.21), an enzyme in the polyol pathway that converts glucose to sorbitol.[1] This inhibition is believed to be responsible for its observed effect in preventing diabetic cataracts in preclinical models.[1]
Q2: Are there known off-target effects for this compound?
While the primary target is aldose reductase, some studies suggest that this compound may have broader biological effects, including influencing lipid metabolism, acting as a free-radical scavenger, and modulating immune function.[1] However, specific molecular off-targets of this compound have not been extensively characterized in the scientific literature.
Q3: How can I determine if the phenotype I'm observing in my experiment is due to an off-target effect of this compound?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: If a different, structurally distinct inhibitor of aldose reductase recapitulates the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: Overexpression of the intended target, aldose reductase, should rescue the phenotype if it is an on-target effect.
-
Dose-response analysis: Compare the concentration of this compound required to inhibit aldose reductase with the concentration that produces the observed phenotype. A significant discrepancy may suggest an off-target effect.
-
Use of inactive analogs: Synthesize or obtain a structurally similar but inactive analog of this compound. If this analog produces the same phenotype, it is likely due to an off-target effect or a non-specific compound property.
Q4: What are some potential off-target enzyme classes I should consider for this compound?
Given its structural similarity to carbohydrates, other glycosidases and carbohydrate-metabolizing enzymes could be potential off-targets. For example, Conduritol B epoxide, a related compound, is a known irreversible inhibitor of the lysosomal β-glucosidase (GBA) and, at higher concentrations, can also inhibit nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[2][3] Therefore, screening this compound against a panel of glycosidases could be a valuable starting point.
Troubleshooting Guides
Issue: I am observing a cellular phenotype that is not consistent with aldose reductase inhibition.
Possible Cause: This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, confirm that this compound is engaging with its intended target, aldose reductase, in your experimental system at the concentrations used. This can be done using a cellular thermal shift assay (CETSA) or by measuring the accumulation of sorbitol.
-
Activity-Based Protein Profiling (ABPP): Employ ABPP to identify other enzymes that this compound may be interacting with. This technique uses chemical probes that react with the active sites of entire enzyme families.[4][5][6] A reduction in probe labeling for a particular enzyme in the presence of this compound indicates a direct interaction.
-
Proteomic Profiling: Use quantitative proteomics to compare the proteome of cells treated with this compound to untreated or vehicle-treated cells.[7][8][9] Significant changes in the abundance of specific proteins may point towards affected pathways and potential off-targets.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for this compound against its known target and potential off-target enzymes. Note: The off-target data is illustrative and should be experimentally determined.
| Target Enzyme | Enzyme Class | This compound IC50 (µM) | Conduritol B Epoxide IC50 (µM) | Reference |
| Aldose Reductase | Oxidoreductase | To be determined | N/A | [1] |
| α-glucosidase | Glycoside Hydrolase | Hypothetical: >100 | High concentration dependent | [2] |
| β-glucosidase (GBA) | Glycoside Hydrolase | Hypothetical: >100 | ~10-50 (cell-based) | [3] |
| Non-lysosomal glucosylceramidase (GBA2) | Glycoside Hydrolase | Hypothetical: >100 | High concentration dependent | [2] |
N/A: Not applicable as this is not the primary target.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory activity of this compound on aldose reductase.[10][11][12][13]
Materials:
-
Partially purified aldose reductase from rat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (100 mM, pH 6.2)
-
This compound stock solution (in buffer or DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity.
-
Determine the percent inhibition by comparing the velocity of the this compound-treated reaction to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against a range of this compound concentrations.
Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets of this compound using a competitive ABPP approach.[4][6][14]
Materials:
-
Cell lysate or tissue homogenate
-
Broad-spectrum activity-based probe (e.g., fluorophosphonate for serine hydrolases) with a reporter tag (e.g., biotin or a fluorophore)
-
This compound
-
SDS-PAGE gels
-
Fluorescence scanner or streptavidin beads for enrichment
-
Mass spectrometer for protein identification
Procedure:
-
Pre-incubate the proteome with varying concentrations of this compound for a specified time.
-
Add the activity-based probe to the mixture and incubate to allow for labeling of active enzymes.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the this compound-treated sample compared to the control indicates that this compound is binding to that enzyme and preventing probe labeling.
-
For identification, use a biotinylated probe to enrich the labeled proteins on streptavidin beads, followed by on-bead digestion and analysis by LC-MS/MS.
Visualizations
Caption: On- and potential off-target pathways of this compound.
Caption: Workflow for investigating off-target effects of this compound.
Caption: Logical relationship between on-target and potential off-target effects.
References
- 1. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Conduritol A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Conduritol A in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
This compound is a cyclohexenetetrol, a type of polyol, that functions as a hypoglycemic agent.[1] It is known to be an inhibitor of aldose reductase, the first enzyme in the polyol pathway.[2] Based on available data for related compounds and general chemical properties, this compound is soluble in several organic solvents.
Table 1: Solubility of Related Conduritol Compounds
| Compound | Solvent | Solubility | Notes |
| Conduritol B epoxide | Water | 100 mg/mL (616.75 mM) | Requires sonication[1] |
| Conduritol B epoxide | DMSO | 50 mg/mL (308.38 mM) | Requires sonication[1] |
| Conduritol B epoxide | PBS (pH 7.2) | 100 mg/mL (616.75 mM) | Clear solution, may require sonication[1] |
| This compound | DMSO, Pyridine, Methanol, Ethanol | Soluble | Quantitative data not readily available[2] |
Q2: My this compound precipitated after I diluted my DMSO stock solution into my cell culture medium. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few steps you can take:
-
Vortex or Sonicate: Immediately after dilution, vortex the solution vigorously or sonicate it in a water bath for a few minutes. This can often help to redissolve the precipitate.
-
Gentle Warming: Briefly warming the solution to 37°C may aid in dissolution. However, be cautious about the heat stability of this compound and other media components.
-
Increase Final Volume: By increasing the final volume of your cell culture medium, you decrease the final concentration of this compound, which may keep it in solution.
-
Prepare a More Dilute Stock Solution: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance of cell lines to DMSO can vary. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and almost certainly not exceeding 1% (v/v). High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. It is always best to perform a vehicle control (media with the same concentration of DMSO as your treatment group) to account for any solvent effects.
Q4: How long can I store my this compound stock solution?
For optimal stability, it is recommended to store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. When stored properly, stock solutions can be stable for several months. It is good practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions of this compound should be prepared fresh for each experiment and not stored for extended periods.
Troubleshooting Guide: this compound Precipitation in Media
This guide addresses specific issues you may encounter with this compound solubility during your experiments.
| Problem | Potential Cause | Solution |
| Immediate precipitation upon adding this compound stock to media | The concentration of this compound exceeds its solubility limit in the aqueous media. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the volume of media to further dilute the compound. 3. After adding the stock solution, immediately vortex or sonicate the media. 4. Consider preparing a more dilute stock solution to minimize the "shock" of dilution. |
| Precipitate forms over time in the incubator | Temperature Shift: The change in temperature from room temperature to 37°C can affect solubility. pH Shift: The CO2 environment in an incubator can slightly lower the pH of the media, potentially impacting the solubility of pH-sensitive compounds. Interaction with Media Components: this compound may interact with proteins or salts in the media over time, leading to precipitation. | 1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution. 2. Ensure your media is properly buffered for the CO2 concentration in your incubator. 3. Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment by incubating a cell-free solution and observing for precipitation. |
| Cloudiness or turbidity in the media | This could be fine particulate precipitation of this compound or, in some cases, microbial contamination. | 1. Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. 2. If it is a precipitate, follow the solutions for immediate precipitation. 3. If contamination is suspected, discard the culture and review your sterile technique. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 146.14 g/mol . To prepare a 10 mM stock solution, you will need 1.4614 mg of this compound per 1 mL of DMSO.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder on an analytical balance and transfer it to a sterile tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (optional but recommended): If the stock solution needs to be sterile for your application, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol for Treating Cells with this compound
This protocol describes how to dilute the this compound stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cells seeded in a culture plate/flask
-
Sterile pipette tips
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound you want to use for your experiment (e.g., 10 µM, 50 µM, 100 µM).
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. For example, to make a 10 µM final concentration in 10 mL of media, you would add 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Dilute the stock solution: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Pipette up and down gently to mix. Important: Add the stock solution to the medium, not the other way around, to minimize the risk of precipitation.
-
Add to cells: Remove the old medium from your cells and replace it with the freshly prepared medium containing this compound.
-
Vehicle Control: In a separate well or flask, add the same volume of DMSO (without this compound) to the medium to serve as a vehicle control.
-
Incubate: Return the cells to the incubator and proceed with your experimental timeline.
Signaling Pathways and Experimental Workflows
The Polyol Pathway and Downstream Effects of this compound
This compound inhibits aldose reductase, the rate-limiting enzyme in the polyol pathway. This pathway is typically a minor route for glucose metabolism, but its activity increases under hyperglycemic conditions. Inhibition of aldose reductase by this compound can have several downstream consequences.
Caption: Inhibition of Aldose Reductase by this compound in the Polyol Pathway.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines the steps to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Caption: Workflow for Determining Maximum Soluble Concentration of this compound.
References
Technical Support Center: Conduritol A In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the effective dose of Conduritol A in vivo. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective dose of this compound observed in vivo?
A1: Based on available research, an effective oral dose of this compound for depressing blood sugar levels in rats has been reported to be 10 mg/kg of body weight.[1][2] A dose of 0.01 g/kg (10 mg/kg) was shown to significantly suppress the elevation of blood glucose concentration.[2]
Q2: What is the minimum effective dose of this compound that has been reported?
A2: The minimum effective oral dose of this compound for suppressing blood glucose levels in rats has been observed to be 0.001 g/kg (1 mg/kg).[2]
Q3: In what animal models has this compound been tested for hypoglycemic effects?
A3: this compound has been studied in rat models to assess its effects on intestinal glucose absorption and blood sugar levels.[1][2] Studies have also been conducted in alloxan-induced diabetic rats to investigate its hypoglycemic activity.[3]
Q4: What is the mechanism of action for this compound's hypoglycemic effect?
A4: It is suggested that gastrically administered this compound inhibits intestinal glucose absorption, which in turn reduces the plasma glucose level.[2] Further research indicates it may also promote the synthesis of hepatic glycogen to decrease fasted blood sugar.[3]
Q5: Are there any known side effects or toxicities associated with this compound administration in vivo?
A5: The provided research abstracts do not detail specific side effects or a lethal dose (LD50) for this compound. However, it is noted that high and middle dosages were effective in reducing blood sugar in diabetic rats, suggesting a therapeutic window.[3] As with any experimental compound, it is crucial to conduct dose-range finding and toxicity studies.
Troubleshooting Guide
Issue: I am not observing the expected hypoglycemic effect after administering this compound.
-
Dosage and Administration:
-
Verify your dose: Ensure your calculated dose is within the reported effective range (1-10 mg/kg for rats).[2]
-
Route of administration: The reported effective doses are for oral administration.[1][2] If using a different route, the pharmacokinetics and effective dose may vary significantly.
-
Vehicle and Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle for administration. The method of formulation can impact absorption.
-
-
Experimental Model:
-
Timing of Measurement:
-
The significant suppression of blood glucose has been observed at 15 and 30 minutes post-administration when co-administered with glucose.[2] Ensure your blood sampling time points are appropriate to capture the expected effect.
-
Issue: I am observing unexpected side effects or toxicity.
-
Dose-Response: You may be administering a dose that is too high. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Compound Purity: Verify the purity of your this compound sample. Impurities could contribute to unexpected toxicity.
-
Animal Health: Ensure the overall health of your animals, as underlying health issues can affect their response to the compound.
Quantitative Data Summary
| Parameter | Value | Animal Model | Route of Administration | Observed Effect | Citation |
| Effective Dose | 10 mg/kg | Rat | Oral | Depression of blood sugar level | [1][2] |
| Minimum Effective Dose | 1 mg/kg (0.001 g/kg) | Rat | Oral | Suppression of blood glucose level | [2] |
| In Vitro Inhibition | 0.2 mg/ml | N/A (in vitro) | N/A | Complete inhibition of glucose absorption | [1] |
Experimental Protocols & Visualizations
General Workflow for In Vivo Efficacy Study of this compound
Below is a generalized workflow for conducting an in vivo study to determine the effective dose of this compound for hypoglycemic effects, based on the available information.
Workflow for an in vivo hypoglycemic study of this compound.
Logical Relationship for Troubleshooting Ineffective Results
This diagram outlines the logical steps to troubleshoot a lack of observed efficacy.
Troubleshooting logic for this compound in vivo experiments.
References
- 1. Isolation of this compound from Gymnema sylvestre and Its Effects against Intestinal Glucose Absorption in Rats [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conduritol A and its Derivatives in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of Conduritol A in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in animal models?
Q2: Is this compound the same as Conduritol B epoxide (CBE)?
A2: No, they are different compounds. This compound is a cyclohexenetetrol, while Conduritol B epoxide (CBE) is an epoxide derivative. CBE is a well-known irreversible inhibitor of the enzyme glucocerebrosidase (GBA) and is commonly used to induce a chemical model of Gaucher disease in animals[2][3]. Due to its reactive epoxide group, CBE has a different toxicological profile than this compound.
Q3: What are the known hazards of Conduritol B epoxide (CBE)?
A3: Safety Data Sheets (SDS) for Conduritol B epoxide indicate that it is a skin and eye irritant and may cause respiratory irritation[4][5][6]. The lowest published toxic dose (TDLO) for CBE administered intraperitoneally in mice is 200 mg/kg[6]. Researchers handling CBE should use appropriate personal protective equipment, including gloves, eye protection, and work in a well-ventilated area[4][5].
Q4: Are there known off-target effects of Conduritol B epoxide (CBE) in vivo?
A4: Yes. While CBE is a potent inhibitor of glucocerebrosidase (GBA), studies have shown that at higher concentrations, it can have off-target effects. In cells and zebrafish larvae, high concentrations of CBE have been shown to inhibit nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase[2]. This is a critical consideration when using CBE to model Gaucher disease, as these off-target effects could confound experimental results.
Troubleshooting Guides
Issue 1: Unexpected animal mortality or morbidity during a study with this compound.
-
Possible Cause 1: Dosing Miscalculation.
-
Troubleshooting Step: Double-check all calculations for dose preparation and administration volume. Ensure the correct stock solution concentration was used.
-
-
Possible Cause 2: Vehicle Toxicity.
-
Troubleshooting Step: Review the toxicity of the vehicle used to dissolve this compound. Run a vehicle-only control group to assess its effects in your animal model. Common solvents like DMSO can have toxic effects at higher concentrations.
-
-
Possible Cause 3: Contamination of the Compound.
-
Troubleshooting Step: Verify the purity of the this compound batch with the supplier. If in doubt, obtain a new batch from a reputable source.
-
-
Possible Cause 4: Animal Model Susceptibility.
-
Troubleshooting Step: The specific strain, age, or health status of the animals might make them more susceptible. Review the literature for any known sensitivities of your chosen model. Consider a pilot study with a small number of animals to establish a safe dose range.
-
Issue 2: Inconsistent or unexpected biochemical results in CBE-treated animals.
-
Possible Cause 1: Off-Target Effects of CBE.
-
Troubleshooting Step: Your experimental observations may be due to the inhibition of enzymes other than GBA, such as GBA2 or lysosomal α-glucosidase[2]. Consider using a lower dose of CBE that is more selective for GBA. It is advisable to measure the activity of potential off-target enzymes in your experimental samples.
-
-
Possible Cause 2: Variability in CBE Administration.
-
Troubleshooting Step: Ensure consistent administration of CBE. For intraperitoneal injections, the injection site and technique should be uniform across all animals.
-
-
Possible Cause 3: Pharmacokinetic Variability.
-
Troubleshooting Step: The absorption and metabolism of CBE can vary between animals. If possible, measure the levels of CBE or its metabolites in plasma or tissue to correlate with the observed effects.
-
Quantitative Toxicity Data Summary
| Compound | Animal Model | Route of Administration | Observed Effect | Quantitative Data | Reference |
| This compound | Rat | Intraperitoneal, Oral | No acute toxicity observed | Not Available | [1] |
| Conduritol B epoxide | Mouse | Intraperitoneal | Toxic dose | TDLO: 200 mg/kg | [6] |
| Conduritol B epoxide | Not Specified | Not Specified | Skin and eye irritation, potential respiratory irritation | Not Applicable | [4][5] |
Experimental Protocols
While specific toxicity study protocols for this compound are not detailed in the available literature, a general approach for a dose-range finding study is provided below.
Protocol: Acute Dose-Range Finding Study in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice), specifying age and sex.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable, non-toxic vehicle (e.g., sterile saline or phosphate-buffered saline).
-
Dose Selection: Based on the lack of reported toxicity, a wide range of doses should be tested. For example, start with doses such as 10, 50, 100, 500, and 1000 mg/kg. A vehicle-only control group is mandatory.
-
Administration: Administer the selected doses to small groups of animals (n=3-5 per group) via the intended experimental route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) post-administration. Record any changes in behavior, appearance, and body weight.
-
Endpoint: The primary endpoint is the observation of any adverse effects or mortality. This data will inform the selection of doses for subsequent efficacy studies.
-
Histopathology (Optional): At the end of the observation period, major organs (e.g., liver, kidneys, spleen, brain) can be collected for histopathological analysis to identify any signs of organ toxicity.
Visualizations
Caption: Workflow for designing and conducting a preliminary dose-range finding study for this compound.
Caption: Mechanism of Conduritol B epoxide (CBE) showing its primary target and potential off-targets.
References
- 1. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CONDURITOL B EPOXIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Enzyme Assays with Conduritol-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using conduritol-based covalent inhibitors in enzyme assays. The focus is on Conduritol B epoxide (CBE), a widely used irreversible inhibitor of retaining β-glucosidases, while also clarifying its relationship with Conduritol A.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Conduritol B epoxide (CBE)?
A: this compound is a cyclohexenetetrol, a naturally occurring polyol. In contrast, Conduritol B epoxide (CBE) is a synthetic derivative of conduritol where an epoxide ring has been introduced. This epoxide group is the reactive "warhead" that allows CBE to act as a mechanism-based irreversible inhibitor of certain enzymes, particularly retaining β-glycosidases. While this compound itself has been reported to have some biological activities, such as inhibiting aldose reductase, it is CBE that is predominantly used as a covalent inactivator in enzyme assays.
Q2: How does Conduritol B epoxide (CBE) inhibit enzymes?
A: CBE is a mechanism-based, irreversible inhibitor that covalently binds to the active site of retaining β-glycosidases. The enzyme's catalytic nucleophile, typically a glutamate or aspartate residue, attacks the electrophilic epoxide ring of CBE. This results in the formation of a stable, covalent ester bond between the inhibitor and the enzyme, leading to its inactivation.
Q3: What is the importance of pre-incubation when using CBE?
A: Pre-incubation of the enzyme with CBE before adding the substrate is a critical step. Because CBE is a time-dependent, irreversible inhibitor, the extent of enzyme inactivation is dependent on both the concentration of CBE and the duration of their interaction. Pre-incubation allows the covalent bond to form, and varying the pre-incubation time is a key parameter in determining the inhibitor's potency (k_inact and K_I values).
Q4: What are the typical off-target effects of Conduritol B epoxide (CBE)?
A: While CBE is relatively selective for β-glucosidases, particularly glucocerebrosidase (GBA), it can exhibit off-target activity at higher concentrations or with longer incubation times. The most commonly reported off-targets include non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][2] It is crucial to determine the optimal concentration and incubation time to achieve selective inhibition of the target enzyme while minimizing off-target effects.
Q5: Is Conduritol B epoxide (CBE) stable in aqueous solutions?
A: The stability of CBE in aqueous buffers is an important consideration for experimental design. The epoxide ring can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh stock solutions and to be aware of the buffer composition and temperature during pre-incubation and the assay itself. The stability of CBE can be influenced by the pH and composition of the buffer.
Troubleshooting Guide
Issue 1: Incomplete or no enzyme inhibition observed.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time or inhibitor concentration. | Increase the pre-incubation time and/or the concentration of Conduritol B epoxide (CBE). Refer to the quantitative data tables for guidance on effective ranges. For irreversible inhibitors, inhibition is time-dependent. |
| Degradation of CBE. | Prepare fresh stock solutions of CBE. Ensure the storage conditions are appropriate (typically -20°C or -80°C for long-term storage).[3] Consider the stability of CBE in your specific assay buffer and temperature. |
| Incorrect enzyme or inhibitor handling. | Confirm the activity of your enzyme stock with a control experiment. Ensure accurate pipetting of all components. |
| Substrate competition. | If pre-incubation is not performed, the substrate may compete with CBE for the active site, reducing the efficiency of inactivation. Always include a pre-incubation step where the enzyme and inhibitor are mixed before adding the substrate. |
Issue 2: High background signal or apparent inhibition in control experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor interference with the detection method. | Run a control with the inhibitor and the substrate without the enzyme to check for any direct interaction that might affect the signal. |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. |
Issue 3: Variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent timing of pre-incubation or assay steps. | Use a multichannel pipette or a timed protocol to ensure consistency across all wells and replicates. |
| Temperature fluctuations. | Ensure all components are at the correct and stable temperature throughout the experiment. Use a temperature-controlled plate reader or water bath. |
| Incomplete mixing of reagents. | Gently mix the solutions thoroughly after adding each component. |
Issue 4: Apparent reversibility of inhibition.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation to achieve complete covalent modification. | Increase the pre-incubation time. For a truly irreversible inhibitor, the activity should not recover upon dilution. |
| Presence of a slowly reversible covalent inhibition. | While CBE typically forms a stable covalent bond, some covalent inhibitors can exhibit slow reversibility. To test for this, a rapid dilution experiment can be performed. After pre-incubation, dilute the enzyme-inhibitor complex significantly and measure the recovery of enzyme activity over time. No recovery indicates irreversible inhibition.[4] |
Experimental Protocols & Data
Determining the Optimal Incubation Time for CBE Inhibition of β-Glucosidase
This protocol provides a framework for determining the time-dependent inhibition of a β-glucosidase by Conduritol B epoxide (CBE).
Materials:
-
Purified β-glucosidase
-
Conduritol B epoxide (CBE)
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6)
-
Substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside, 4-MUG)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of CBE in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add a fixed concentration of the enzyme to multiple wells.
-
Add varying concentrations of CBE to the wells containing the enzyme. Include a control with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 37°C) for different durations (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Enzymatic Reaction:
-
After each pre-incubation time point, initiate the enzymatic reaction by adding the substrate (4-MUG) to all wells simultaneously using a multichannel pipette.
-
Incubate the plate at 37°C for a fixed period (e.g., 15 minutes) during which the reaction proceeds linearly.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the stop solution to all wells.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each CBE concentration and incubation time relative to the control (no inhibitor).
-
Plot the percentage of remaining activity against the CBE concentration for each pre-incubation time to determine the IC50 value at each time point.
-
The decrease in IC50 with increasing pre-incubation time is characteristic of time-dependent irreversible inhibition.
-
For a more detailed kinetic analysis, the data can be used to determine the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I).
-
Quantitative Data: Time-Dependent Inhibition of Glucocerebrosidase (GBA) by CBE
The following table summarizes the effect of pre-incubation time on the apparent IC50 values of Conduritol B epoxide (CBE) for recombinant human glucocerebrosidase (GBA).[1]
| Pre-incubation Time (minutes) | Apparent IC50 (µM) |
| 30 | 26.6 |
| 180 | 2.30 |
Data from Kuo et al. (2019). The experiment was conducted at 37°C in McIlvaine buffer (pH 5.2) containing 0.2% taurocholate and 0.1% Triton X-100.
Off-Target Inhibition Profile of Conduritol B epoxide (CBE)
This table presents the apparent IC50 values of CBE against various glycosidases in cultured human cells after 24 hours of incubation, highlighting its selectivity for GBA.[1]
| Enzyme Target | Apparent IC50 (µM) |
| GBA | 0.59 |
| GBA2 | 315 |
| GAA (lysosomal α-glucosidase) | 247 |
Data from Kuo et al. (2019). This data demonstrates that significantly higher concentrations of CBE are required to inhibit off-target enzymes compared to GBA.
Visualizing the Process
Mechanism of Covalent Inactivation
Caption: Covalent inactivation of β-glucosidase by CBE.
Experimental Workflow for Determining Time-Dependent Inhibition
Caption: Experimental workflow for time-dependent inhibition.
Logical Relationship for Optimizing Incubation Time
Caption: Logic for optimizing incubation time.
References
Avoiding degradation of Conduritol A during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Conduritol A during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: this compound, as a polyhydroxylated cycloalkane, is susceptible to degradation. Ensure it is stored in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C are recommended. Avoid repeated freeze-thaw cycles.
-
Check Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water can facilitate hydrolysis, especially at non-neutral pH.
-
Review Solution Preparation and Storage: Prepare fresh solutions for each experiment whenever possible. If storing solutions, use airtight containers and store at low temperatures. The stability of this compound in solution is dependent on pH and temperature.
-
Assess Experimental pH: The stability of similar polyol compounds can be pH-dependent. Extreme acidic or basic conditions can catalyze degradation. If your experimental conditions require a specific pH, consider performing a pilot stability study.
-
Evaluate Temperature Exposure: High temperatures can accelerate the degradation of this compound. Minimize the exposure of the compound to elevated temperatures during your experimental setup.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
Possible Cause: Presence of degradation products of this compound.
Troubleshooting Steps:
-
Perform Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.
-
Optimize Chromatographic Method: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound peak from all potential degradation product peaks.
-
Analyze Stressed Samples: Analyze the samples from the forced degradation study using the developed HPLC method to see if the retention times of the generated peaks match the unexpected peaks in your experimental samples.
-
Characterize Degradation Products: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is best to prepare fresh solutions for each experiment. If you need to store stock solutions, use a high-purity anhydrous solvent (e.g., DMSO, ethanol) and store in small aliquots in tightly sealed vials at -20°C or lower to minimize freeze-thaw cycles. Protect solutions from light.
Q3: What factors can cause this compound to degrade during my experiments?
A3: The primary factors that can cause degradation are:
-
pH: Both strongly acidic and strongly basic conditions can promote hydrolysis of the hydroxyl groups or other reactions.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to UV or even ambient light over extended periods can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the hydroxyl groups.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using analytical techniques such as HPLC with a suitable detector (e.g., UV-Vis or Refractive Index), or NMR spectroscopy. A sharp, single peak in HPLC or a clean NMR spectrum corresponding to the known structure of this compound indicates high purity.
Q5: Are there known degradation products of this compound?
A5: Specific degradation products of this compound are not well-documented in the available literature. However, based on its chemical structure (a cyclohexenetetrol), potential degradation pathways could involve oxidation of the alcohol groups, reactions at the double bond, or ring-opening under harsh conditions. A forced degradation study would be necessary to identify the specific degradation products under your experimental conditions.
Data Presentation
Currently, there is a lack of specific quantitative data in the literature regarding the degradation kinetics (e.g., half-life) of this compound under various stress conditions. Researchers are encouraged to perform their own stability studies to determine these parameters for their specific experimental setups. A general approach to presenting such data is provided in the table below.
Table 1: Example of a Stability Data Summary for this compound
| Stress Condition | Temperature (°C) | Duration | Initial Purity (%) | Purity after Stress (%) | Number of Degradation Products |
| 0.1 M HCl | 60 | 24 h | 99.5 | (Experimental Data) | (Experimental Data) |
| 0.1 M NaOH | 60 | 24 h | 99.5 | (Experimental Data) | (Experimental Data) |
| 3% H₂O₂ | 25 | 24 h | 99.5 | (Experimental Data) | (Experimental Data) |
| Thermal | 80 | 48 h | 99.5 | (Experimental Data) | (Experimental Data) |
| Photolytic (UV) | 25 | 24 h | 99.5 | (Experimental Data) | (Experimental Data) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure. Specific concentrations and durations may need to be optimized based on the observed stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Keep a sample of the solid this compound and a sample of the stock solution in an oven at 80°C for a specified time.
-
Photolytic Degradation: Expose a sample of the solid this compound and a sample of the stock solution to a calibrated UV light source for a specified duration. Keep a control sample wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Since this compound lacks a strong chromophore, UV detection might be challenging at low concentrations. A Refractive Index (RI) detector or derivatization might be necessary. The following is a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and water or acetonitrile and water. Start with a high aqueous content (e.g., 95:5 water:acetonitrile) and adjust the organic content to achieve a suitable retention time for this compound. The use of a buffer (e.g., phosphate buffer at a neutral pH) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection:
-
UV Detection: Monitor at a low wavelength (e.g., 200-210 nm).
-
RI Detection: If UV detection is not sensitive enough, an RI detector can be used.
-
-
Injection Volume: 20 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Mandatory Visualization
Caption: Experimental workflow for investigating this compound degradation.
Caption: Conceptual signaling impact of this compound via glycosidase inhibition.
References
Technical Support Center: Troubleshooting Conduritol A Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Conduritol A. Here you will find answers to frequently asked questions and troubleshooting advice to address variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a hypoglycemic agent that can be extracted from Gymnema sylvestre.[1] Its primary research applications include:
-
Studying its hypoglycemic effects and mechanisms of glucose absorption inhibition.[1][2]
-
Investigating its role in regulating blood lipid metabolism and free-radical scavenging.[2]
-
Exploring its potential to enhance antioxidant capacity and potentiate immune function.[2]
-
Serving as an inhibitor of lens aldose reductase to study and potentially prevent diabetic cataracts.[2]
Q2: How should this compound be stored to ensure its stability and activity?
Proper storage is crucial to maintain the integrity of this compound. While specific information for this compound is limited, general guidelines for similar compounds like Conduritol B Epoxide (CBE) can be followed.
| Storage Condition | Recommendation | Duration |
| Solid Form | Store at -20°C under desiccating conditions. The vial should be kept tightly sealed. | Up to 12 months or longer.[3][4] |
| Stock Solutions | Prepare aliquots in a suitable solvent (e.g., DMSO, water) and store in tightly sealed vials at -20°C. | Generally usable for up to one month.[5] It is recommended to make up solutions and use them on the same day where possible.[5] |
Note: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[5]
Q3: In what solvents is this compound soluble?
This compound is soluble in several common laboratory solvents.
| Solvent | Solubility Notes |
| DMSO | A common solvent for creating stock solutions.[2][3] |
| Water | Soluble in water.[3] |
| Methanol | Soluble.[2] |
| Ethanol | Soluble.[2] |
| Pyridine | Soluble.[2] |
For Conduritol B Epoxide, a related compound, solubility is reported as up to 100 mM in water and also soluble in DMSO.[3]
Troubleshooting Guide
Variability in experimental results with this compound can arise from several factors, from reagent handling to experimental setup. This guide addresses common issues in a question-and-answer format.
Q1: My enzyme inhibition assay is not working or showing inconsistent results. What should I check?
Inconsistent results in enzyme inhibition assays are a common issue. A systematic approach to troubleshooting is essential.
Troubleshooting Flowchart for Enzyme Inhibition Assays
Caption: A logical flowchart for troubleshooting unexpected experimental results.
Common Pitfalls and Solutions:
| Potential Issue | Recommended Action |
| Improper Reagent Handling | Ensure all components, especially the enzyme and this compound stock solution, have been stored correctly and have not undergone multiple freeze-thaw cycles.[6] Prepare fresh solutions if in doubt.[7] Thaw all components completely and mix gently before use.[8] |
| Incorrect Assay Buffer Temperature | The assay buffer should be at room temperature for optimal enzyme activity, unless the protocol specifies otherwise.[6][8] |
| Protocol Deviations | Meticulously follow each step of the protocol.[8] Omission or alteration of steps can lead to significant variability. |
| Inaccurate Pipetting | Use calibrated pipettes and avoid pipetting very small volumes to minimize errors.[8] Prepare a master mix for the reaction wherever possible to ensure consistency across wells.[8] |
| Incorrect Wavelength/Filter Settings | Verify that the plate reader is set to the correct wavelength for your assay as specified in the datasheet.[6][8] |
| Unsuitable Microplate | Use the appropriate type of microplate for your assay (e.g., black plates for fluorescence, clear plates for colorimetric assays).[8] |
Q2: I am observing lower than expected activity of this compound in my cell culture experiments. What could be the cause?
Reduced activity in cell-based assays can be due to a variety of factors related to the compound, the cells, or the culture conditions.
Factors Affecting Cell Culture Experiments:
| Factor | Considerations |
| Cell Passage Number | High passage numbers can lead to changes in cell morphology, proliferation rate, and metabolic capacity, which can affect experimental outcomes.[9] It is important to document the passage number for each experiment.[9] |
| pH of Culture Medium | The pH of the culture medium is critical for cell growth and can influence the activity of compounds.[10] The initial pH for most plant cell cultures is typically between 5.5 and 6.0.[10] For mammalian cells, a stable pH is maintained by a CO2 buffering system.[11] |
| CO2 and O2 Levels | Proper atmospheric conditions are crucial. For most mammalian cell lines, 4-10% CO2 is recommended to maintain the pH of the bicarbonate-buffered medium.[11] Oxygen levels also play a role in gene expression and cell behavior.[11] |
| Temperature | Most human and mammalian cell lines are incubated at 36-37°C.[11] Deviations can significantly impact cell metabolism and function.[11] |
| Contaminants | Contaminants such as endotoxins, detergents, or plasticizers can impact cell growth and experimental results.[9] |
| Compound Stability in Media | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. |
Q3: How can I be sure of the purity and concentration of my this compound sample?
The purity of this compound can be a significant source of variability.
-
Source of Compound: Synthetic products may have inherent risks in research and development.[1] Natural extracts can have batch-to-batch variability.
-
Purity Verification: If you are observing inconsistent results, it may be necessary to verify the purity of your compound using analytical techniques such as HPLC or NMR.
-
Accurate Concentration: Ensure that the solid compound is accurately weighed and completely dissolved to achieve the desired stock concentration.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on a target enzyme.
Workflow for a Generic Enzyme Inhibition Assay
Caption: A step-by-step workflow for a typical enzyme inhibition experiment.
Methodology:
-
Prepare Buffers and Solutions: Prepare the assay buffer at the optimal pH for the target enzyme.[7] Prepare stock solutions of the enzyme, substrate, and this compound.
-
Dilute the Enzyme: Dilute the enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.[7]
-
Pre-incubation with Inhibitor: In a microplate, add the diluted enzyme to wells containing various concentrations of this compound.[7] Include appropriate controls (no enzyme, no inhibitor). Allow the enzyme and inhibitor to pre-incubate for a specified period.[7]
-
Start the Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.[7]
-
Monitor the Reaction: Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).[7]
-
Analyze the Data: Determine the initial reaction rates and calculate the percentage of inhibition for each concentration of this compound.[7] Plot the data to determine the IC50 value.
Protocol 2: In Vitro Model of Gaucher Disease using Conduritol B Epoxide (CBE)
While this protocol uses CBE, it serves as a valuable reference for inducing a specific cellular phenotype with a related compound and can be adapted for studying the effects of this compound on glucosidase activity. This model is used to study the correlation between enzyme activity and lipid storage.[12]
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., J774) under standard conditions.[12]
-
Inhibitor Treatment: Treat the cells with varying concentrations of CBE to achieve different levels of glucosylceramide beta-glucosidase inhibition.[12]
-
Substrate Loading: "Feed" the cells with red blood cell ghosts to provide a source of glucosylceramide, mimicking the in vivo condition of macrophage turnover of senescent cells.[12]
-
Incubation: Incubate the cells for a sufficient period to allow for the accumulation of glucosylceramide in the inhibitor-treated cells.
-
Analysis: Harvest the cells and measure the residual glucosylceramide beta-glucosidase activity and the levels of stored glucosylceramide.[12]
Signaling Pathway and Mechanism of Action
Conduritol B Epoxide, a related compound, is an irreversible inhibitor of β-glucosidase.[3][13] It acts as a mechanism-based inhibitor, covalently binding to the catalytic nucleophile in the active site of the enzyme.[13] This leads to the accumulation of the enzyme's substrate, such as glucosylceramide in the case of Gaucher disease.[14] While this compound's primary described role is as a hypoglycemic agent, its structural similarity suggests it may also interact with various glycosidases.
Mechanism of Irreversible Glucosidase Inhibition
Caption: The mechanism of irreversible inhibition of β-glucosidase by a conduritol epoxide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. youtube.com [youtube.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Considerations to Produce Bioactive Compounds from Plant Cell Suspension Culture in Bioreactors [mdpi.com]
- 11. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 12. Correlation between enzyme activity and substrate storage in a cell culture model system for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancements in Viral Gene Therapy for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Conduritol A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Conduritol A in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is an active isomer of conduritol, a group of polyols. While often used as a research chemical, its specific cytotoxic mechanisms are not as extensively documented as its counterpart, Conduritol B Epoxide (CBE). CBE is an irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA).[1][2] Inhibition of GBA leads to lysosomal dysfunction, which can trigger apoptosis and other forms of cell death. It is plausible that this compound may exert effects on glycosidases, and at higher concentrations, off-target effects should be considered.[1][2]
Q2: Which cell viability assay should I choose for my experiment with this compound?
The choice of assay depends on the expected mechanism of cell death and the specific research question. Here’s a brief overview of common assays:
-
MTT/XTT/WST-1 Assays (Tetrazolium Reduction Assays): These colorimetric assays measure metabolic activity. They are widely used due to their simplicity and high-throughput compatibility.[3][4][5]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity (necrosis).[6][7][8]
-
Neutral Red (NR) Assay: This assay is based on the uptake of the NR dye into the lysosomes of viable cells.[9] Given that this compound's potential target is a lysosomal enzyme, this assay could be particularly relevant.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP in viable cells.[10]
Q3: Can this compound interfere with the cell viability assay itself?
Yes, this is a critical consideration. Compounds with reducing properties can directly reduce tetrazolium salts (MTT, XTT), leading to a false positive signal (increased viability).[9][10][11] It is essential to perform a cell-free control to test for any direct interaction between this compound and the assay reagents at the concentrations you plan to use.
Q4: What are typical concentrations and incubation times for this compound treatment?
The optimal concentration and incubation time for this compound will be cell-line dependent and should be determined empirically through a dose-response and time-course experiment. Based on studies with the related compound Conduritol B Epoxide, concentrations can range from micromolar to millimolar, with incubation times from 24 to 72 hours or even longer for inducing chronic effects.[1][12]
Troubleshooting Guides
Issue 1: Unexpected Increase in Viability at High this compound Concentrations in Tetrazolium-Based Assays (MTT, XTT)
| Potential Cause | Recommended Solution |
| Direct Reduction of Tetrazolium Salt | Run a cell-free control: Add this compound to culture medium without cells, then add the assay reagent. A color change indicates direct chemical reduction.[9][11] If interference is confirmed, switch to a non-tetrazolium-based assay like the Neutral Red or ATP-based assay. |
| Compound Precipitation | Visually inspect the wells for any precipitate at high concentrations. Precipitates can scatter light and interfere with absorbance readings.[13] If precipitation occurs, try dissolving this compound in a different solvent or lowering the final concentration. |
| Altered Cellular Metabolism | The compound may be altering cellular metabolism in a way that increases reductase activity without increasing cell number.[13] Corroborate results with an alternative assay that measures a different viability parameter (e.g., LDH for membrane integrity or a direct cell counting method). |
Issue 2: High Background in Neutral Red Assay
| Potential Cause | Recommended Solution |
| Incomplete Washing | Ensure thorough but gentle washing of the cell monolayer to remove all extracellular Neutral Red solution before the solubilization step. |
| Precipitation of Neutral Red | Neutral Red can precipitate in the stock solution or working medium. Warm the solution and filter-sterilize it before use.[9] |
| Phenol Red in Medium | Phenol red in the culture medium can interfere with the absorbance reading. Use phenol red-free medium for the assay or subtract the background absorbance from wells containing medium and Neutral Red but no cells. |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently into each well. An "edge effect" can also occur, where wells on the perimeter of the plate evaporate more quickly; consider not using the outer wells for experimental data.[14] |
| Uneven Compound Distribution | Mix the plate gently by tapping or using an orbital shaker after adding this compound to ensure even distribution in each well. |
| Incomplete Solubilization of Formazan (MTT) or Dye (Neutral Red) | After adding the solubilization buffer, ensure all formazan crystals or extracted dye are fully dissolved by pipetting up and down or shaking the plate before reading the absorbance.[4] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Cytotoxicity
This protocol outlines a general approach. Specific parameters such as cell seeding density, this compound concentrations, and incubation times should be optimized for your specific cell line and experimental goals.
Protocol 2: MTT Cell Viability Assay with this compound Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[3][15]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[3]
Protocol 3: LDH Cytotoxicity Assay with this compound Treatment
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6][7]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes if cells are in suspension. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm.[6]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.
Data Presentation
Table 1: Representative IC50 Values for Glycosidase Inhibitors in Various Cell Lines
The following table presents example IC50 values for compounds that, like this compound's analogue CBE, inhibit glycosidases. These values illustrate the range of potencies that can be observed and highlight the importance of determining the IC50 for your specific compound and cell line.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| Conduritol B Epoxide | HEK293T | Activity-based protein profiling | 24 h | > 10 µM (for off-targets)[1] |
| Paclitaxel | A2780 | MTT | 72 h | ~200 µM[16] |
| 5-Fluorouracil | A-549 | MTT | 72 h | ~73 µM[17] |
| TSA | H1048 (SCLC) | MTT | 48 h | ~250 nM[18] |
Signaling Pathways
Lysosomal Dysfunction-Induced Apoptosis
This compound, by potentially inhibiting lysosomal enzymes, can lead to lysosomal membrane permeabilization (LMP). This allows the release of lysosomal proteases, such as cathepsins, into the cytosol. In the cytosol, cathepsins can cleave Bid to truncated Bid (tBid), which in turn activates the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Crosstalk between Lysosomal Function and mTORC1 Signaling
The lysosome is a critical signaling hub, particularly for the activation of mTORC1, a master regulator of cell growth and metabolism.[19][20][21][22] mTORC1 is activated on the lysosomal surface in response to nutrients like amino acids. Lysosomal dysfunction can, therefore, impact mTORC1 signaling, which in turn regulates processes like autophagy.[21][23] Chronic inhibition of lysosomal function may lead to the inactivation of mTORC1, promoting autophagy as a survival mechanism, but prolonged stress can ultimately lead to cell death.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. protocols.io [protocols.io]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mTOR and lysosome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. The Impact of Autophagy on Cell Death Modalities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aldose Reductase Inhibitors: Conduritol A vs. Epalrestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two aldose reductase inhibitors, Conduritol A and Epalrestat, focusing on their performance, and supported by available experimental data. Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Introduction to Aldose Reductase and the Polyol Pathway
Under normoglycemic conditions, most cellular glucose is phosphorylated by hexokinase. However, in hyperglycemic states, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, reduces glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the accompanying consumption of NADPH are linked to the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Aldose reductase inhibitors (ARIs) are a class of drugs that target this enzyme to mitigate these complications.
Polyol Pathway and Inhibition
The following diagram illustrates the polyol pathway and the site of action of aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the in vitro inhibitory potency of this compound and Epalrestat is limited by the lack of a publicly available IC50 value for this compound against aldose reductase. However, the available data for Epalrestat demonstrates its high potency.
| Inhibitor | Enzyme Source | Substrate | IC50 Value | Reference |
| Epalrestat | Rat Lens | DL-Glyceraldehyde | 10 nM | [1] |
| Human Placenta | DL-Glyceraldehyde | 260 nM | [1] | |
| Not Specified | Not Specified | 72 nM | ||
| This compound | Rat Lens, various tissues | α,β-D-Glucose | Not Reported |
Note: The IC50 values for Epalrestat can vary depending on the enzyme source and assay conditions. The significant difference in potency between rat lens and human placenta aldose reductase highlights the importance of considering species-specific differences in drug development.
In Vivo Efficacy: A Comparative Overview
While a direct quantitative comparison of in vitro potency is challenging, in vivo studies in animal models provide valuable insights into the therapeutic potential of these inhibitors.
| Study Type | Animal Model | Inhibitor & Dosage | Key Findings | Reference |
| Diabetic Cataract | Streptozotocin-induced diabetic rats | This compound (10 mg/kg/day) | Markedly prevented the development of diabetic cataracts. Showed no acute toxicity. | |
| Diabetic Neuropathy | Spontaneously Diabetic Torii (SDT) rats | Epalrestat (100 mg/kg/day) | Prevented the decrease in motor nerve conduction velocity (MNCV). Did not significantly inhibit cataract development in this model.[2] | |
| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | Epalrestat (dose not specified) | Reduces sorbitol accumulation in the sciatic nerve, erythrocytes, and ocular tissues.[3] | |
| Clinical Trials | Human patients with diabetic neuropathy | Epalrestat (150 mg/day) | Improves motor and sensory nerve conduction velocity and subjective symptoms of neuropathy.[3] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
A generalized protocol for determining the in vitro inhibitory activity of a compound against aldose reductase is as follows:
Caption: A generalized experimental workflow for in vitro aldose reductase inhibition assays.
Detailed Steps:
-
Enzyme Preparation: Aldose reductase can be isolated from various tissues, such as rat lens or kidney, through homogenization and centrifugation.[4]
-
Assay Mixture: The reaction is typically carried out in a phosphate buffer (pH 6.2) containing NADPH, the enzyme preparation, and the test inhibitor at various concentrations.[4]
-
Reaction Initiation: The reaction is initiated by the addition of a substrate, commonly DL-glyceraldehyde.[4]
-
Measurement: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
In Vivo Streptozotocin-Induced Diabetic Rat Model for Cataract Evaluation
This model is widely used to study the efficacy of aldose reductase inhibitors in preventing diabetic complications.
Caption: Workflow for the streptozotocin-induced diabetic rat cataract model.
Detailed Steps:
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal or intravenous injection of streptozotocin (STZ).
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.
-
Treatment: Diabetic rats are then treated with the test inhibitor (e.g., this compound) or a vehicle control over an extended period.
-
Cataract Evaluation: The development and progression of cataracts are monitored regularly.
-
Endpoint Analysis: At the end of the study, lenses are collected for biochemical analysis, including the measurement of sorbitol levels.
Conclusion
Both this compound and Epalrestat have demonstrated efficacy as aldose reductase inhibitors in preclinical models. Epalrestat is a potent inhibitor with an IC50 in the nanomolar range and has been successfully translated to clinical use for the treatment of diabetic neuropathy in some countries.[3] this compound has shown promise in preventing diabetic cataracts in animal models.
A significant gap in the current publicly available literature is the absence of a reported IC50 value for this compound, which makes a direct comparison of its in vitro potency with Epalrestat challenging. Further studies are required to quantify the inhibitory activity of this compound and to conduct head-to-head comparative studies with other aldose reductase inhibitors like Epalrestat to fully elucidate their relative therapeutic potential. For drug development professionals, while Epalrestat represents a well-characterized clinical candidate, this compound may warrant further investigation to determine its potency and potential as a therapeutic agent for diabetic complications, particularly cataracts.
References
- 1. Epalrestat - Focus Biomolecules [mayflowerbio.com]
- 2. Effects of Long-Term Treatment with Ranirestat, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Conduritol A and Other Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Conduritol A and other prominent Aldose Reductase Inhibitors (ARIs). Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity on glucose, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. This guide presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and drug development.
Quantitative Comparison of Aldose Reductase Inhibitors
Table 1: IC50 Values of Selected Aldose Reductase Inhibitors
| Class | Inhibitor | IC50 (µM) | Enzyme Source | Substrate |
| Carboxylic Acids | Alrestatin | 1.0 | Not Specified | DL-Glyceraldehyde |
| Tolrestat | 0.015 | Not Specified | DL-Glyceraldehyde | |
| Epalrestat | 0.012 - 0.021 | Not Specified | DL-Glyceraldehyde | |
| Zenarestat | 0.011 | Not Specified | DL-Glyceraldehyde | |
| Zopolrestat | 0.041 | Not Specified | Not Specified | |
| Spirohydantoins | Sorbinil | 0.26 - 0.28 | Not Specified | DL-Glyceraldehyde |
| Fidarestat | 0.018 | Not Specified | DL-Glyceraldehyde | |
| Flavonoids | Quercetin | 0.43 - 1.1 | Rat Lens | DL-Glyceraldehyde |
| Kaempferol | 1.8 | Rat Lens | DL-Glyceraldehyde | |
| Others | Ranirestat | 0.02 | Human Recombinant | DL-Glyceraldehyde |
In Vivo Efficacy of Aldose Reductase Inhibitors
The ultimate measure of an ARI's effectiveness lies in its ability to prevent or ameliorate diabetic complications in vivo. Clinical and preclinical studies have provided valuable insights into the therapeutic potential of various ARIs.
This compound:
-
Diabetic Cataracts: Studies in streptozotocin-induced diabetic rats have shown that oral administration of this compound (10 mg/kg/day) significantly prevented the development of cataracts. This effect is attributed to its inhibition of lens aldose reductase.
Other Aldose Reductase Inhibitors:
-
Diabetic Neuropathy:
-
Alrestatin: A clinical trial in patients with diabetic peripheral neuropathy showed subjective benefits, but objective measures of nerve conduction were largely unchanged. Significant toxicity, particularly photosensitive skin rash, was observed[1][2].
-
Tolrestat: A 52-week multicentre trial demonstrated that Tolrestat (200 mg once daily) resulted in subjective and objective improvements in patients with symptomatic diabetic neuropathy, including significant improvements in motor nerve conduction velocities[3].
-
Epalrestat: As the only ARI currently approved for clinical use in some countries for diabetic neuropathy, Epalrestat has shown efficacy in improving nerve function and subjective symptoms in long-term studies.
-
Ranirestat: Clinical trials have shown that Ranirestat can improve various nerve conduction velocities, although a significant improvement in clinical symptoms has not been consistently demonstrated.
-
-
Diabetic Retinopathy and Nephropathy: Preclinical studies with various ARIs, including Fidarestat and Zopolrestat, have shown promise in preventing or slowing the progression of diabetic retinopathy and nephropathy in animal models.
Experimental Protocols
A fundamental aspect of comparing ARI efficacy is the methodology used for in vitro testing. The following is a detailed protocol for a common spectrophotometric assay used to determine the inhibitory activity of compounds against aldose reductase.
Spectrophotometric Assay for Aldose Reductase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that is coupled with the oxidation of the cofactor NADPH to NADP+. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. The presence of an inhibitor will slow down this reaction rate.
Materials:
-
Purified or partially purified aldose reductase (e.g., from rat lens homogenate).
-
NADPH solution.
-
Substrate solution (e.g., DL-glyceraldehyde).
-
Phosphate buffer (e.g., 0.1 M, pH 6.2).
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, NADPH, substrate, and test inhibitors at appropriate concentrations in the phosphate buffer.
-
Assay Mixture Preparation: In each well of the microplate, add the following components in order:
-
Phosphate buffer.
-
NADPH solution.
-
Test inhibitor at various concentrations (or solvent control).
-
Aldose reductase enzyme solution.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
Visualizing Key Processes
To better understand the context of aldose reductase inhibition and the process of discovering new inhibitors, the following diagrams are provided.
Caption: The Polyol Pathway and the role of Aldose Reductase.
Caption: A generalized workflow for Aldose Reductase Inhibitor screening.
References
Comparative Analysis of Enzyme Inhibitors: Specificity of Conduritol B Epoxide and Epalrestat
A detailed guide for researchers, scientists, and drug development professionals on the comparative inhibitory activities of Conduritol B Epoxide against glycosidases and Epalrestat against aldose reductase. This report provides quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction:
Understanding the specificity of enzyme inhibitors is paramount in the development of targeted therapeutics. This guide provides a comparative analysis of two distinct enzyme inhibitors: Conduritol B Epoxide (CBE), a known inhibitor of glycosidases, and Epalrestat, a clinically approved inhibitor of aldose reductase. While the initial focus of this investigation was on Conduritol A, a thorough search of the available scientific literature yielded insufficient quantitative data to perform a robust comparative analysis of its specificity for aldose reductase versus other enzymes. Therefore, this guide pivots to a detailed comparison between the well-characterized Conduritol B Epoxide and the established aldose reductase inhibitor, Epalrestat, to illustrate the principles of inhibitor specificity.
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting excess glucose to sorbitol, this pathway can lead to osmotic stress and the generation of reactive oxygen species, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibitors of aldose reductase are therefore of significant interest in the management of these conditions.
Conversely, glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for various diseases, including diabetes (by delaying carbohydrate digestion) and lysosomal storage disorders.
This guide will present a head-to-head comparison of the inhibitory potency of Conduritol B Epoxide and Epalrestat against their respective target enzymes, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of their biochemical interactions and the pathways they modulate.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Conduritol B Epoxide against α-glucosidase and β-glucosidase, and for Epalrestat against aldose reductase from different sources. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | Source | IC50 Value |
| Conduritol B Epoxide | α-Glucosidase | - | 100 µM |
| β-Glucosidase | - | 1 µM | |
| β-Glucosidase (glucocerebrosidase) | - | 4.28 - 9.49 µM[1] | |
| Epalrestat | Aldose Reductase | Rat Lens | 10 nM[2] |
| Aldose Reductase | Human Placenta | 25 nM[2] | |
| Aldose Reductase | - | 72 nM[3] |
Experimental Protocols
Aldose Reductase Inhibition Assay (with Epalrestat)
This protocol outlines a general method for determining the inhibitory activity of a compound against aldose reductase by monitoring the oxidation of NADPH.
Materials:
-
Aldose Reductase (from rat lens or human placenta)
-
Epalrestat (or other test inhibitor)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Epalrestat in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the Epalrestat stock solution in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare a solution of aldose reductase in phosphate buffer.
-
Prepare a solution of NADPH in phosphate buffer.
-
Prepare a solution of DL-glyceraldehyde in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Epalrestat solution (or vehicle for control)
-
Aldose reductase solution
-
-
Incubate the mixture at 37°C for a pre-determined time (e.g., 5 minutes).
-
-
Initiate Reaction:
-
Add the DL-glyceraldehyde solution to initiate the enzymatic reaction.
-
-
Measure Activity:
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
α-Glucosidase Inhibition Assay (with Conduritol B Epoxide)
This protocol describes a general method for assessing the inhibitory effect of a compound on α-glucosidase activity using a chromogenic substrate.
Materials:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
Conduritol B Epoxide (or other test inhibitor)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Conduritol B Epoxide in a suitable solvent.
-
Prepare serial dilutions of the CBE stock solution in phosphate buffer.
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare a solution of sodium carbonate (e.g., 0.1 M).
-
-
Assay Setup:
-
In a 96-well plate, add the following:
-
α-glucosidase solution
-
Conduritol B Epoxide solution (or vehicle for control)
-
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Add the pNPG solution to start the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
-
Stop Reaction:
-
Add the sodium carbonate solution to stop the reaction.
-
-
Measure Activity:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
β-Glucosidase Inhibition Assay (with Conduritol B Epoxide)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against β-glucosidase.
Materials:
-
β-Glucosidase (e.g., from almonds or bovine liver)
-
Conduritol B Epoxide (or other test inhibitor)
-
p-Nitrophenyl-β-D-glucopyranoside (pNP-β-Glc) (substrate)
-
Citrate-phosphate buffer (e.g., 0.1 M, pH 5.6)
-
Sodium carbonate (Na₂CO₃) solution
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Conduritol B Epoxide in an appropriate solvent.
-
Prepare serial dilutions of the CBE stock solution in the assay buffer.
-
Prepare a solution of β-glucosidase in the assay buffer.
-
Prepare a solution of pNP-β-Glc in the assay buffer.
-
Prepare a solution of sodium carbonate.
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
β-glucosidase solution
-
Conduritol B Epoxide solution (or vehicle for control)
-
-
Pre-incubate the mixture at 37°C.
-
-
Initiate Reaction:
-
Add the pNP-β-Glc solution to initiate the reaction.
-
Incubate at 37°C for a set time.
-
-
Stop Reaction:
-
Add the sodium carbonate solution to terminate the reaction.
-
-
Measure Activity:
-
Read the absorbance of the produced p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: The Polyol Pathway and the inhibitory action of Epalrestat on Aldose Reductase.
References
A Tale of Two Targets: A Comparative Analysis of Conduritol A and Sorbitol Dehydrogenase Inhibitors in Glucose Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of targeting different enzymes in metabolic pathways is crucial for designing effective therapeutic strategies. This guide provides a comparative study of Conduritol A and a class of compounds known as sorbitol dehydrogenase inhibitors. While both are relevant to the broader field of carbohydrate metabolism and its dysregulation in diseases like diabetes, they operate on distinct enzymatic targets, leading to different biochemical outcomes.
This report clarifies a critical distinction: this compound and its derivatives are primarily known as glucosidase inhibitors, not direct inhibitors of sorbitol dehydrogenase (SDH). Therefore, a direct comparison of their inhibitory potency on SDH is not applicable. Instead, this guide will compare their mechanisms of action and their respective impacts on glucose metabolism and associated pathological pathways. The focus for quantitative comparison will be on various inhibitors of sorbitol dehydrogenase.
The Polyol Pathway: A Key Player in Hyperglycemic Complications
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway.[1][2] This pathway consists of two key enzymatic steps. First, aldose reductase reduces glucose to sorbitol, consuming NADPH in the process.[1][3] Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[1][3]
The overactivation of the polyol pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[4] The accumulation of sorbitol can lead to osmotic stress, while the increased ratio of NADH to NAD+ can induce reductive stress, impacting other metabolic pathways.[5]
Sorbitol Dehydrogenase Inhibitors: Targeting the Second Step of the Polyol Pathway
Sorbitol dehydrogenase inhibitors are a class of compounds designed to block the conversion of sorbitol to fructose.[6] By inhibiting SDH, these compounds aim to mitigate the downstream consequences of polyol pathway hyperactivity. A variety of natural and synthetic compounds have been identified as SDH inhibitors.[6][7]
Quantitative Comparison of Sorbitol Dehydrogenase Inhibitors
The inhibitory potency of various compounds against sorbitol dehydrogenase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The table below summarizes the available data for a selection of SDH inhibitors.
| Inhibitor | IC50 (µM) | Ki (mM) | Compound Class |
| Flavin adenine dinucleotide disodium hydrate | 0.192 | - | Nucleotide Derivative |
| (+)-Amethopterin | 1.1 | - | Folic Acid Analog |
| 3-hydroxy-2-naphthoic(2-hydroxybenzylidene) hydrazide | 1.2 | - | Hydrazide Derivative |
| Folic Acid | 4.5 | - | Vitamin |
| N-2,4-dinitrophenyl-L-cysteic acid | 5.3 | - | Amino Acid Derivative |
| Vanillin azine | 7 | - | Azine Derivative |
| 1H-indole-2,3-dione,5-bromo-6-nitro-1-(2,3,4-tri-O-acetyl-α-L-arabinopyranosyl)-(9Cl) | 28 | - | Indole Derivative |
| Glibenclamide | - | 7 | Sulfonylurea |
| Rosiglitazone | - | 7 | Thiazolidinedione |
Data sourced from multiple studies.[7][8][9][10][11] Note that assay conditions can influence these values.
This compound: An Inhibitor of α-Glucosidase
In contrast to SDH inhibitors, this compound is a known inhibitor of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting α-glucosidase, this compound and other inhibitors in its class, such as acarbose, delay carbohydrate digestion and reduce postprandial hyperglycemia.
Divergent Mechanisms and Therapeutic Implications
The distinct mechanisms of action of this compound and SDH inhibitors lead to different therapeutic approaches for managing hyperglycemia and its complications.
-
Sorbitol Dehydrogenase Inhibitors aim to directly intervene in the polyol pathway, which is activated intracellularly in tissues susceptible to diabetic complications. The therapeutic goal is to prevent the metabolic imbalances caused by the accumulation of fructose and the altered NADH/NAD+ ratio.[12]
-
This compound (as a representative α-glucosidase inhibitor) acts in the gastrointestinal tract to modulate the rate of glucose absorption. This approach helps in managing overall glycemic control, thereby reducing the flux of glucose into the polyol pathway in the first place.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these compounds with metabolic pathways and the general process of their evaluation, the following diagrams are provided.
Caption: The Polyol Pathway and its downstream signaling consequences.
Caption: A generalized workflow for determining enzyme inhibition.
Experimental Protocols
Sorbitol Dehydrogenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against sorbitol dehydrogenase. Specific concentrations and incubation times may require optimization.
Materials:
-
Purified sorbitol dehydrogenase (e.g., from sheep liver)
-
Sorbitol (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer (e.g., 100 mM, pH 9.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of sorbitol in Tris-HCl buffer.
-
Prepare a stock solution of NAD+ in Tris-HCl buffer.
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
Prepare the enzyme solution in Tris-HCl buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
NAD+ solution
-
Test inhibitor solution (or solvent for control)
-
Enzyme solution
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the sorbitol solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Readings should be taken at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14]
-
α-Glucosidase Inhibition Assay
A similar experimental design can be employed to assess the inhibitory activity of compounds like this compound against α-glucosidase.
Materials:
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test inhibitor compound (e.g., this compound)
-
Sodium carbonate (to stop the reaction)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare the α-glucosidase solution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the test inhibitor solution and the α-glucosidase solution to each well.
-
Pre-incubate at a constant temperature (e.g., 37°C) for a defined period.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the pNPG solution.
-
Incubate for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the SDH assay.
-
Conclusion
While both this compound and sorbitol dehydrogenase inhibitors are of interest in the context of managing hyperglycemia and its complications, they represent distinct therapeutic strategies. This compound, as an α-glucosidase inhibitor, modulates glucose absorption at the intestinal level, thereby influencing overall glycemic control. In contrast, SDH inhibitors target a specific intracellular enzyme within the polyol pathway, aiming to mitigate the downstream metabolic consequences of hyperglycemia in susceptible tissues. A thorough understanding of these different mechanisms is paramount for the rational design and development of novel therapeutics for diabetes and related metabolic disorders. Future research may explore the potential for synergistic effects when combining these different classes of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Discovery of potential sorbitol dehydrogenase inhibitors from virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Inhibition of sorbitol dehydrogenase. Effects on vascular and neural dysfunction in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Structure in the Biological Activity of Conduritol A and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is fundamental to innovation. This guide offers a comparative analysis of Conduritol A and its analogs, focusing on their efficacy as glycosidase and aldose reductase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biochemical pathways, this document serves as a valuable resource for advancing research in metabolic diseases and beyond.
This compound, a naturally occurring polyhydroxylated cyclohexene, and its synthetic analogs have garnered significant attention for their potential therapeutic applications, primarily as inhibitors of enzymes involved in carbohydrate metabolism. Their structural similarity to sugars allows them to interact with the active sites of enzymes such as glycosidases and aldose reductase, leading to modulation of their activity. This guide delves into the structure-activity relationships (SAR) that govern the inhibitory potency and selectivity of these compounds.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound analogs is highly dependent on their stereochemistry and the nature of their substituents. Modifications to the hydroxyl groups, the introduction of epoxide or aziridine functionalities, and the addition of various chemical moieties can dramatically alter their affinity and selectivity for target enzymes. The following table summarizes the inhibitory concentrations (IC50) of selected Conduritol analogs against key enzymes.
| Compound/Analog | Target Enzyme | IC50 / Inhibition Data | Reference |
| This compound | Aldose Reductase (Rat Lens) | Inhibitory effect noted, specific IC50 not provided | [1] |
| Conduritol B Epoxide (CBE) | β-Glucosidase (Cytosolic) | Very slow inactivation (ki(max)/Ki = 0.57 M⁻¹ min⁻¹) | [2] |
| β-Glucosidase (GBA1) | Apparent IC50 ≈ 100 µM | [3] | |
| β-Glucosidase (GBA2) | Apparent IC50 ≈ 100 µM | [3] | |
| α-Glucosidase (Lysosomal) | Identified as a major off-target at higher concentrations | [4][5] | |
| (+)-Conduritol F | α-Glucosidase (Type I) | 86.1 µM | [6] |
| Bromoconduritol F | β-Glucosidase (Cytosolic) | Rapid inactivation (ki(max)/Ki = 10⁵ M⁻¹ min⁻¹) | [2] |
| 6-Bromo-6-deoxy-CBE | β-Glucosidase (Cytosolic) | 130 times more rapid inactivation than CBE | [2] |
| Indole Conduritol Derivatives | α-Glucosidase | Moderate inhibition | [7] |
| β-Glucosidase | More powerful effect than against α-glucosidase | [7] | |
| Cyclophellitol | β-Glucosidase (GBA) | High affinity, more potent than CBE | [8] |
| α-Glucosidases | Poorly inhibits in vitro | [8] |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of Conduritol analogs:
-
Epoxide and Aziridine Rings: The introduction of an epoxide ring, as seen in Conduritol B Epoxide (CBE), often confers irreversible inhibitory activity by forming a covalent bond with a carboxylic acid residue in the enzyme's active site.[2] Similarly, aziridine-containing analogs also act as mechanism-based inactivators.
-
Stereochemistry: The spatial arrangement of hydroxyl groups is critical for selective binding. For instance, the difference in stereochemistry between this compound and Conduritol F leads to variations in their inhibitory profiles.
-
Halogenation: The addition of a bromine atom, as in bromoconduritol F and 6-bromo-6-deoxy-CBE, can significantly increase the rate of enzyme inactivation compared to their non-halogenated counterparts.[2]
-
Hydroxymethyl Group: The presence of a C5-hydroxymethyl group in cyclophellitol contributes to its high affinity and selectivity for β-glucosidases over α-glucosidases.[8]
-
Substituents: The addition of larger moieties, such as indole groups, can modulate the inhibitory activity, in some cases leading to enhanced potency against β-glucosidases.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
α-Glucosidase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (Conduritol analogs)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the acarbose standard in the buffer.
-
In a 96-well plate, add a specific volume of the enzyme solution to each well, followed by the test compound or standard at different concentrations.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of pNPG to each well.
-
Incubate the plate at 37°C for another defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aldose Reductase Activity Assay
This assay measures the ability of a compound to inhibit aldose reductase, a key enzyme in the polyol pathway.
Materials:
-
Aldose reductase (e.g., from rat lens)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Test compounds (Conduritol analogs)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a supernatant containing aldose reductase from homogenized tissue (e.g., rat lens).
-
In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) as NADPH is oxidized to NADP+.
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Polyol Pathway and its inhibition by this compound analogs.
Caption: Experimental workflow for determining the IC50 of a Conduritol analog.
Conclusion
The inhibitory activities of this compound and its analogs are intricately linked to their three-dimensional structures. The presence and configuration of key functional groups dictate their affinity and selectivity for different glycosidases and aldose reductase. This guide provides a framework for understanding these structure-activity relationships, offering valuable data and methodologies to aid in the design of more potent and selective enzyme inhibitors for therapeutic applications. Further research into novel analogs will undoubtedly continue to refine our understanding and expand the potential uses of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Active site directed inhibition of a cytosolic beta-glucosidase from calf liver by bromoconduritol B epoxide and bromoconduritol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in aminocyclopentitol glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Conduritol B Epoxide: A Comparative Guide to its Cross-Reactivity with Glycosidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Conduritol B Epoxide (CBE) against its primary target, glucocerebrosidase (GBA), and other glycosidases. Experimental data is presented to facilitate an informed assessment of its selectivity and potential off-target effects.
Conduritol B epoxide is a potent, irreversible, mechanism-based inhibitor of retaining β-glucosidases.[1] Its primary target is the lysosomal enzyme glucocerebrosidase (GBA), and its deficiency is associated with Gaucher disease.[1][2] CBE is widely used to create cellular and animal models of this disease to study its pathology and evaluate potential therapies.[1][2] However, due to a degree of structural symmetry, CBE can also inhibit other glycosidases, including α-glucosidases and the non-lysosomal glucosylceramidase (GBA2).[1][3] Understanding the cross-reactivity profile of CBE is crucial for the accurate interpretation of experimental results and for the development of more selective inhibitors.
Comparative Inhibitory Activity of Conduritol B Epoxide
The following table summarizes the inhibitory potency of Conduritol B Epoxide against various glycosidases, as determined by in vitro and in vivo studies. The IC50 values represent the concentration of CBE required to inhibit 50% of the enzyme's activity.
| Glycosidase Target | Enzyme Commission (EC) Number | Reported IC50 / Ki Values | Experimental Context |
| Glucocerebrosidase (GBA) | EC 3.2.1.45 | IC50: 0.33 µM | In vivo, human fibroblasts |
| IC50: 1 µM | Not specified | ||
| IC50: 4.28 - 9.49 µM | Not specified | ||
| Ki: 166 µM | Normal human placental enzyme | ||
| Nonlysosomal Glucosylceramidase (GBA2) | EC 3.2.1.45 | IC50: 272 µM | In vivo, human fibroblasts |
| Lysosomal α-Glucosidase (GAA) | EC 3.2.1.20 | IC50: 100 µM | Not specified |
| IC50: 309 µM | In vivo, human fibroblasts | ||
| Neutral α-Glucosidase (GANAB) | EC 3.2.1.20 | IC50: 1580 µM | In vivo, human fibroblasts |
| β-Glucuronidase (GUSB) | EC 3.2.1.31 | IC50: 607 µM | In vivo, human fibroblasts |
Mechanism of Irreversible Inhibition
Conduritol B epoxide acts as a suicide inhibitor. It enters the active site of a retaining β-glucosidase, where it is recognized as a substrate mimic. The enzyme's catalytic nucleophile, typically a glutamate or aspartate residue, attacks the epoxide ring. This results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, leading to its irreversible inactivation.
Caption: Covalent modification of a retaining β-glucosidase by Conduritol B Epoxide.
Experimental Protocols
In Vitro Glycosidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of Conduritol B Epoxide against a specific glycosidase using a fluorogenic substrate.
1. Reagents and Materials:
-
Purified glycosidase enzyme
-
Conduritol B Epoxide (CBE)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidases)
-
Assay buffer (specific to the enzyme's optimal pH)
-
96-well microplate, black
-
Microplate reader with fluorescence detection
2. Procedure:
-
Prepare a series of dilutions of CBE in the assay buffer.
-
In the wells of the microplate, add a fixed amount of the glycosidase enzyme solution.
-
Add the different concentrations of CBE to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specific period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using the microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
This advanced technique allows for the assessment of target engagement and selectivity of an inhibitor within a complex biological sample (e.g., cell lysate, tissue homogenate).
Caption: General workflow for competitive ABPP to assess glycosidase inhibition.
1. Principle: This method relies on the competition between the inhibitor (CBE) and a fluorescently-tagged activity-based probe (ABP) for the active site of the target glycosidase.[1] The ABP is a small molecule that also forms a covalent bond with the active site of the enzyme.
2. Procedure:
-
A biological sample containing the glycosidases of interest is pre-incubated with varying concentrations of CBE.
-
Following the incubation period, the fluorescent ABP is added to the sample. The ABP will only label the active sites of the enzymes that have not been inactivated by CBE.
-
The proteins in the sample are then separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The gel is scanned for fluorescence to visualize the labeled glycosidases.
-
The intensity of the fluorescent bands corresponding to the target glycosidases is quantified. A decrease in fluorescence intensity in the CBE-treated samples compared to the control (no inhibitor) indicates the degree of inhibition.
-
This allows for the determination of the inhibitor's potency and selectivity against multiple glycosidases simultaneously in a native biological context.[1]
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Efficacy of Conduritol A in Diabetic Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Conduritol A in various diabetic animal models. While direct comparative studies with other alpha-glucosidase inhibitors are limited, this document synthesizes available experimental data to offer an objective overview of this compound's performance and its potential as a therapeutic agent for diabetes.
Overview of this compound and its Mechanism of Action
This compound is a naturally occurring polycyclic polyol that has demonstrated potential as an anti-diabetic agent. Its primary mechanism of action involves the inhibition of aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications, such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound mitigates the flux through this pathway, thereby potentially preventing or alleviating these complications. Some studies also suggest that this compound may exert a hypoglycemic effect, regulate blood lipids, and possess antioxidant properties.
Efficacy of this compound in Preclinical Diabetic Models
The majority of preclinical research on this compound has been conducted in chemically-induced diabetic rat models, specifically streptozotocin (STZ)-induced and alloxan-induced models.
Streptozotocin (STZ)-Induced Diabetic Rats
The STZ-induced diabetic rat is a widely used model for type 1 diabetes, characterized by the destruction of pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
Key Findings:
-
Reduction in Blood Glucose: Studies have reported that administration of this compound can lead to a reduction in fasting blood glucose levels in STZ-induced diabetic rats.
-
Prevention of Diabetic Cataracts: A significant effect of this compound in this model is the marked prevention of diabetic cataract formation, attributed to its inhibition of lens aldose reductase.[1]
-
No Acute Toxicity: Oral administration and intraperitoneal injection of this compound did not show acute toxicity in rats.[1]
Alloxan-Induced Diabetic Rats
Similar to STZ, alloxan induces diabetes by destroying pancreatic β-cells.
Key Findings:
-
Significant Hypoglycemic Effect: High and medium dosages of this compound have been shown to remarkably reduce fasted blood sugar in alloxan-induced diabetic rats.
-
Increased Serum Insulin: Treatment with this compound has been observed to significantly increase the level of serum insulin.
-
Antioxidant and Immune-modulating Effects: Studies have indicated that this compound can increase the activity of superoxide dismutase (SOD), an important antioxidant enzyme, and decrease the amount of malondialdehyde (MDA), a marker of oxidative stress. It has also been shown to have a positive effect on immune function.
Comparative Analysis with Other Alpha-Glucosidase Inhibitors
While direct, head-to-head comparative studies are lacking, this section presents data on the efficacy of other commonly used alpha-glucosidase inhibitors—acarbose, miglitol, and voglibose—in various diabetic animal models to provide a basis for indirect comparison.
Acarbose
Acarbose is a well-established alpha-glucosidase inhibitor used in the management of type 2 diabetes.
-
In STZ-Induced Diabetic Rats: Acarbose has been shown to reduce postprandial blood glucose levels and decrease protein glycation.[2] It has also been found to delay or prevent the onset of renal, retinal, lens, and neurological changes.[2] In some studies, acarbose administration significantly attenuated the degree of inflammation and destruction in pancreatic islets.
-
In db/db Mice: This model of type 2 diabetes is characterized by obesity and insulin resistance. Acarbose treatment in db/db mice has been shown to significantly reduce blood glucose levels and improve insulin sensitivity.[3] It also reduced elevated levels of glucagon, total cholesterol, and triglycerides.[3]
Miglitol
Miglitol is another alpha-glucosidase inhibitor used for type 2 diabetes.
-
In Goto-Kakizaki (GK) Rats: The GK rat is a non-obese model of type 2 diabetes. Chronic administration of miglitol in GK rats has been shown to ameliorate the hyperglycemic state, improve the function of pancreatic islets, and prevent their degeneration.[4] Treatment with miglitol also led to a significant decrease in HbA1c levels.[4]
Voglibose
Voglibose is a potent alpha-glucosidase inhibitor.
-
In STZ-Induced Diabetic Rats: Co-administration of voglibose with other antidiabetic agents has been shown to have a better effect on controlling fasting blood sugar compared to monotherapy.
Data Summary Tables
Table 1: Efficacy of this compound in Chemically-Induced Diabetic Rat Models
| Parameter | Animal Model | Treatment Details | Key Outcomes |
| Fasting Blood Glucose | STZ-Induced Rats | - | Reduction in blood glucose levels |
| Alloxan-Induced Rats | High and medium doses | Remarkable reduction in fasted blood sugar | |
| Serum Insulin | Alloxan-Induced Rats | - | Significant increase in serum insulin levels |
| Diabetic Complications | STZ-Induced Rats | - | Marked prevention of diabetic cataracts |
| Oxidative Stress | Alloxan-Induced Rats | - | Increased SOD activity, decreased MDA levels |
Table 2: Efficacy of Other Alpha-Glucosidase Inhibitors in Various Diabetic Animal Models
| Compound | Animal Model | Treatment Details | Key Outcomes on Blood Glucose | Other Notable Effects |
| Acarbose | STZ-Induced Rats | 20 and 40 mg/100 g of diet | Reduced postprandial blood glucose[2] | Reduced water intake and urinary output[2] |
| db/db Mice | - | Significantly reduced blood glucose[3] | Improved insulin sensitivity, reduced glucagon, TC, and TG[3] | |
| Miglitol | Goto-Kakizaki Rats | 10, 20, or 40 mg/100 g of diet | Ameliorated hyperglycemia[4] | Significantly decreased HbA1c, preserved islet function[4] |
| Voglibose | STZ-Induced Rats | Co-administered with vildagliptin | Better control of fasting blood sugar | - |
Table 3: Baseline Blood Glucose Levels in Common Diabetic Animal Models
| Animal Model | Typical Fasting Blood Glucose Range (mg/dL) |
| STZ-Induced Diabetic Rat | >250[5] |
| Alloxan-Induced Diabetic Rat | >200 |
| db/db Mouse | >250 (progressively increases with age)[6] |
| Non-Obese Diabetic (NOD) Mouse | Variable, with hyperglycemia developing over time[7][8] |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ) in Rats
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Saline solution (0.9%)
-
Glucometer and test strips
Procedure:
-
Fast rats for 12-16 hours prior to STZ injection, with free access to water.
-
Freshly prepare the STZ solution by dissolving it in cold citrate buffer to the desired concentration (e.g., 60 mg/mL).
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 40-65 mg/kg body weight.
-
To prevent STZ-induced hypoglycemia, provide animals with a 5-10% sucrose solution in their drinking water for the first 24-48 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
Induction of Diabetes with Alloxan in Rats
Materials:
-
Alloxan monohydrate
-
Saline solution (0.9%) or citrate buffer (pH 4.5)
-
Glucometer and test strips
Procedure:
-
Fast rats overnight (12-16 hours) before alloxan administration.
-
Prepare a fresh solution of alloxan monohydrate in cold saline or citrate buffer.
-
Administer a single intraperitoneal (IP) injection of alloxan at a dose of 120-150 mg/kg body weight.
-
Provide a 5-10% glucose solution in the drinking water for the next 24 hours to prevent potentially fatal hypoglycemia.
-
Confirm the induction of diabetes by measuring fasting blood glucose levels 72 hours after the injection. Animals with blood glucose levels above 200 mg/dL are considered diabetic.
Signaling Pathways and Visualizations
The Polyol Pathway and the Action of this compound
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), a process that generates NADH. The accumulation of sorbitol leads to osmotic stress, while the altered NADPH/NADP+ and NADH/NAD+ ratios contribute to oxidative stress, both of which are implicated in the development of diabetic complications. This compound acts as an inhibitor of aldose reductase, thereby blocking this pathway and its downstream detrimental effects.
Caption: The Polyol Pathway in Diabetes and the Inhibitory Action of this compound.
Experimental Workflow for Evaluating Anti-Diabetic Agents
The following diagram illustrates a general experimental workflow for assessing the efficacy of a potential anti-diabetic compound like this compound in an animal model.
Caption: General Experimental Workflow for Preclinical Evaluation of Anti-Diabetic Compounds.
Conclusion and Future Directions
The available evidence suggests that this compound is effective in mitigating certain aspects of diabetes in chemically-induced rat models, primarily through the inhibition of aldose reductase and subsequent prevention of diabetic complications like cataracts. It also exhibits hypoglycemic and antioxidant properties. However, there is a notable lack of research on its efficacy in genetic models of type 2 diabetes, such as the db/db mouse, and in autoimmune models like the NOD mouse.
Future research should focus on:
-
Direct comparative studies of this compound against established alpha-glucosidase inhibitors like acarbose, miglitol, and voglibose in various diabetic animal models.
-
Evaluating the efficacy of this compound in db/db and NOD mouse models to understand its potential in type 2 and type 1 diabetes, respectively.
-
Elucidating the broader mechanisms of action of this compound beyond aldose reductase inhibition, including its effects on insulin signaling pathways and glucose uptake.
Such studies are crucial for a more complete understanding of the therapeutic potential of this compound and for guiding its further development as a treatment for diabetes and its complications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Beneficial effects of dietary acarbose in the streptozotocin-induced diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acarbose ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of miglitol, an alpha-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sucrose and Acarbose feeding on the development of streptozotocin-induced diabetes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Glucose homeostasis in the nonobese diabetic mouse at the prediabetic stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validating the Antioxidant Capacity of Conduritol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Conduritol A against other established antioxidants. While direct experimental data on this compound's antioxidant activity is limited in publicly available literature, this document evaluates its potential based on the known antioxidant properties of the broader cyclitol class of compounds, to which this compound belongs.[1] Experimental protocols for key antioxidant assays are detailed to enable researchers to conduct their own validation studies.
Comparative Analysis of Antioxidant Capacity
Cyclitols, a class of polyhydroxy cycloalkanes that includes this compound, have been investigated for their antioxidant properties.[2][3][4][5] However, studies on various cyclitols have revealed generally low direct antioxidant activity when compared to well-established antioxidants like flavonoids and glutathione.[2][3][4][5] The following table summarizes the antioxidant capacity of several cyclitols and standard antioxidants, providing a likely performance benchmark for this compound. The data is presented as IC50 values from DPPH assays and Oxygen Radical Absorbance Capacity (ORAC) values, where lower IC50 and higher ORAC values indicate greater antioxidant capacity.
| Compound | Type | DPPH Radical Scavenging (IC50) | ORAC (µmol TE/g) |
| myo-Inositol | Cyclitol | > 1000 µg/mL | Low |
| D-chiro-Inositol | Cyclitol | > 1000 µg/mL | Low |
| D-pinitol | Cyclitol | > 1000 µg/mL | Low |
| This compound (Hypothesized) | Cyclitol | Expected to be high (>1000 µg/mL) | Expected to be low |
| Quercetin | Flavonoid (Standard) | 1.89 µg/mL[6] | 10,900 |
| Gallic Acid | Phenolic (Standard) | 1.03 µg/mL[6] | 38,500 |
| Ascorbic Acid (Vitamin C) | Vitamin (Standard) | ~5 µg/mL | 1,500 |
| Trolox (Vitamin E analog) | Vitamin (Standard) | ~8 µg/mL | 2,100 |
Note: Data for cyclitols is based on published studies on related compounds and represents an expected performance range.[2][3][4] Data for standard antioxidants is sourced from various publications for comparative purposes.
Experimental Protocols
For researchers planning to validate the antioxidant capacity of this compound, the following are detailed protocols for standard in vitro antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[7][8][9]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample and control.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well for each concentration should contain 100 µL of the sample and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11][12]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in ethanol.
-
-
Assay Procedure:
-
Add 20 µL of each sample or control concentration to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[10]
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.[10]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O. The FRAP value is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.[10]
-
Signaling Pathways and Experimental Workflows
Reactive Oxygen Species (ROS) Scavenging Mechanism
Antioxidants function by neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.[14][15][16][17] The diagram below illustrates the general mechanism by which an antioxidant molecule donates an electron to a free radical, thereby stabilizing it and preventing cellular damage.
Caption: General mechanism of antioxidant action against reactive oxygen species.
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram outlines the typical workflow for assessing the in vitro antioxidant capacity of a compound like this compound.
References
- 1. Biological Properties of Cyclitols and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione [agris.fao.org]
- 3. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scavenging effects of phenolic compounds on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymes That Scavenge Reactive Oxygen Species Are Down-Regulated Prior to Gibberellic Acid-Induced Programmed Cell Death in Barley Aleurone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scavenging Reactive Lipids to Prevent Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Conduritol Isomers' Biological Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is critical for advancing therapeutic discovery. This guide provides a head-to-head comparison of conduritol isomers, focusing on their well-documented roles as glycosidase inhibitors. Conduritols, a group of cyclohexenetetrols, have garnered significant interest due to their potential applications in treating a range of diseases, including lysosomal storage disorders, diabetes, and viral infections.
This document summarizes the available quantitative data on the inhibitory potency of various conduritol isomers and their derivatives against key glycosidase enzymes. Detailed experimental methodologies for cited assays are provided to support the reproducibility of findings. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and research approaches.
Comparative Analysis of Glycosidase Inhibition by Conduritol Isomers
The primary biological activity associated with conduritol isomers is the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibitory action is largely attributed to the epoxide derivatives of conduritols, which act as mechanism-based irreversible inhibitors. These epoxides mimic the transition state of the natural substrate and form a covalent bond with the catalytic nucleophile in the enzyme's active site, leading to its inactivation.
The stereochemistry of the hydroxyl and epoxide groups on the cyclohexene ring dictates the specificity and potency of inhibition. While extensive research has been conducted on Conduritol B epoxide (CBE), data for a comprehensive head-to-head comparison of all six isomers (A-F) remains incomplete in the scientific literature. The following table summarizes the available quantitative data (IC50 values) for the inhibitory activity of various conduritol isomers and their derivatives against several glycosidases.
| Conduritol Isomer/Derivative | Target Enzyme | Enzyme Source | IC50 Value (µM) | Reference |
| Conduritol B epoxide (CBE) | Glucocerebrosidase (GBA) | Recombinant Human | 2.3 - 26.6 | [1] |
| Glucocerebrosidase (GBA) | Cultured Human Fibroblasts | 0.33 | [1] | |
| Non-lysosomal glucosylceramidase (GBA2) | Cultured Human Fibroblasts | 272 | [1] | |
| Lysosomal α-glucosidase (GAA) | Cultured Human Fibroblasts | 309 | [1] | |
| α-Glucosidase | Monascus ruber | Not specified (irreversible inhibitor) | [2] | |
| Conduritol C trans-epoxide | α-L-fucosidase | Human Liver | 43,000 (apparent Ki) | [3] |
| Conduritol F analogues | Various glycosidases | Not specified | Activity reported, but specific IC50 values not provided in the abstract. | [4] |
| Indole Conduritol Derivatives | α-glucosidase | Not specified | Moderate activity reported. | [4] |
| β-glucosidase | Not specified | More powerful effect than against α-glucosidase. | [4] |
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the comparative evaluation of enzyme inhibitors. Below is a representative methodology for determining the inhibitory activity of conduritol isomers against α-glucosidase.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established spectrophotometric methods.[5][6]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Conduritol isomer test compounds
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.8)
-
Bovine Serum Albumin (BSA)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Dissolve α-glucosidase in phosphate buffer (pH 6.8) containing 0.2% BSA to a final concentration of 0.5 U/mL.
-
Substrate Solution: Prepare a 5 mM solution of pNPG in phosphate buffer (pH 6.8).
-
Test Compound Solutions: Prepare a stock solution of each conduritol isomer in a suitable solvent (e.g., DMSO or phosphate buffer). Create a series of dilutions at varying concentrations (e.g., 10–1000 µg/mL) in phosphate buffer.
-
Positive Control: Prepare a solution of acarbose in phosphate buffer.
-
Stop Solution: Prepare a 200 mM solution of Na2CO3.
3. Assay Procedure:
-
Add 10 µL of the test compound solution (or positive control/buffer for controls) to the wells of a 96-well microplate.
-
Add 490 µL of phosphate buffer (pH 6.8) to each well.
-
Add 250 µL of the 5 mM pNPG substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 250 µL of the 0.4 U/mL α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Terminate the reaction by adding 200 µL of the 200 mM Na2CO3 stop solution.
-
Measure the absorbance of each well at 400 nm using a microplate reader.
4. Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Glycosidase Inhibition by Conduritol Epoxide.
Caption: Experimental Workflow for Evaluating Conduritol Isomers.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]
- 3. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
Unveiling the Clinical Potential of Conduritol A: A Comparative Analysis Against Established Antidiabetic Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and safer therapeutic options for type 2 diabetes, the naturally derived compound Conduritol A has emerged as a subject of significant interest. This guide provides a comprehensive clinical potential assessment of this compound, juxtaposing its performance with established frontline antidiabetic drugs, Metformin and Acarbose. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-pronged Approach
This compound, a cyclitol found in plants such as Gymnema sylvestre, exhibits a multi-faceted mechanism of action that distinguishes it from existing therapies. Its primary modes of action include the inhibition of intestinal alpha-glucosidase and aldose reductase . The inhibition of alpha-glucosidase slows the absorption of carbohydrates from the gut, mitigating post-prandial blood glucose spikes. Simultaneously, by inhibiting aldose reductase, this compound interferes with the polyol pathway, a metabolic route implicated in the long-term complications of diabetes, such as cataracts.[1]
In contrast, Metformin , a biguanide, primarily acts by reducing hepatic glucose production through the activation of AMP-activated protein kinase (AMPK).[2][3][4][5] This master regulator of cellular energy homeostasis, when activated, suppresses gluconeogenesis and promotes insulin sensitivity in peripheral tissues.
Acarbose , an oligosaccharide analogue, shares a similar intestinal target with this compound. It competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine, thereby delaying carbohydrate digestion and glucose absorption.[6][7][8][9][10]
Comparative Efficacy and In Vivo Studies
Preclinical studies in animal models have provided initial insights into the hypoglycemic potential of this compound. In alloxan-induced diabetic rats, oral administration of this compound has been shown to significantly reduce fasting blood glucose levels.[1] One study reported that a daily dose of 10 mg/kg of this compound markedly prevented the development of diabetic cataracts in streptozotocin-induced diabetic rats over a 16-week period.[1] While these findings are promising, a direct quantitative comparison of blood glucose reduction percentages with metformin and acarbose from head-to-head studies is not yet available in the public domain.
Metformin is a cornerstone of type 2 diabetes management, with extensive clinical data demonstrating its efficacy in lowering HbA1c levels. In streptozotocin-induced diabetic rats, metformin administration (250 mg/kg/day, orally for 4 weeks) has been shown to significantly decrease blood glucose levels. Similarly, acarbose has demonstrated efficacy in reducing postprandial hyperglycemia. In diabetic rat models, acarbose has been shown to reduce the percentage of blood glucose increase after a sucrose load.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the comparator drugs. It is important to note that direct comparative studies for all parameters are limited.
| Parameter | This compound | Metformin | Acarbose | References |
| Mechanism of Action | α-glucosidase inhibition, Aldose reductase inhibition | AMPK activation, Inhibition of hepatic gluconeogenesis | α-glucosidase inhibition | [1][2][4][5][6][7][8][9][10] |
| IC50 (α-glucosidase) | Data not available | Not Applicable | ~52.9 - 262.32 µg/mL (species and substrate dependent) | [11] |
| IC50 (Aldose Reductase) | Data not available | Not Applicable | Not Applicable | |
| In Vivo Efficacy (Animal Model) | Significant reduction in fasting blood glucose (rats) | Significant reduction in blood glucose (rats) | Reduction in postprandial hyperglycemia (rats) | [1][12][13][14][15][16] |
| Oral Bioavailability | Data not available | ~50-60% | < 2% (active drug) | [6] |
| Primary Route of Elimination | Data not available | Renal (unchanged) | Fecal | [6] |
| Common Adverse Effects | Data not available | Gastrointestinal (diarrhea, nausea) | Gastrointestinal (flatulence, diarrhea) | [6] |
Pharmacokinetic Profile (ADME)
Details on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound are not extensively documented in publicly available literature. For a comprehensive clinical assessment, further studies are required to elucidate its pharmacokinetic properties.
Metformin is well-absorbed orally with a bioavailability of 50-60%. It is not metabolized in the liver and is excreted unchanged by the kidneys.
Acarbose has very low systemic bioavailability (<2% as the active drug), as it acts locally in the gastrointestinal tract. It is primarily metabolized by intestinal bacteria and digestive enzymes, with the majority of an oral dose eliminated in the feces.[6]
Experimental Protocols
In Vivo Hypoglycemic Activity Assessment in Alloxan-Induced Diabetic Rats
1. Induction of Diabetes:
-
Adult male Wistar rats are fasted for 18 hours with free access to water.
-
A single intraperitoneal injection of alloxan monohydrate (150 mg/kg body weight) dissolved in sterile normal saline is administered to induce diabetes.[17][18][19][20][21]
-
After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and selected for the study.
2. Drug Administration:
-
Diabetic rats are divided into groups: a control group receiving the vehicle, a this compound-treated group, a metformin-treated group, and an acarbose-treated group.
-
The respective drugs are administered orally via gavage once daily for a specified period (e.g., 28 days).
3. Blood Glucose Monitoring:
-
Fasting blood glucose levels are measured at regular intervals (e.g., weekly) throughout the study period.
-
Blood samples are collected from the tail vein, and glucose levels are determined using a glucometer.
4. Data Analysis:
-
The percentage reduction in fasting blood glucose is calculated for each treatment group relative to the diabetic control group.
-
Statistical analysis is performed to determine the significance of the observed effects.
In Vitro Aldose Reductase Inhibition Assay
1. Enzyme and Substrate Preparation:
-
Aldose reductase is purified from a source such as rat lens.
-
DL-glyceraldehyde is used as the substrate.
-
NADPH is used as the co-factor.
2. Assay Procedure:
-
The reaction mixture contains phosphate buffer, NADPH, the enzyme, and the test compound (this compound or a known inhibitor as a positive control) at various concentrations.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.[22][23][24][25][26]
3. IC50 Determination:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of Action of this compound.
References
- 1. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neutraceutical approaches to control diabetes: A natural requisite approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Garlic and Resveratrol Attenuate Diabetic Complications, Loss of β-Cells, Pancreatic and Hepatic Oxidative Stress in Streptozotocin-Induced Diabetic Rats [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Diabetes [bio-protocol.org]
- 20. scispace.com [scispace.com]
- 21. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. content.abcam.com [content.abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of Conduritol A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Conduritol A, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on the safety profile of the closely related compound, Conduritol B epoxide, and general principles of hazardous waste management.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for site-specific procedures and to ensure full compliance with all applicable regulations.
Hazard Profile and Safety Precautions
Assumed Hazards Based on Conduritol B Epoxide:
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Eye/Face Protection | Use safety glasses with side-shields conforming to appropriate government standards.[1] |
| Skin and Body Protection | Wear a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. |
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified hazardous waste program. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][3]
-
Waste Segregation:
-
Solid this compound Waste: Collect any unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed plastic bag or container designated for solid hazardous waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and sealed hazardous waste container for chemical waste.[3]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound".[3]
-
Indicate the primary hazards. Based on the data for Conduritol B epoxide, this should include "Irritant".[1][3][4]
-
Ensure the container is dated from the first point of waste addition.[3]
-
-
Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.[1]
-
Keep containers away from incompatible materials. While specific incompatibilities for this compound are not documented, for Conduritol B epoxide, strong oxidizing agents are listed as incompatible.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste.[3]
-
Provide them with accurate information about the waste stream.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Don Appropriate PPE: Wear the personal protective equipment outlined in the table above.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up:
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS office as per your institution's policy.
Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only and is based on the best available data for a related compound. It is not a substitute for a formal risk assessment or the guidance of a qualified environmental health and safety professional. Always refer to your institution's specific safety and disposal protocols.
References
Navigating the Safe Handling of Conduritol A: A Comprehensive Guide
Key Safety and Physical Data
A clear understanding of a compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for Conduritol A.
| Property | Value |
| Molecular Formula | C₆H₁₀O₄[1] |
| Molecular Weight | 146.14 g/mol [1] |
| CAS Number | 526-87-4[1] |
| Appearance | Oil[2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[2] |
Personal Protective Equipment (PPE)
Based on the hazard profile of the related compound Conduritol B epoxide, which is known to cause skin and eye irritation and may cause respiratory irritation, a comprehensive suite of personal protective equipment is essential.[3][4][5]
Recommended PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.[3][4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect against accidental splashes.[3][4]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If handling the compound as a powder or in a manner that could generate aerosols, a NIOSH-approved respirator is recommended.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the experiment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
When weighing the compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of any fine particles.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Protocol:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Unused this compound and solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Do not dispose of this compound or its solutions down the drain.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
